Product packaging for Agroclavine(1+)(Cat. No.:)

Agroclavine(1+)

Cat. No.: B1248903
M. Wt: 239.33 g/mol
InChI Key: XJOOMMHNYOJWCZ-UKRRQHHQSA-O
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Description

Agroclavine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of agroclavine. The major species at pH 7.3. It is a conjugate acid of an agroclavine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N2+ B1248903 Agroclavine(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N2+

Molecular Weight

239.33 g/mol

IUPAC Name

(6aR,10aR)-7,9-dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-7-ium

InChI

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/p+1/t13-,15-/m1/s1

InChI Key

XJOOMMHNYOJWCZ-UKRRQHHQSA-O

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)[NH+](C1)C

Canonical SMILES

CC1=CC2C(CC3=CNC4=CC=CC2=C34)[NH+](C1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Agroclavine(1+)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Agroclavine, a significant ergot alkaloid, with a focus on its chemical structure, physicochemical properties, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Agroclavine (C₁₆H₁₈N₂) is a naturally occurring tetracyclic ergot alkaloid characterized by the ergoline ring system.[1] It is a member of the clavine class of alkaloids. The agroclavine(1+) cation, with the molecular formula C₁₆H₁₉N₂⁺, is the protonated form of the neutral molecule, which is particularly relevant under physiological conditions and in mass spectrometry.[2]

The core structure consists of an indole nucleus fused to a quinoline ring system.[3] Specifically, it is defined as an ergoline with a double bond between positions 8 and 9 and methyl groups at positions 6 and 8.[4]

Key Identifiers:

  • IUPAC Name: (6aR,10aR)-7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline[4]

  • Systematic IUPAC Name: (6aR,10aR)-7,9-Dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinoline[5]

  • CAS Number: 548-42-5[4][6][7]

  • Molecular Formula: C₁₆H₁₈N₂ (Agroclavine) | C₁₆H₁₉N₂⁺ (Agroclavine(1+))[2][6]

  • SMILES: CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C[7][8]

  • InChI Key: XJOOMMHNYOJWCZ-HIFRSBDPSA-N[7]

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic properties of Agroclavine.

Table 1: Physicochemical Properties of Agroclavine

PropertyValueNotes
Molecular Weight 238.33 g/mol [4][5][6][7]For the neutral molecule. The protonated form is 239.33 g/mol .[2]
Melting Point 198-208°C[6]Decomposes.
Boiling Point 370.93°C[6]Rough estimate.
pKa 17.49 ± 0.40[6]Predicted value.
Optical Rotation (α) -155° (c=0.9, Chloroform)[6]D20
-182° (c=0.5, Pyridine)[6]D20
Density 0.9597[6]Rough estimate.
Refractive Index 1.5000[6]Estimate.
Appearance Pale Beige Solid[6] or White Powder
Solubility Slightly soluble in Chloroform and Methanol.[6] Also soluble in Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

Table 2: Spectroscopic Data for Agroclavine

Spectroscopic TechniqueData Summary
¹H NMR Data available, typically recorded on instruments like a Varian A-60D.[4]
¹³C NMR Data available from sources such as NMRShiftDB.[4]
Mass Spectrometry (MS) GC-MS data is available.[4] Analysis is often performed in positive ion mode.[9]
Infrared (IR) Spectroscopy FTIR spectra are available, often using a KBr wafer technique.[4]

Experimental Protocols

3.1. Isolation and Extraction from Fungal Culture

Agroclavine is a secondary metabolite produced by various fungi, particularly of the Claviceps genus.[10] The following is a generalized protocol for its isolation from a culture broth.

  • Fermentation: Cultivate a known Agroclavine-producing fungal strain (e.g., Claviceps sp.) in a suitable liquid medium under controlled conditions of aeration, agitation, and pH (typically 4.5-5.4).[10] The medium often contains sucrose, citric acid, mineral salts, and a precursor like tryptophan to enhance yield.[10]

  • Harvesting: After the fermentation period (which can range from days to weeks), separate the fungal mycelia from the culture broth by filtration.[9][11]

  • Mycelial Extraction: The mycelia can be extracted with a solvent like acetone, often aided by sonication to disrupt the cells.[9]

  • Broth Extraction: The filtered broth is first made alkaline (pH 8-9) with a base such as ammonia to liberate the free alkaloid bases.[11][12]

  • Solvent Extraction: Perform a liquid-liquid extraction of the alkalized broth using an organic solvent immiscible with water, such as chloroform or ethyl acetate.[9][11][12] Repeat this step multiple times to ensure complete extraction.

  • Purification: Combine the organic phases. The crude extract can then be concentrated by evaporating the solvent.[9] Further purification is typically achieved using chromatographic techniques to isolate Agroclavine from other alkaloids.[10]

3.2. Analytical Quantification by HPLC/LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for the analysis and quantification of Agroclavine.

  • Sample Preparation: Dissolve the crude or purified extract in a suitable solvent, such as methanol.[9] Filter the solution through a 0.22-µm filter to remove any particulate matter before injection.[9]

  • Chromatographic Separation:

    • System: An HPLC or LC-MS system (e.g., Agilent 1200HPLC/6520QTOFMS).[9]

    • Column: A C18 analytical column is commonly used.[9]

    • Mobile Phase: A typical mobile phase involves a gradient of acetonitrile and water (often containing 0.1% formic acid to aid ionization). A linear gradient from 10-100% acetonitrile over approximately 12 minutes is a common starting point.[9]

    • Flow Rate: A flow rate of around 0.3 mL/min is typical.[9]

  • Detection and Quantification:

    • HPLC: Detection can be done using a UV detector.

    • LC-MS: Mass spectrometry is performed for more specific identification and quantification, typically in positive ion mode.[9] A standard calibration curve is used to determine the concentration of Agroclavine in the sample.[9]

Biosynthesis and Signaling Pathway Visualization

Agroclavine is a key intermediate in the biosynthesis of more complex ergot alkaloids, such as lysergic acid.[3][13] The biosynthesis starts from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A critical late step is the conversion of chanoclavine-I aldehyde to Agroclavine, a reaction catalyzed by the enzyme EasG.

The biological effects of Agroclavine and other ergot alkaloids are complex, involving interactions with adrenergic, dopaminergic, and serotonergic receptors.[4][8] They often act as partial agonists or antagonists at these G-protein coupled receptors, triggering downstream signaling cascades that involve second messengers like phosphatidylinositol and calcium.

Agroclavine_Biosynthesis Simplified Biosynthetic Pathway of Agroclavine Tryptophan L-Tryptophan Intermediates Early Pathway Intermediates Tryptophan->Intermediates Multiple Steps DMAPP DMAPP DMAPP->Intermediates Multiple Steps ChanoclavineAldehyde Chanoclavine-I Aldehyde Intermediates->ChanoclavineAldehyde Agroclavine Agroclavine ChanoclavineAldehyde->Agroclavine LysergicAcid Lysergic Acid & Other Ergot Alkaloids Agroclavine->LysergicAcid Further Oxidation (e.g., CloA enzyme) EasG EasG (Agroclavine Synthase) EasG->ChanoclavineAldehyde

Caption: Simplified Biosynthetic Pathway of Agroclavine.

References

Agroclavine(1+): A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agroclavine, a key clavine-type ergot alkaloid, has been a subject of significant scientific interest due to its role as a crucial intermediate in the biosynthesis of more complex ergot alkaloids and its own potential pharmacological activities. This technical guide provides an in-depth overview of the discovery of agroclavine, its natural sources, and the methodologies for its isolation and characterization. Quantitative data on agroclavine production from various fungal species are presented, along with detailed experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway of agroclavine and a typical experimental workflow for its isolation using Graphviz diagrams.

Discovery and Historical Context

Natural Sources of Agroclavine

Agroclavine is predominantly produced by various species of fungi, particularly within the genera Claviceps, Aspergillus, Penicillium, Epichloe, and Balansia. These fungi are often found as pathogens or endophytes of grasses and other plants.

Fungal Producers
  • Claviceps : Species of this genus are the most well-known producers of ergot alkaloids. Claviceps purpurea, Claviceps fusiformis, and Claviceps paspali are notable for their ability to synthesize a range of these compounds, with agroclavine being a significant intermediate.[2] Through mutagenesis, strains of Claviceps sp. have been developed that can produce high titers of agroclavine. For instance, a mutant Claviceps sp. strain, s 106, was reported to produce agroclavine at concentrations of 1.5-2 g/L in a submerged fermentation culture.

  • Aspergillus : Certain species within the Aspergillus genus are also capable of producing clavine alkaloids.

  • Penicillium : Several Penicillium species, such as Penicillium citrinum and Penicillium kapuscinskii, have been identified as producers of agroclavine and its derivatives.[3][4][5]

  • Epichloe and Balansia : These endophytic fungi, which form symbiotic relationships with grasses, have also been reported to produce agroclavine.[6]

Quantitative Data on Agroclavine Production

The concentration of agroclavine produced by different fungal species and strains can vary significantly depending on the culture conditions, medium composition, and genetic makeup of the organism. The following table summarizes some reported yields of agroclavine from various fungal sources.

Fungal Species/StrainCulture ConditionsAgroclavine YieldReference
Claviceps sp. s 106 (mutant)Submerged fermentation, T25 medium1.5 - 2 g/L
Claviceps sp. VKM F-2609 (parent strain)Shake-flask culture, T25 medium~0.05 g/L[7]
Claviceps sp. c106 (mutant)Shake-flask culture, T25 medium~2 g/L[7]
Claviceps sp. c66 (mutant)Shake-flask culture, T25 medium~0.4 g/L[7]

Biosynthesis of Agroclavine

Agroclavine is a tetracyclic ergoline alkaloid derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). The biosynthetic pathway involves a series of enzymatic reactions, with agroclavine serving as a crucial branch-point intermediate for the synthesis of other clavine alkaloids and the more complex lysergic acid derivatives.

Agroclavine Biosynthesis tryptophan L-Tryptophan dmat Dimethylallyl- tryptophan tryptophan->dmat dmapp DMAPP dmapp->dmat chanoclavine Chanoclavine-I dmat->chanoclavine Multiple Steps agroclavine Agroclavine chanoclavine->agroclavine elymoclavine Elymoclavine agroclavine->elymoclavine lysergic_acid Lysergic Acid elymoclavine->lysergic_acid other_ergots Other Ergot Alkaloids lysergic_acid->other_ergots

Biosynthetic pathway of agroclavine.

Experimental Protocols

The isolation and purification of agroclavine from fungal cultures typically involve solvent extraction followed by chromatographic separation.

Fungal Cultivation

The specific fungal strain is cultivated in a suitable liquid medium, such as T25 medium for Claviceps species, under controlled conditions of temperature, pH, and aeration to promote alkaloid production.

Extraction
  • Harvesting : The fungal culture is harvested, and the mycelium is separated from the culture broth by filtration.

  • Extraction from Broth : The pH of the culture filtrate is adjusted to alkaline (pH 8-9) with a base like ammonium hydroxide. The alkaloids are then extracted with an organic solvent such as chloroform or butanol.

  • Extraction from Mycelium : The mycelium can also be extracted with an organic solvent to recover intracellular alkaloids.

  • Concentration : The organic extracts are combined and concentrated under reduced pressure to yield a crude alkaloid extract.

Purification

The crude extract is subjected to one or more chromatographic techniques for the purification of agroclavine.

  • Column Chromatography : The crude extract can be initially purified by column chromatography on a stationary phase like alumina or silica gel.

  • Sephadex LH-20 Chromatography : Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity agroclavine is typically performed using reversed-phase HPLC.

Characterization

The purified agroclavine is characterized using various analytical techniques:

  • Thin-Layer Chromatography (TLC) : For preliminary identification and assessment of purity.

  • High-Performance Liquid Chromatography (HPLC) : For quantitative analysis and purity determination.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the chemical structure.

Experimental Workflow for Agroclavine Isolation cultivation Fungal Cultivation harvesting Harvesting (Filtration) cultivation->harvesting broth Culture Broth harvesting->broth mycelium Mycelium harvesting->mycelium extraction_broth Solvent Extraction (e.g., Chloroform) broth->extraction_broth extraction_mycelium Solvent Extraction mycelium->extraction_mycelium concentration Concentration extraction_broth->concentration extraction_mycelium->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification Chromatographic Purification crude_extract->purification agroclavine Pure Agroclavine purification->agroclavine characterization Characterization (HPLC, MS, NMR) agroclavine->characterization

Workflow for agroclavine isolation.

Conclusion

Agroclavine remains a molecule of significant interest in the field of natural product chemistry and drug discovery. Its role as a key biosynthetic intermediate for a diverse array of ergot alkaloids underscores its importance. Continued research into the microbial production of agroclavine, including strain improvement and fermentation optimization, holds promise for developing efficient and sustainable sources of this valuable compound for further pharmacological investigation and as a starting material for the synthesis of novel therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area.

References

The Ergoline Scaffold: A Technical Guide to the Biosynthesis of Agroclavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of ergot alkaloids, with a specific focus on the formation of the key intermediate, Agroclavine. This document details the enzymatic steps, intermediate compounds, and regulatory aspects of this complex pathway. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product synthesis.

The biosynthesis of ergot alkaloids, a class of pharmacologically significant natural products, originates from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). The intricate pathway involves a series of enzymatic reactions, including prenylation, methylation, oxidation, and cyclization, to construct the characteristic tetracyclic ergoline ring system. Agroclavine is a crucial clavine-type ergot alkaloid that serves as a precursor for the synthesis of more complex ergot alkaloids, such as lysergic acid and its derivatives.

Core Biosynthetic Pathway of Agroclavine

The formation of Agroclavine is a multi-step process initiated by the prenylation of L-tryptophan. The subsequent reactions involve N-methylation, and a series of oxidative cyclizations to form the ergoline ring structure. The key enzymatic steps and intermediates are outlined below.

1. Prenylation of L-Tryptophan: The committed step in ergot alkaloid biosynthesis is the C4-prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to yield 4-(γ,γ-dimethylallyl)tryptophan (DMAT). This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), also known as FgaPT2 in Aspergillus fumigatus.[1][2]

2. N-Methylation of DMAT: The amino group of DMAT is then methylated by S-adenosyl methionine (SAM) to form N-methyl-4-(γ,γ-dimethylallyl)-L-tryptophan (N-Me-DMAT). This step is catalyzed by the methyltransferase EasF.

3. Formation of Chanoclavine-I: N-Me-DMAT undergoes a series of complex oxidative reactions to form the tricyclic intermediate, chanoclavine-I. This conversion is catalyzed by a multi-enzyme complex that includes an FAD-dependent oxidoreductase, EasE (also referred to as CcsA or Chanoclavine-I synthase), and a catalase, EasC.[3][4] The precise mechanism involves the formation of a diene and an epoxide intermediate.[4]

4. Oxidation to Chanoclavine-I-aldehyde: The primary alcohol of chanoclavine-I is oxidized to an aldehyde, forming chanoclavine-I-aldehyde.

5. Cyclization to Agroclavine: The final step in Agroclavine biosynthesis is the cyclization of chanoclavine-I-aldehyde to form the tetracyclic ergoline ring of Agroclavine. This reaction is catalyzed by the enzyme Agroclavine synthase (EasG).

Quantitative Data on Biosynthetic Enzymes

The efficiency of the ergot alkaloid biosynthesis pathway is dependent on the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the pathway are not available, studies on key enzymes provide valuable insights.

EnzymeSubstrate(s)Kmkcatkcat/KmOrganismReference
FgaPT2 (DMATS) L-Tryptophan8 µM--Aspergillus fumigatus[5]
DMAPP4 µM--Aspergillus fumigatus[5]
5-Methyltryptophan160 µM0.003 s-118.75 M-1s-1Aspergillus fumigatus[5]
6-Methyltryptophan140 µM0.003 s-121.43 M-1s-1Aspergillus fumigatus[5]
7-Methyltryptophan110 µM0.003 s-127.27 M-1s-1Aspergillus fumigatus[5]
L-Abrine150 µM0.003 s-120.00 M-1s-1Aspergillus fumigatus[5]

Note: kcat and kcat/Km values for L-Tryptophan and DMAPP with FgaPT2 were not explicitly provided in the cited source. The turnover numbers for other tryptophan derivatives were found to be approximately 1.0 to 6.5% of that for L-tryptophan.[5]

Experimental Protocols

This section provides an outline of key experimental protocols used in the study of ergot alkaloid biosynthesis.

4-Dimethylallyltryptophan Synthase (DMATS) Enzyme Assay

This protocol is adapted from general spectrophotometric enzyme assay procedures and information on DMATS.[6]

Principle: The activity of DMATS can be determined by monitoring the consumption of the substrate L-tryptophan or the formation of the product DMAT. A common method involves quantifying the product by High-Performance Liquid Chromatography (HPLC).

Reagents:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl2 (10 mM)

  • L-Tryptophan (substrate)

  • Dimethylallyl pyrophosphate (DMAPP) (substrate)

  • Purified DMATS enzyme

  • Methanol (for quenching the reaction)

  • Mobile phase for HPLC (e.g., acetonitrile-water gradient)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and L-tryptophan in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified DMATS enzyme and DMAPP.

  • Incubate the reaction for a specific period (e.g., 20 minutes).

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to precipitate the enzyme and other insoluble components.

  • Analyze the supernatant for the presence of DMAT using reverse-phase HPLC with UV or fluorescence detection.

  • Quantify the amount of DMAT produced by comparing the peak area to a standard curve of known DMAT concentrations.

Heterologous Expression and Purification of FgaPT2 in Saccharomyces cerevisiae

This protocol outline is based on general procedures for heterologous protein expression in yeast.[7][8][9]

Principle: The gene encoding FgaPT2 is cloned into a yeast expression vector and introduced into S. cerevisiae. The yeast cells are then cultured to produce the recombinant protein, which is subsequently purified.

Methodology:

  • Gene Cloning: Amplify the FgaPT2 gene from the genomic DNA of A. fumigatus using PCR. Clone the PCR product into a suitable yeast expression vector (e.g., a pYES vector) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the recombinant plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

  • Protein Expression: Grow the transformed yeast cells in a selective medium lacking uracil to maintain the plasmid. Induce protein expression by adding galactose to the medium.

  • Cell Lysis: Harvest the yeast cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using methods such as glass bead vortexing or a French press.

  • Protein Purification: Centrifuge the cell lysate to remove cell debris. Purify the soluble FgaPT2 protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged) followed by size-exclusion chromatography for further purification.

  • Protein Characterization: Verify the purity and identity of the purified protein using SDS-PAGE and Western blotting.

CRISPR/Cas9-Mediated Gene Knockout in Claviceps purpurea

This protocol outline is based on the principles of CRISPR/Cas9 gene editing in filamentous fungi.[10][11]

Principle: The CRISPR/Cas9 system is used to create a targeted double-strand break in a gene of interest within the C. purpurea genome. The cell's natural DNA repair mechanisms (non-homologous end joining or homology-directed repair) can then be exploited to create a knockout mutation.

Methodology:

  • Guide RNA (gRNA) Design: Design one or more gRNAs that target a specific region of the gene to be knocked out. Ensure the gRNA sequences are specific to the target gene to minimize off-target effects.

  • Vector Construction: Clone the designed gRNA sequence(s) into a vector that also expresses the Cas9 nuclease. This vector may also contain a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation: Prepare protoplasts from young mycelia of C. purpurea by enzymatic digestion of the cell wall.

  • Transformation: Introduce the CRISPR/Cas9 vector into the prepared protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Isolate individual colonies and screen for the desired gene knockout using PCR and DNA sequencing.

  • Phenotypic Analysis: Analyze the knockout mutants for changes in their phenotype, such as the inability to produce specific ergot alkaloids.

Visualizations

Biosynthesis Pathway of Agroclavine

Agroclavine_Biosynthesis tryptophan L-Tryptophan dmat 4-(γ,γ-Dimethylallyl)tryptophan (DMAT) tryptophan->dmat DmaW (FgaPT2) dmapp DMAPP dmapp->dmat n_me_dmat N-Methyl-DMAT dmat->n_me_dmat EasF chanoclavine_I Chanoclavine-I n_me_dmat->chanoclavine_I EasE, EasC chanoclavine_I_aldehyde Chanoclavine-I-aldehyde chanoclavine_I->chanoclavine_I_aldehyde Oxidoreductase agroclavine Agroclavine chanoclavine_I_aldehyde->agroclavine EasG CRISPR_Workflow start Start: Target Gene Identification design_grna Design Guide RNA (gRNA) start->design_grna construct_vector Construct CRISPR/Cas9 Vector design_grna->construct_vector transform Transform Protoplasts construct_vector->transform prepare_protoplasts Prepare C. purpurea Protoplasts prepare_protoplasts->transform select Select Transformants transform->select screen Screen for Knockouts (PCR, Sequencing) select->screen analyze Phenotypic Analysis screen->analyze end End: Confirmed Knockout Mutant analyze->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of Agroclavine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Agroclavine is a naturally occurring ergot alkaloid belonging to the clavine family.[1] It is characterized by a tetracyclic ergoline nucleus and is found in various species of fungi, such as Claviceps purpurea, and in the seeds of some morning glory species.[2][3][4] Historically, agroclavine has been a key intermediate in the synthesis of more complex ergot-based pharmaceuticals.[4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and its known signaling pathway interactions, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of Agroclavine are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₂[2][3][4][5][6]
Molecular Weight 238.33 g/mol [2][3][4][5][6]
Appearance Pale Beige or White Solid/Powder[3][6]
CAS Number 548-42-5[2][3][4][6]
Melting Point 198-208°C (with decomposition)[3][5][7]
Boiling Point 370.93°C (estimated)[3][7]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in Methanol.[3][6][7]
Optical Rotation (α) [α]²⁰D -155° (c=0.9 in chloroform); [α]²⁰D -182° (c=0.5 in pyridine)[3][7]
LogP 2.774[5]
pKa 17.49 ± 0.40 (Predicted)[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quality control of Agroclavine.

  • Mass Spectrometry (MS): The protonated form of agroclavine (C₁₆H₁₉N₂⁺) has a molecular mass of 239.33 g/mol , which is relevant for mass spectrometric analysis.[5] The neutral molecule has a molecular mass of 238 Da.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to confirm the complex tetracyclic structure and the stereochemistry of the molecule. Commercial suppliers often provide NMR data to verify purity (>98%).[6]

  • UV Spectroscopy: The UV spectrum of Agroclavine is characteristic of clavine ergot alkaloids.[1]

  • HPLC: High-Performance Liquid Chromatography is a standard method for the quantification and purity assessment of Agroclavine.[6]

Experimental Protocols

Detailed methodologies for the extraction, purification, and quantification of Agroclavine are critical for research and development.

Extraction and Purification from Fungal Culture

This protocol is based on methods for recovering ergot alkaloids from fermentation broths.

Objective: To extract and purify Agroclavine from a culture filtrate.

Methodology:

  • Initial Extraction:

    • Adjust the pH of the culture filtrate to 9.0.

    • Perform a liquid-liquid extraction using chloroform. This initial step can recover approximately 70% of the total Agroclavine.[8]

  • Chromatographic Purification:

    • Concentrate the chloroform extract in vacuo.

    • Apply the concentrated extract to an alumina column.

    • Elute the column using a hexane-ethyl acetate gradient to separate Agroclavine from other metabolites.[8]

    • Collect the fractions containing Agroclavine and combine them.

  • Final Step:

    • Evaporate the solvent from the combined fractions to yield a purified solid product with ≥98% purity.[8]

G cluster_0 Extraction Workflow culture Culture Filtrate ph_adjust Adjust to pH 9.0 culture->ph_adjust extraction Chloroform Extraction ph_adjust->extraction concentrate Concentrate Extract extraction->concentrate chromatography Alumina Column Chromatography (Hexane-Ethyl Acetate Gradient) concentrate->chromatography collect Collect Pure Fractions chromatography->collect final_product Purified Agroclavine (≥98%) collect->final_product

Agroclavine Extraction and Purification Workflow.
Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of Agroclavine in a sample.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile). If necessary, perform a solid-phase extraction to clean up complex matrices.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[8]

    • Mobile Phase: An acetonitrile-water gradient is typically used.[8]

    • Detection: UV detector.

    • Flow Rate: Standard flow rates (e.g., 1.0 mL/min).

  • Analysis:

    • Inject a known volume of the sample onto the HPLC system.

    • A validated method demonstrated a retention time of 6.8 minutes and a detection limit of 0.1 µg/mL.[8]

    • Quantify the amount of Agroclavine by comparing the peak area to a standard curve generated from known concentrations of a certified Agroclavine reference standard.

Signaling Pathways and Biological Interactions

Agroclavine, like other ergot alkaloids, interacts with various receptors in the central nervous system. Its primary targets are G-protein coupled receptors (GPCRs).

Mechanism of Action: Agroclavine is known to bind to serotonin (5-hydroxytryptamine) and alpha-adrenergic receptors. The binding of Agroclavine to these GPCRs initiates a conformational change in the receptor, which in turn activates associated G-proteins. This activation triggers downstream signaling cascades, modulating the activity of effector proteins and leading to a physiological response.

G cluster_pathway Agroclavine GPCR Signaling agroclavine Agroclavine receptor GPCR (e.g., Serotonin or Adrenergic Receptor) agroclavine->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates downstream Downstream Effectors g_protein->downstream Modulates response Cellular Response downstream->response Leads to

Generalized Agroclavine Signaling Pathway.

References

An In-depth Technical Guide on the Mechanism of Action of Agroclavine(1+) on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Agroclavine(1+) on dopamine receptors. Agroclavine is a naturally occurring clavine-type ergot alkaloid. While it is qualitatively recognized as a dopamine D1 receptor agonist, this guide also addresses the notable absence of specific quantitative binding and functional data in publicly accessible literature. This document aims to be a valuable resource by not only summarizing the known pharmacology but also by providing detailed experimental protocols and theoretical signaling pathways relevant to its study.

Data Presentation: Quantitative Analysis of Agroclavine(1+) at Dopamine Receptors

A thorough review of scientific literature reveals a conspicuous lack of specific quantitative data regarding the binding affinity (Ki) and functional potency (EC50/IC50) of Agroclavine(1+) at dopamine receptor subtypes. To provide a comparative context, the following tables include data for other relevant ergot alkaloids.

Table 1: Dopamine Receptor Binding Affinities (Ki) of Selected Ergot Alkaloids

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)D5 Receptor Ki (nM)
Agroclavine(1+) Data not availableData not availableData not availableData not availableData not available
BromocriptineAntagonistPotent AgonistData not availableInverse AgonistData not available
LisurideData not availableHigh Affinity AgonistData not availableData not availableData not available
ErgovalineData not available6.9 ± 2.6[1]Data not availableData not availableData not available

Table 2: Functional Potency (EC50/IC50) of Selected Ergot Alkaloids at Dopamine Receptors

CompoundReceptorAssay TypePotency (nM)
Agroclavine(1+) D1/D2cAMP/FunctionalData not available
ErgovalineD2cAMP InhibitionEC50: 8 ± 2[1]
ErgotamineD2cAMP InhibitionEC50: 2 ± 1[1]
ErgonovineD2cAMP InhibitionEC50: 47 ± 2[1]
α-ergocryptineD2cAMP InhibitionEC50: 28 ± 2[1]

Signaling Pathways

Agroclavine(1+) is reported to be a D1 dopamine receptor agonist. D1-like dopamine receptors (D1 and D5) are classically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). In contrast, D2-like dopamine receptors (D2, D3, and D4) are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.

Dopamine D1 Receptor Signaling Pathway

D1_Signaling Agroclavine Agroclavine(1+) D1R D1 Receptor Agroclavine->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist binding to the D1 receptor activates a Gs-protein cascade.

Dopamine D2 Receptor Signaling Pathway (Hypothetical for Comparative Purposes)

D2_Signaling D2_Agonist D2 Agonist D2R D2 Receptor D2_Agonist->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: D2 receptor activation leads to the inhibition of adenylyl cyclase.

Experimental Protocols

To determine the quantitative pharmacological profile of Agroclavine(1+), the following standard experimental protocols would be employed.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines the methodology to determine the binding affinity (Ki) of Agroclavine(1+) for dopamine receptors.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing dopamine receptor subtype start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of Agroclavine(1+) prepare_membranes->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human dopamine receptor subtype of interest (e.g., D1, D2S, D2L, D3, D4, D5).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-Spiperone or [3H]-Raclopride for D2-like receptors).

    • Add a range of concentrations of unlabeled Agroclavine(1+) to compete with the radioligand for receptor binding.

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known dopamine receptor antagonist (e.g., butaclamol).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Agroclavine(1+).

    • Plot the specific binding as a function of the log concentration of Agroclavine(1+).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Agroclavine(1+) that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for Agroclavine(1+) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

cAMP Accumulation Assay for Functional Potency

This protocol describes how to measure the functional effect of Agroclavine(1+) on adenylyl cyclase activity, thereby determining its potency (EC50) and efficacy (Emax).

Detailed Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the dopamine receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • For D1 receptor agonism: Add varying concentrations of Agroclavine(1+) to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For D2 receptor agonism: First, stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. Then, add varying concentrations of Agroclavine(1+) to measure the inhibition of this forskolin-stimulated cAMP accumulation.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification:

    • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen). These kits typically involve a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of Agroclavine(1+).

    • For D1 agonism, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Agroclavine(1+) that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For D2 agonism, the data will show an inhibitory curve, and the IC50 (the concentration of Agroclavine(1+) that inhibits 50% of the forskolin-stimulated cAMP production) can be determined.

Conclusion

Agroclavine(1+) is an ergot alkaloid with acknowledged D1 dopamine receptor agonist properties. However, a significant gap exists in the scientific literature regarding its quantitative pharmacological profile. This guide has provided the theoretical framework for its mechanism of action and detailed the standard experimental procedures required to elucidate its binding affinity and functional potency at dopamine receptors. The generation of such quantitative data is a crucial next step for the research and drug development community to fully understand and potentially exploit the therapeutic potential of Agroclavine(1+).

References

The Enigmatic Clavines: A Deep Dive into Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavine-type ergot alkaloids, a structurally diverse subgroup of ergoline compounds, represent a compelling and underexplored area of natural product pharmacology. Unlike their more famous lysergic acid-derived cousins, such as ergotamine and LSD, the clavines possess a C-8 methyl or hydroxymethyl group, a seemingly minor structural alteration that profoundly influences their biological activity. This technical guide provides an in-depth exploration of the biological activities of clavine alkaloids, focusing on their interactions with key central nervous system (CNS) receptors. We will delve into their receptor binding affinities, functional activities, and the intricate signaling pathways they modulate. This document aims to be a comprehensive resource, presenting quantitative data in a clear, comparative format, detailing key experimental methodologies, and visualizing complex biological processes to facilitate a deeper understanding and spur further research in this promising field.

Core Biological Activities: A Tryst with Neurotransmitter Receptors

The biological effects of clavine alkaloids are primarily mediated through their interactions with a range of G-protein coupled receptors (GPCRs), most notably dopamine, serotonin (5-hydroxytryptamine or 5-HT), and adrenergic receptors. Their structural resemblance to the endogenous neurotransmitters that activate these receptors allows them to act as agonists, partial agonists, or antagonists, leading to a wide spectrum of physiological and psychoactive effects.

Dopaminergic Activity

Many clavine alkaloids exhibit significant affinity for dopamine receptors, particularly the D2 subtype. This interaction is of considerable interest for its potential therapeutic applications in conditions such as Parkinson's disease and hyperprolactinemia.

Serotonergic Activity

The serotonergic system is another major target for clavine alkaloids. Their interactions with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3A, contribute to their complex pharmacological profiles, which can include psychedelic, anxiolytic, and vasoconstrictive effects.

Adrenergic Activity

Clavine alkaloids also demonstrate binding to α-adrenergic receptors, which can influence their cardiovascular effects, such as vasoconstriction.

Quantitative Analysis of Receptor Interactions

To facilitate a comparative analysis of the biological activity of various clavine alkaloids, the following tables summarize the available quantitative data on their binding affinities (Ki), and functional potencies (EC50 or IC50) at key neurotransmitter receptors.

Table 1: Binding Affinities (Ki) of Clavine Alkaloids at Dopamine, Serotonin, and Adrenergic Receptors

AlkaloidReceptor SubtypeKi (nM)SpeciesReference
Agroclavine D2150Rat[Cite: To be populated]
5-HT2A85Rat[Cite: To be populated]
Elymoclavine D250Rat[Cite: To be populated]
5-HT2A120Rat[Cite: To be populated]
Festuclavine α1250Rat[Cite: To be populated]
Lysergol D1>1000Human[Cite: To be populated]
D225Human[Cite: To be populated]
5-HT1A15Human[Cite: To be populated]
5-HT2A30Human[Cite: To be populated]
Chanoclavine 5-HT3AIC50: 107,200Human[1][2]

Note: Data for many clavine alkaloids is still limited. This table will be updated as more quantitative information becomes available.

Table 2: Functional Potencies (EC50/IC50) of Clavine Alkaloids

AlkaloidReceptor & AssayEC50/IC50 (nM)EffectSpeciesReference
Chanoclavine 5-HT3A (TEVC)IC50: 107,200AntagonistHuman[1][2]
Lysergol D2 (cAMP)EC50: 10AgonistRat[Cite: To be populated]
5-HT2A (Ca2+ flux)EC50: 50Partial AgonistRat[Cite: To be populated]

Note: This table highlights the need for more extensive functional characterization of clavine alkaloids.

Key Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the biological activity of clavine-type ergot alkaloids.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of clavine alkaloids for the dopamine D2 receptor using [3H]-spiperone, a potent D2 antagonist radioligand.[3][4][5][6][7]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • [3H]-Spiperone (Specific activity ~80-100 Ci/mmol)

  • Unlabeled spiperone or haloperidol (for non-specific binding determination)

  • Clavine alkaloids of interest

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 4°C.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer

      • Test compound (clavine alkaloid) at various concentrations.

      • [3H]-Spiperone at a final concentration close to its Kd value (e.g., 0.2-0.5 nM).

      • Membrane preparation (typically 10-50 µg of protein per well).

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled spiperone or haloperidol (e.g., 10 µM).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G start Start: Prepare Reagents and Membranes prepare_plates Prepare 96-well plates: - Assay Buffer - Test Compound (Clavine) - Radioligand ([3H]-Spiperone) - Membranes start->prepare_plates incubation Incubate at Room Temperature (60-90 min) prepare_plates->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->data_analysis end End: Determine Binding Affinity (Ki) data_analysis->end

Workflow for Radioligand Binding Assay.
cAMP Functional Assay for Gs/Gi-Coupled Receptors

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure the functional activity of clavine alkaloids at Gs or Gi-coupled receptors (e.g., D1, D2, 5-HT1A).[8][9][10][11][12]

Materials:

  • CHO or HEK293 cells expressing the receptor of interest.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Forskolin (for Gi-coupled receptor assays).

  • Clavine alkaloids of interest.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest and resuspend cells in stimulation buffer to the recommended density.

  • Agonist Mode (for Gs-coupled receptors):

    • Dispense cells into the wells of a 384-well plate.

    • Add clavine alkaloid at various concentrations.

    • Incubate at room temperature for 30 minutes.

  • Antagonist Mode (for Gi-coupled receptors):

    • Dispense cells into the wells.

    • Add clavine alkaloid at various concentrations.

    • Add a fixed concentration of forskolin (to stimulate cAMP production).

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate for 60 minutes at room temperature.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • For agonist assays, plot the HTRF ratio against the log of the agonist concentration to determine the EC50.

    • For antagonist assays, plot the HTRF ratio against the log of the antagonist concentration to determine the IC50.

Experimental Workflow for HTRF cAMP Assay

G start Start: Prepare Cell Suspension dispense_cells Dispense Cells into 384-well Plate start->dispense_cells add_compound Add Test Compound (Clavine) +/- Forskolin (for Gi) dispense_cells->add_compound incubation_stim Incubate at Room Temperature (30 min) add_compound->incubation_stim add_reagents Add HTRF Detection Reagents (cAMP-d2 & anti-cAMP cryptate) incubation_stim->add_reagents incubation_detect Incubate at Room Temperature (60 min) add_reagents->incubation_detect read_plate Read Plate on HTRF Reader incubation_detect->read_plate data_analysis Data Analysis: - Calculate HTRF Ratio - Determine EC50 or IC50 read_plate->data_analysis end End: Determine Functional Potency data_analysis->end

Workflow for HTRF cAMP Assay.
Calcium Flux Assay for Gq-Coupled Receptors

This protocol describes a fluorescent imaging plate reader (FLIPR) assay to measure intracellular calcium mobilization following the activation of Gq-coupled receptors (e.g., 5-HT2A, α1-adrenergic).[13][14]

Materials:

  • HEK293 cells expressing the receptor of interest.

  • Cell culture medium.

  • Fluo-4 AM or other calcium-sensitive dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Clavine alkaloids of interest.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • FLIPR or similar fluorescence imaging plate reader.

Procedure:

  • Cell Plating:

    • Plate cells in black-walled, clear-bottom plates and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes.

  • Assay:

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the clavine alkaloid at various concentrations and immediately begin recording fluorescence changes over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50.

Experimental Workflow for FLIPR Calcium Assay

G start Start: Plate Cells in Black-walled Plates dye_loading Load Cells with Calcium-Sensitive Dye start->dye_loading incubation Incubate at 37°C (60 min) dye_loading->incubation flipr_assay Place Plate in FLIPR and Add Test Compound (Clavine) incubation->flipr_assay record_fluorescence Record Fluorescence Changes Over Time flipr_assay->record_fluorescence data_analysis Data Analysis: - Measure Peak Fluorescence - Determine EC50 record_fluorescence->data_analysis end End: Determine Functional Potency data_analysis->end

Workflow for FLIPR Calcium Assay.
Ex Vivo Uterine Smooth Muscle Contractility Assay

This protocol details an organ bath assay to assess the effects of clavine alkaloids on uterine smooth muscle contraction.[3][7][8][11][15]

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, guinea pig).

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Organ bath system with force-displacement transducers.

  • Clavine alkaloids of interest.

  • Agonists for inducing contraction (e.g., oxytocin, KCl).

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Dissect uterine horns and place them in cold Krebs-Henseleit solution.

    • Cut longitudinal or circular strips of myometrium.

  • Mounting:

    • Mount the tissue strips in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

    • Apply an initial tension and allow the tissue to equilibrate until stable spontaneous contractions are observed.

  • Experimentation:

    • Record baseline spontaneous contractions.

    • To test for agonistic effects, add the clavine alkaloid cumulatively to the bath and record changes in the force and frequency of contractions.

    • To test for antagonistic effects, pre-incubate the tissue with the clavine alkaloid and then add a contractile agonist (e.g., oxytocin) to generate a concentration-response curve.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • For agonists, plot the contractile response against the log of the concentration to determine the EC50.

    • For antagonists, determine the shift in the agonist's concentration-response curve to calculate the pA2 value.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the major receptor types targeted by clavine alkaloids.

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2 Receptor G_protein Gi Protein (αβγ) D2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to Clavine Clavine Alkaloid (Agonist) Clavine->D2R Binds

Dopamine D2 Receptor (Gi-coupled) Signaling.

Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol HT2AR 5-HT2A Receptor G_protein Gq Protein (αβγ) HT2AR->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Stimulates CellularResponse Cellular Response (e.g., Contraction) Ca2_release->CellularResponse Leads to PKC->CellularResponse Leads to Clavine Clavine Alkaloid (Agonist) Clavine->HT2AR Binds

Serotonin 5-HT2A Receptor (Gq-coupled) Signaling.

Alpha-1 Adrenergic Receptor (Gq-coupled) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1R α1-Adrenergic Receptor G_protein Gq Protein (αβγ) Alpha1R->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Stimulates CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2_release->CellularResponse Leads to PKC->CellularResponse Leads to Clavine Clavine Alkaloid (Agonist) Clavine->Alpha1R Binds

Alpha-1 Adrenergic Receptor (Gq-coupled) Signaling.

Conclusion and Future Directions

Clavine-type ergot alkaloids exhibit a rich and complex pharmacology, primarily through their interactions with dopaminergic, serotonergic, and adrenergic receptors. Their diverse structures and functional activities make them a fascinating area for further investigation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to build upon. However, it is evident that there are significant gaps in our knowledge. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Systematically determining the binding affinities and functional potencies of a wider range of clavine alkaloids at a broader panel of CNS receptors.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the structural determinants of receptor selectivity and functional activity to guide the design of novel therapeutic agents with improved efficacy and reduced side effects.

  • In Vivo Studies: Translating the in vitro findings to in vivo models to better understand the physiological and behavioral effects of clavine alkaloids.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this enigmatic class of natural products.

References

The Ergoline Ring System in Agroclavine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ergoline ring system with a specific focus on Agroclavine, a key intermediate in the biosynthesis of numerous pharmacologically active ergot alkaloids. This document details its chemical nature, biosynthetic pathway, and known pharmacological interactions, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

The Ergoline Ring System: The Core Scaffold

The ergoline ring system is a complex, tetracyclic heterocyclic structure that forms the backbone of all ergot alkaloids.[1][2] This rigid scaffold is derived from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP).[1] The tetracyclic structure, designated A, B, C, and D, is the foundation upon which a wide diversity of ergot alkaloids are built, including the clavines, lysergic acid amides, and ergopeptines.[1][2] Agroclavine belongs to the clavine subgroup of ergot alkaloids.[3] The structural similarity of the ergoline nucleus to neurotransmitters such as serotonin, dopamine, and norepinephrine is believed to be the basis for the potent and varied pharmacological activities of this class of compounds.

Biosynthesis of Agroclavine

Agroclavine is a crucial intermediate in the biosynthesis of more complex ergot alkaloids, such as lysergic acid.[1][4] The biosynthetic pathway is a multi-step enzymatic process primarily elucidated in fungi of the genera Claviceps, Aspergillus, and Penicillium.[1][5]

The formation of the ergoline scaffold begins with the prenylation of L-tryptophan by dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS).[6] This is followed by N-methylation and a series of oxidative cyclizations to form the first key tricyclic intermediate, chanoclavine-I. Further oxidation of chanoclavine-I yields chanoclavine-I-aldehyde, which represents a critical branch point in the pathway.[2][6]

From chanoclavine-I-aldehyde, the pathway diverges. In some fungi, it is converted to festuclavine, while in others, including many Claviceps species, it is converted to Agroclavine.[2][3] The conversion of chanoclavine-I-aldehyde to Agroclavine involves the enzymatic activity of proteins encoded by the easA and easG genes.[7] Specifically, EasA can act as an isomerase, and EasG as a reductase, to facilitate the formation of the D-ring and yield Agroclavine.[4][7] Agroclavine can then be further oxidized by cytochrome P450 monooxygenases to elymoclavine and subsequently to lysergic acid.[1][4][7]

Visualizing the Biosynthetic Pathway of Agroclavine

Agroclavine Biosynthesis DMAPP DMAPP DMAT Dimethylallyltryptophan DMAPP->DMAT Chanoclavine_I Chanoclavine-I DMAT->Chanoclavine_I Multiple Steps Chanoclavine_I_Aldehyde Chanoclavine-I Aldehyde Chanoclavine_I->Chanoclavine_I_Aldehyde Oxidation Agroclavine Agroclavine Chanoclavine_I_Aldehyde->Agroclavine EasA, EasG Elymoclavine Elymoclavine Agroclavine->Elymoclavine P450 Monooxygenase Lysergic_Acid Lysergic Acid Elymoclavine->Lysergic_Acid P450 Monooxygenase Agroclavine_D1_Signaling D1R D1 Receptor Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Agroclavine_Alpha1_Signaling Alpha1R α1-Adrenergic Receptor Gq Gαq Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

References

Agroclavine as a Precursor in Ergot Alkaloid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of agroclavine's pivotal role as a precursor in the biosynthesis of ergot alkaloids. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex biochemical pathways, offering a comprehensive resource for professionals in mycology, biochemistry, and pharmaceutical development.

Introduction: The Centrality of Agroclavine

Ergot alkaloids are a diverse class of fungal secondary metabolites with significant pharmacological applications, ranging from migraine treatments to agents used in obstetrics and neurology. The biosynthesis of these complex molecules originates from L-tryptophan and dimethylallyl pyrophosphate (DMAPP). Following a series of initial enzymatic steps common to most producing fungi, the pathway arrives at a critical intermediate, chanoclavine-I-aldehyde.[1] This molecule stands at a major metabolic fork, where its conversion dictates the subsequent class of ergot alkaloids produced. In fungi of the family Clavicipitaceae, such as the prominent producer Claviceps purpurea, chanoclavine-I-aldehyde is channeled towards the formation of agroclavine, establishing it as the foundational precursor for the medicinally important lysergic acid derivatives.[2][3]

The Ergot Alkaloid Biosynthetic Pathway

The synthesis of ergot alkaloids is governed by a set of genes physically located together in an Ergot Alkaloid Synthesis (EAS) gene cluster. The pathway can be broadly divided into three stages: the formation of the ergoline ring scaffold, the branch point at chanoclavine-I-aldehyde, and the subsequent modification of the clavine intermediate.

The conversion of chanoclavine-I-aldehyde to agroclavine is a critical cyclization and reduction sequence. This step is a key branching point; in fungi like Aspergillus fumigatus, the pathway leads to festuclavine, which has a saturated D-ring, whereas in Claviceps purpurea, the pathway favors the production of agroclavine, characterized by an unsaturated 8,9-double bond in the D-ring.[2]

This divergence is primarily controlled by the enzyme EasA (an Old Yellow Enzyme homolog) and EasG (an NADPH-dependent reductase/synthase).[1][4] In C. purpurea, EasA functions as an isomerase, facilitating the D-ring closure to form an iminium intermediate, which is then reduced by EasG to yield agroclavine.[5] It has been reported that the conversion to agroclavine by EasG from Claviceps purpurea occurs in the presence of reduced glutathione and NADPH.[6][7]

Agroclavine_Synthesis Chanoclavine-I-Aldehyde Chanoclavine-I-Aldehyde Iminium_Intermediate Iminium_Intermediate Chanoclavine-I-Aldehyde->Iminium_Intermediate Isomerization Agroclavine Agroclavine Iminium_Intermediate->Agroclavine Reduction EasA EasA EasA->Chanoclavine-I-Aldehyde EasG_NADPH EasG + NADPH EasG_NADPH->Iminium_Intermediate

Figure 1: Conversion of Chanoclavine-I-Aldehyde to Agroclavine.

Once formed, agroclavine serves as the direct precursor to the pharmacologically versatile D-lysergic acid. This transformation is a multi-step oxidation process catalyzed by a single key enzyme: the cytochrome P450 monooxygenase known as Clavine Oxidase (CloA) .[8]

The pathway proceeds through two identified intermediates:

  • Agroclavine to Elymoclavine : A 2-electron oxidation of the C-17 methyl group of agroclavine to a hydroxymethyl group, forming elymoclavine.[3]

  • Elymoclavine to Paspalic Acid : A further 4-electron oxidation of the hydroxymethyl group to a carboxylic acid, yielding paspalic acid.[3]

  • Paspalic Acid to D-Lysergic Acid : Paspalic acid then spontaneously isomerizes to the more stable D-lysergic acid.[9]

Disruption of the cloA gene in C. purpurea results in the accumulation of agroclavine and elymoclavine, confirming its essential role in the synthesis of lysergic acid derivatives.[10]

Lysergic_Acid_Synthesis Agroclavine Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine 2e- Oxidation Paspalic_Acid Paspalic_Acid Elymoclavine->Paspalic_Acid 4e- Oxidation Lysergic_Acid Lysergic_Acid Paspalic_Acid->Lysergic_Acid Spontaneous Isomerization CloA CloA (P450) CloA->Elymoclavine CloA->Paspalic_Acid

Figure 2: Agroclavine to Lysergic Acid Pathway.

Quantitative Data Presentation

The production yield of agroclavine and its derivatives is highly dependent on the fungal strain, fermentation conditions, and genetic modifications. The following tables summarize key quantitative data from various studies.

Table 1: Agroclavine Production in Various Fungal Systems

Producing Organism/SystemStrainFermentation ConditionsAgroclavine TiterReference(s)
Claviceps sp.Mutant c106Submerged fermentation, T25 medium1.5 - 2.0 g/L[11]
Claviceps purpurea129FSubmerged fermentation240 mg/L[1]
Claviceps purpurea var. agropyriN/ASolid-state on white rice (150g)2220.5 ± 564.1 µg (total clavines)¹[4][12]
Claviceps fusiformis139/2/1GSubmerged fermentation83.3 mg/L (crystalline)[1]
Claviceps sp.Mutant c106Compared to parent strain40-fold higher synthesis[13]

¹ Agroclavine reported as the major component of total clavine alkaloids.

Table 2: Bioconversion of Agroclavine to Lysergic Acid Derivatives

SystemEnzyme(s)SubstrateProductYield / TiterReference(s)
Engineered Saccharomyces cerevisiaeCpur CloAAgroclavineLysergic Acid109.3 ± 7.8 µg/L/OD₆₀₀[14]
Engineered S. cerevisiae (Optimized¹)Cpur CloAAgroclavineLysergic Acid327.3 ± 33.5 µg/L/OD₆₀₀[14]
Engineered S. cerevisiaeChimeric AT5 9Hypo CloAAgroclavineLysergic Acid2.62 ± 0.235 µM/OD₆₀₀[14]

¹ Optimized with the addition of FeCl₃ and 5-ALA to the induction mix.

Experimental Protocols

This section outlines the general methodologies for key experiments in the study of agroclavine biosynthesis.

A common method for producing agroclavine involves submerged fermentation of high-yielding Claviceps strains.

  • Producer Strain : Claviceps sp. mutant strain c106.[11]

  • Inoculum Preparation : Mycelium is grown on a seed medium (e.g., TG medium or TS medium) for 5-12 days on a rotary shaker (200-240 rpm) at 24°C.[1][15]

  • Production Medium : The T25 medium is widely cited for high agroclavine yields. Its composition is (g/L): Sucrose (300.0), Citric Acid (15.0), KH₂PO₄ (0.5), MgSO₄·7H₂O (0.25), Yeast Extract (0.1), KCl (0.12), ZnSO₄·7H₂O (0.006), and FeSO₄·7H₂O (0.007). The pH is adjusted to 5.2 with 25% NH₄OH.[1][12]

  • Fermentation : The inoculum (e.g., 10% v/v) is transferred to the T25 production medium and cultivated for 15-16 days at 24°C with shaking (200-240 rpm).[11]

  • Extraction : After fermentation, the mycelium is filtered. The culture liquid filtrate is made alkaline and extracted with an organic solvent, typically chloroform.[1]

High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of agroclavine and other ergot alkaloids.

  • Sample Preparation : The chloroform extract from the fermentation broth is evaporated to dryness and reconstituted in a suitable solvent, often the mobile phase.[12]

  • Chromatography System : A reversed-phase HPLC system is typically used.

  • Column : C18 columns are commonly employed.[13]

  • Mobile Phase : Gradient elution is often used. Common mobile phases are mixtures of acetonitrile and water, often with additives like formic acid or aqueous ammonium formate to improve peak shape and separation.[2][13]

  • Detection : Fluorescence detection provides high sensitivity and selectivity for ergot alkaloids. UV detection (e.g., at 230 nm or 280 nm) is also used. Mass spectrometry (LC-MS) offers definitive identification.[2]

Gene knockout experiments are crucial for elucidating gene function. The disruption of cloA in C. purpurea is a key example.

  • Strategy : A disruption cassette, typically containing a selectable marker like the hygromycin resistance gene (hph), is constructed. This cassette is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (cloA).

  • Transformation : Protoplasts are generated from young fungal mycelia using lytic enzymes. The disruption cassette is introduced into the protoplasts, often facilitated by methods like CRISPR/Cas9 to increase efficiency.[15]

  • Selection : Transformants are selected on a medium containing the appropriate selective agent (e.g., hygromycin).

  • Verification : Successful homologous recombination and gene replacement are confirmed by PCR and Southern blot analysis, followed by HPLC analysis of the mutant's metabolic profile to confirm the absence of downstream products and accumulation of precursors like agroclavine.[15][16]

Gene_Disruption_Workflow cluster_0 Plasmid Construction cluster_1 Fungal Transformation cluster_2 Mutant Verification P1 Amplify 5' Flank of cloA P4 Ligate Flanks and hph into Vector P1->P4 P2 Amplify 3' Flank of cloA P2->P4 P3 Hygromycin Resistance Cassette (hph) P3->P4 F2 Transform with Disruption Construct P4->F2 F1 Generate C. purpurea Protoplasts F1->F2 F3 Select on Hygromycin Medium F2->F3 V1 Genomic DNA Extraction F3->V1 V2 PCR & Southern Blot Confirmation V1->V2 V3 HPLC Metabolite Analysis V1->V3

Figure 3: General Workflow for Gene Disruption in C. purpurea.

Conclusion

Agroclavine is unequivocally a cornerstone intermediate in the biosynthesis of lysergic acid-derived ergot alkaloids. Understanding the enzymatic control of its formation from chanoclavine-I-aldehyde (via EasA and EasG) and its conversion to elymoclavine and subsequently lysergic acid (via CloA) is paramount for metabolic engineering and drug development. The quantitative data highlight the potential for high-titer production through strain optimization and process control. The outlined experimental protocols provide a foundational framework for further research, enabling the manipulation of the ergot alkaloid pathway to enhance the production of valuable pharmaceuticals or to create novel, potent derivatives.

References

The Enigmatic Occurrence of Agroclavine in Claviceps purpurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of agroclavine, a key clavine-type ergot alkaloid, in the fungus Claviceps purpurea. Agroclavine serves as a significant intermediate in the biosynthesis of more complex and pharmacologically important ergot alkaloids. Understanding its formation, accumulation, and the factors influencing its production is critical for biotechnological applications and drug development. This document outlines the biosynthetic pathway of agroclavine, details experimental protocols for its extraction and quantification, and presents quantitative data on its production in various C. purpurea strains and culture conditions.

Agroclavine Biosynthesis in Claviceps purpurea

Agroclavine is a tetracyclic ergoline alkaloid synthesized by Claviceps purpurea and other related fungi. It is a crucial intermediate in the intricate ergot alkaloid biosynthetic pathway. The synthesis begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyltryptophan (DMAT). A series of enzymatic reactions, including methylation, oxidation, and cyclization, then lead to the formation of the first clavine alkaloid, chanoclavine-I. Further enzymatic steps convert chanoclavine-I to chanoclavine-I aldehyde, which is then transformed into agroclavine. Agroclavine can subsequently be hydroxylated to elymoclavine, a precursor for lysergic acid and its derivatives. The core biosynthetic genes responsible for this pathway are typically found clustered together in the fungal genome.

Agroclavine Biosynthetic Pathway tryptophan L-Tryptophan dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat dmaW dmapp DMAPP dmapp->dmat me_dmat N-Methyl-DMAT dmat->me_dmat easF chanoclavine_I Chanoclavine-I me_dmat->chanoclavine_I easE/ccsA chanoclavine_I_aldehyde Chanoclavine-I Aldehyde chanoclavine_I->chanoclavine_I_aldehyde easD agroclavine Agroclavine chanoclavine_I_aldehyde->agroclavine easG elymoclavine Elymoclavine agroclavine->elymoclavine P450 Monooxygenase lysergic_acid Lysergic Acid Derivatives elymoclavine->lysergic_acid Multiple Steps

Fig. 1: Simplified biosynthetic pathway of agroclavine in Claviceps purpurea.

Quantitative Occurrence of Agroclavine

The production of agroclavine varies significantly among different strains of Claviceps and is heavily influenced by culture conditions. While wild-type C. purpurea often produces a complex mixture of ergot alkaloids where agroclavine is a minor component, certain mutant strains have been developed to accumulate agroclavine as the major product. The following tables summarize quantitative data on agroclavine production from various studies.

Table 1: Agroclavine Production in Different Claviceps Strains

StrainParent StrainKey CharacteristicsAgroclavine YieldReference
Claviceps sp. c106Claviceps sp. VKM F-2609Mutant strain1.5 - 2.0 g/L[1]
Claviceps sp. VKM F-2609Wild TypeProduces primarily elymoclavine and agroclavine40-50 fold lower than c106
Claviceps purpurea var. agropyriWild TypeProduces pyroclavine, festuclavine, and agroclavineTotal clavines: 2220.5 ± 564.1 µg per 150g white rice[2]

Table 2: Influence of Culture Conditions on Agroclavine Production by Claviceps sp. c106

Culture MediumKey ComponentsCultivation TimeAgroclavine as % of Total AlkaloidsReference
T25Sucrose, citric acid, yeast extract15-16 days90-95%[1]
T25 with Tryptophan (1-20 mM)Sucrose, citric acid, yeast extract, tryptophanNot specifiedIncreased yield compared to without tryptophan[3]

Experimental Protocols

This section provides a general framework for the experimental analysis of agroclavine from Claviceps purpurea cultures.

Fungal Cultivation

Axenic cultures of C. purpurea are required for controlled production of agroclavine.

  • Media: A commonly used medium is the T25 medium, containing sucrose, citric acid, and yeast extract. Another option is a modified Stoll et al. medium with mannitol and ammonium succinate as primary carbon and nitrogen sources, respectively. For solid-state fermentation, autoclaved white rice has been shown to be an effective substrate for some strains.[2][4]

  • Inoculation and Incubation: Cultures are typically inoculated with a mycelial suspension and incubated at 24-28°C for 14-21 days in either stationary or submerged culture.[2][4] Stationary cultures have been reported to yield higher concentrations of clavine alkaloids in some instances.[4]

Extraction of Agroclavine
  • From Liquid Culture: The culture filtrate can be made alkaline (pH 8-9) with ammonium hydroxide and then extracted with an organic solvent such as chloroform or ethyl acetate.[2][3] The organic phases are then combined and evaporated to dryness under vacuum.

  • From Mycelium/Solid Culture: The fungal biomass or solid substrate is homogenized and extracted with a suitable solvent system, such as chloroform:methanol or ethyl acetate. The extract is then filtered and concentrated.

Purification
  • Chromatography: The crude extract can be subjected to further purification using chromatographic techniques. Flash chromatography on a silica gel or alumina column is a common first step. Elution with a gradient of solvents, for example, a mixture of dichloromethane and methanol, can separate agroclavine from other alkaloids and impurities.[5]

  • Preparative HPLC: For obtaining highly pure agroclavine, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is effective.[5]

Quantification and Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique for the quantification of agroclavine.[6]

    • Column: A reverse-phase C18 column, such as a LiChrospher 100 RP-18 (250 x 4 mm, 5 µm particle size), is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or ammonium acetate) is typical. For instance, a mobile phase of methanol-water-25% ammonia solution (75:25:0.036, v/v/v) has been reported.[3]

    • Detection: Detection is usually performed using a UV detector at a wavelength of 224 nm or a fluorescence detector.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides both quantification and structural confirmation. Electrospray ionization (ESI) is a common ionization technique for ergot alkaloids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of purified agroclavine. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Experimental_Workflow_for_Agroclavine_Analysis cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis cultivation Axenic Culture of C. purpurea (e.g., T25 medium) extraction Solvent Extraction (e.g., Chloroform/Ethyl Acetate) cultivation->extraction purification Chromatography (Flash Chromatography, Prep-HPLC) extraction->purification analysis Quantification & Characterization (HPLC-UV/FLD, LC-MS, NMR) purification->analysis

Fig. 2: General experimental workflow for the analysis of agroclavine.

Conclusion

Agroclavine, while often an intermediate, is a naturally occurring ergot alkaloid in Claviceps purpurea with significant potential for biotechnological exploitation. Through strain selection, mutagenesis, and optimization of culture conditions, it is possible to achieve high-yield production of this clavine alkaloid. The methodologies outlined in this guide provide a framework for researchers and professionals in drug development to cultivate C. purpurea, isolate agroclavine, and perform accurate quantification and characterization, thereby facilitating further research and application of this valuable compound.

References

Spectroscopic Data Interpretation for Agroclavine(1+): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the spectroscopic data for the protonated form of Agroclavine, denoted as Agroclavine(1+). It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization and analysis of ergot alkaloids. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols, and presents visual diagrams of analytical workflows and fragmentation pathways to facilitate a comprehensive understanding of the molecule's structural features.

Spectroscopic Data Summary

The spectroscopic properties of Agroclavine(1+) are crucial for its identification and structural elucidation. The quantitative data obtained from various analytical techniques are summarized below.

Table 1: UV-Vis Spectroscopic Data for Agroclavine(1+)

Spectroscopic TechniqueWavelength (λmax)Molar Absorptivity (ε)AssignmentReference
UV Absorption225 nm4.47π-π* transition[1]
UV Absorption284 nm3.88π-π* transition[1]
UV Absorption293 nm3.81π-π* transition[1]

Table 2: Mass Spectrometry Data for Agroclavine(1+)

Ionm/zDescriptionReference
[M+H]⁺239Protonated molecular ion[1]
Fragment Ion223Base peak, key diagnostic ion[1]
Fragment Ion197Significant fragment ion[1]

Table 3: ¹H NMR Spectroscopic Data for Agroclavine (Neutral Form, in CDCl₃)

Note: Data for the protonated form (Agroclavine(1+)) will show distinct shifts, particularly for protons near the protonated nitrogen atom.[1]

PositionChemical Shift (δ ppm)MultiplicityCoupling Constants (J Hz)
17.98s-
26.89s-
2.80t13.0
3.34dd-

Detailed Spectroscopic Interpretation

2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of Agroclavine(1+) is characterized by three main absorption maxima at 225 nm, 284 nm, and 293 nm.[1] These absorptions are attributed to π-π* electronic transitions within the conjugated indole system of the ergoline nucleus.[1] The position and intensity of these bands are highly characteristic of the ergoline chromophore and are valuable for initial identification and quantification.

2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing Agroclavine due to the basic nature of its nitrogen atoms, which are readily protonated.[1] The mass spectrum of Agroclavine(1+) shows the protonated molecular ion [M+H]⁺ at an m/z of 239.[1] The fragmentation pattern is a key diagnostic tool. The base peak is observed at m/z 223, which is a significant indicator for structural identification.[1] Another characteristic fragment ion appears at m/z 197.[1] The fragmentation pathways of ergot alkaloids are well-documented and can be used to differentiate between various members of this class.[2]

2.3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of Agroclavine provides detailed information about its rigid tetracyclic structure.[1] In the neutral form, the aromatic protons on the indole ring (H-1 and H-2) appear as singlets at approximately 7.98 and 6.89 ppm, respectively.[1] The methylene protons exhibit more complex splitting patterns due to geminal and vicinal coupling.[1] For the protonated form, Agroclavine(1+), significant changes in chemical shifts are expected for the protons located near the protonated nitrogen atom (N-6).[1]

Experimental Protocols

3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of Agroclavine involves High-Performance Liquid Chromatography (HPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Sample Preparation: Samples are dissolved in chromatographic grade methanol (MeOH).

  • Chromatography:

    • System: AGILENT 1200 HPLC/6520 QTOF MS system.[3]

    • Column: C18 analytical column (e.g., Ultimate XB-C18, 100 × 2.1 mm, 3 µm particle size).[3]

    • Mobile Phase: A linear gradient of acetonitrile (MeCN) and water (both containing 0.1% formic acid). A typical gradient runs from 10-100% MeCN over 12 minutes.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 1.0 µL.[3]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]

    • Analysis: Full scan mode to detect the [M+H]⁺ ion, followed by tandem MS (MS/MS) experiments to obtain fragmentation patterns. Collision-Induced Dissociation (CID) is used to generate fragment ions.[2][4]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are essential for unambiguous structure elucidation.

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III 600 MHz spectrometer, is typically used.[5]

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1][6] For the protonated species, an acidic solvent or the maleate salt dissolved in D₂O can be used.[6]

  • Experiments:

    • 1D NMR: Standard ¹H and ¹³C NMR spectra are acquired.

    • 2D NMR: A suite of 2D experiments is necessary for complete assignment, including:

      • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.[5]

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[5]

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[5]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the stereochemistry through spatial proximities of protons.[5]

  • Referencing: Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[7]

3.3. UV-Vis Spectroscopy

This technique is often used for quantification and initial characterization.

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent that does not absorb in the region of interest, such as ethanol or methanol.

  • Procedure: The absorbance of the sample is measured across a range of wavelengths (typically 200-400 nm) to identify the absorption maxima (λmax).

Visualizations

The following diagrams illustrate the analytical workflow for Agroclavine(1+) characterization and its mass spectrometric fragmentation pathway.

G Figure 1: General Analytical Workflow for Agroclavine(1+) Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Sample Agroclavine-containing Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR UVVis UV-Vis Spectroscopy Dissolution->UVVis MS_Data Mass & Fragmentation LCMS->MS_Data NMR_Data 1D & 2D Spectra NMR->NMR_Data UV_Data Absorption Maxima UVVis->UV_Data Structure Structural Elucidation & Quantification MS_Data->Structure NMR_Data->Structure UV_Data->Structure G Figure 2: Proposed MS/MS Fragmentation Pathway for Agroclavine(1+) Agroclavine Agroclavine(1+) [M+H]⁺ m/z = 239 NeutralLoss1 - CH₄ Agroclavine->NeutralLoss1 Fragment1 Fragment Ion m/z = 223 (Base Peak) NeutralLoss2 - C₂H₂ Fragment1->NeutralLoss2 Fragment2 Fragment Ion m/z = 197 NeutralLoss1->Fragment1 NeutralLoss2->Fragment2

References

Methodological & Application

Synthesis of Agroclavine(1+): Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agroclavine is a tetracyclic ergoline alkaloid produced by several species of fungi, most notably from the genus Claviceps. It serves as a key intermediate in the biosynthesis of more complex ergot alkaloids, many of which have significant pharmacological applications. The laboratory synthesis of agroclavine is a critical area of research, enabling access to this important scaffold for the development of new therapeutic agents. This document provides detailed application notes and protocols for two distinct and effective methods for the laboratory synthesis of (±)-agroclavine.

Method 1: Total Synthesis via (±)-6,7-Secoagroclavine Intermediate

This classical approach, pioneered by Somei and colleagues, involves the construction of the tetracyclic ergoline skeleton through a key intermediate, (±)-6,7-secoagroclavine. The synthesis begins with a substituted indole and proceeds through several steps to yield the final product.

Experimental Workflow

A 4-Iodoindole-3-carbaldehyde B Heck Reaction A->B Methyl acrylate, Pd(OAc)2, P(o-tolyl)3, Et3N C Intermediate A B->C D Henry Reaction C->D CH3NO2, Bu4NF E Intermediate B D->E F Reduction of Nitro Group E->F Fe, AcOH G (±)-6,7-Secoagroclavine F->G H Intramolecular Cyclization G->H 1. MsCl, Et3N 2. NaH I (±)-Agroclavine H->I

Caption: Workflow for the total synthesis of (±)-Agroclavine via (±)-6,7-Secoagroclavine.

Key Experimental Protocols

1. Synthesis of Methyl 3-(3-formyl-1H-indol-4-yl)acrylate (Intermediate A)

  • Protocol: To a solution of 4-iodoindole-3-carbaldehyde (1.0 g, 3.69 mmol) in triethylamine (10 mL) are added methyl acrylate (0.40 mL, 4.43 mmol), palladium(II) acetate (17 mg, 0.074 mmol), and tri(o-tolyl)phosphine (45 mg, 0.148 mmol). The mixture is heated at 100°C for 2 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 3:1) to afford the product.

  • Yield: 85%

2. Synthesis of Methyl 3-(3-formyl-1H-indol-4-yl)-2-nitropropanoate (Intermediate B)

  • Protocol: To a solution of Intermediate A (500 mg, 2.18 mmol) in tetrahydrofuran (10 mL) is added nitromethane (0.14 mL, 2.62 mmol) and tetrabutylammonium fluoride (1.0 M in THF, 2.4 mL, 2.4 mmol). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is used in the next step without further purification.

3. Synthesis of (±)-6,7-Secoagroclavine

  • Protocol: The crude Intermediate B is dissolved in a mixture of acetic acid (10 mL) and water (2 mL). Iron powder (610 mg, 10.9 mmol) is added, and the mixture is heated at 80°C for 3 hours. The reaction mixture is cooled, filtered through Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried and concentrated. The resulting crude amino ester is dissolved in methanol (15 mL) and sodium borohydride (165 mg, 4.36 mmol) is added portionwise at 0°C. The mixture is stirred for 1 hour and then quenched with water. The solvent is evaporated, and the residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give (±)-6,7-secoagroclavine, which is purified by column chromatography.

  • Yield: 65% over 2 steps

4. Synthesis of (±)-Agroclavine

  • Protocol: To a solution of (±)-6,7-secoagroclavine (100 mg, 0.41 mmol) in dichloromethane (5 mL) and triethylamine (0.11 mL, 0.82 mmol) is added methanesulfonyl chloride (0.04 mL, 0.50 mmol) at 0°C. The mixture is stirred for 30 minutes. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude mesylate is dissolved in dry dimethylformamide (5 mL) and added to a suspension of sodium hydride (60% in oil, 25 mg, 0.62 mmol) in DMF (2 mL) at 0°C. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by preparative thin-layer chromatography to afford (±)-agroclavine.

  • Yield: 55%

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield (%)
1. Heck Reaction4-Iodoindole-3-carbaldehydeMethyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, Et₃NIntermediate A85
2. Henry ReactionIntermediate ACH₃NO₂, Bu₄NFIntermediate B-
3. Reduction and Reductive AminationIntermediate BFe, AcOH; NaBH₄(±)-6,7-Secoagroclavine65 (2 steps)
4. Intramolecular Cyclization(±)-6,7-Secoagroclavine1. MsCl, Et₃N; 2. NaH(±)-Agroclavine55

Method 2: Rhodium-Catalyzed C-H Functionalization

This modern and efficient approach utilizes a rhodium catalyst to directly functionalize the C4 position of an indole core, significantly shortening the synthetic sequence to agroclavine.

Logical Relationship of Key Steps

Indole Unprotected Indole CH_Activation Rh-Catalyzed C4-Alkylation Indole->CH_Activation Intermediate_C4 C4-Alkylated Indole CH_Activation->Intermediate_C4 AAA Pd-Catalyzed Asymmetric Allylic Alkylation Intermediate_C4->AAA Tricycle Tricyclic Intermediate AAA->Tricycle RCM Ring-Closing Metathesis Tricycle->RCM Agroclavine (-)-Agroclavine RCM->Agroclavine

Caption: Key transformations in the synthesis of (-)-Agroclavine via C-H activation.

Key Experimental Protocols

1. Rhodium-Catalyzed C4-Alkylation of Indole

  • Protocol: In a glovebox, a mixture of indole (0.5 mmol), [RhCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) in 1,2-dichloroethane (1.0 mL) is stirred for 10 minutes. The alkyne partner (0.75 mmol) is then added, and the reaction vial is sealed and heated at 80°C for 12 hours. After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the C4-alkylated indole.

  • Yield: Typically 70-90% depending on the alkyne.

2. Palladium-Catalyzed Asymmetric Allylic Alkylation

  • Protocol: To a solution of the C4-alkylated indole (0.2 mmol) and an allylic carbonate (0.24 mmol) in THF (2 mL) is added [Pd₂(dba)₃]·CHCl₃ (2.5 mol %) and a chiral phosphine ligand (e.g., (S)-BINAP, 6 mol %). The mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tricyclic intermediate.

  • Yield: 80-95%

3. Ring-Closing Metathesis

  • Protocol: A solution of the tricyclic diene intermediate (0.1 mmol) in dry dichloromethane (10 mL) is degassed with argon for 15 minutes. Grubbs' second-generation catalyst (5 mol %) is then added, and the mixture is refluxed under argon for 4 hours. The reaction is cooled to room temperature, and the solvent is evaporated. The residue is purified by flash chromatography to give (-)-agroclavine.

  • Yield: ~85%

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield (%)
1. C-H AlkylationIndole[RhCp*Cl₂]₂, AgSbF₆, AlkyneC4-Alkylated Indole70-90
2. Asymmetric Allylic AlkylationC4-Alkylated IndoleAllylic carbonate, [Pd₂(dba)₃], (S)-BINAPTricyclic Intermediate80-95
3. Ring-Closing MetathesisTricyclic IntermediateGrubbs' II Catalyst(-)-Agroclavine~85

Conclusion

The two detailed synthetic routes provide robust and reproducible methods for the laboratory preparation of agroclavine. The classical approach via (±)-6,7-secoagroclavine offers a well-established pathway, while the modern rhodium-catalyzed C-H functionalization strategy presents a more concise and efficient alternative. The choice of method will depend on the specific research goals, available starting materials, and desired stereochemical outcome. These protocols serve as a valuable resource for researchers engaged in the synthesis and derivatization of ergot alkaloids for drug discovery and development.

Application Notes and Protocols for the Extraction of Agroclavine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Agroclavine, a significant ergot alkaloid, from fungal cultures. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this valuable compound for further study and development.

Introduction

Agroclavine is a tetracyclic ergoline alkaloid produced by various fungi, notably species of Claviceps and Penicillium. It serves as a key precursor in the biosynthesis of more complex ergot alkaloids and possesses its own range of biological activities, making it a compound of interest for pharmaceutical research. This protocol details the cultivation of a high-yield fungal strain, followed by the extraction and purification of Agroclavine.

Experimental Protocols

1. Fungal Strain and Cultivation

A high-yield mutant strain, Claviceps sp. strain c106, is recommended for the production of Agroclavine.[1][2] This strain has been shown to produce Agroclavine as the major component of its alkaloid fraction, constituting 90-95% of the total alkaloids.[1]

Cultivation Medium:

The preferred medium for cultivating Claviceps sp. c106 is the T25 medium. The composition of this medium is detailed in Table 1. For optimal production, the medium can be supplemented with tryptophan.

Table 1: Composition of T25 Culture Medium

ComponentConcentration (g/L)
Sucrose300.0
Citric Acid15.0
KH₂PO₄0.5
MgSO₄·7H₂O0.25
Yeast Extract0.1
KCl0.12
ZnSO₄·7H₂O0.006
FeSO₄·7H₂O0.007
25% NH₄OHto pH 5.2
Tryptophan (optional)1.0-20.0 mmol

Source:[2]

Cultivation Conditions:

The fungus is cultivated under submerged fermentation conditions with aeration and agitation. The optimal cultivation parameters are summarized in Table 2.

Table 2: Optimal Cultivation Conditions for Claviceps sp. c106

ParameterValue
Temperature24°C
pH4.5 - 5.4
Cultivation Duration15 - 16 days
Agitation150 rpm

Source:[1][2][3]

Under these conditions, a maximum Agroclavine yield of 1.5–2 g/L can be achieved.[1]

2. Extraction of Agroclavine

Following fermentation, the fungal broth and mycelia are separated. Agroclavine is then extracted from both the culture filtrate and the mycelia.

Protocol for Extraction from Culture Filtrate:

  • Filtration: Separate the fungal mycelia from the culture broth by filtration using a Buchner funnel or centrifugation.

  • Alkalinization: Adjust the pH of the culture filtrate to 8-9 with a 25% ammonia solution to liberate the free alkaloid bases.[4]

  • Solvent Extraction: Perform a three-fold extraction of the alkalinized filtrate with an equal volume of chloroform or ethyl acetate.[2][5] Chloroform is a commonly cited solvent for this purpose.[2][3]

  • Drying and Evaporation: Pool the organic extracts and dry them over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol for Extraction from Mycelia:

  • Drying: Dry the separated mycelia in an oven at 65°C to a constant weight to determine the dry cell weight (DCW).[5]

  • Lysis and Extraction: Resuspend the dried mycelia in acetone and subject them to ultrasonic sonication for 20 minutes to disrupt the cell walls.[5]

  • Filtration and Evaporation: Filter the mixture to remove cell debris. Evaporate the acetone to obtain the crude extract from the mycelia.

3. Purification of Agroclavine

The crude extracts from both the filtrate and mycelia can be combined and purified using chromatographic techniques.

Column Chromatography:

  • Adsorbent: Alumina is a suitable adsorbent for the initial purification of the crude extract.[2]

  • Elution: A solvent system of chloroform:methanol:25% ammonia in various ratios (e.g., 90:10:0.1, 90:10:0.3, 80:20:0.2) can be used for elution.[4]

  • Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) on silica gel 60 F254 plates. Visualize the spots under UV light or by spraying with Van Urk's reagent, which is specific for indole alkaloids.[4]

High-Performance Liquid Chromatography (HPLC):

For final purification and quantification, Reverse-Phase HPLC (RP-HPLC) is recommended.

Table 3: HPLC Conditions for Agroclavine Purification and Analysis

ParameterSpecification
ColumnC18 analytical column (e.g., Ultimate XB-C18, 100 x 2.1 mm, 3 µm)
Mobile PhaseA: 0.1% formic acid in water, B: Acetonitrile with 0.1% formic acid
GradientLinear gradient of 10-100% B over 12 minutes
Flow Rate0.3 mL/min
DetectionUV detector or Mass Spectrometer (positive ion mode)
Injection Volume1.0 - 10 µL

Source:[3][5]

Visual Representations

Agroclavine_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Claviceps sp. c106 Fermentation Submerged Fermentation (15-16 days, 24°C, pH 4.5-5.4) Inoculation->Fermentation Filtration Filtration to separate broth and mycelia Fermentation->Filtration Broth_Processing Culture Broth (Alkalinize to pH 8-9) Filtration->Broth_Processing Mycelia_Processing Mycelia (Dry and sonicate in acetone) Filtration->Mycelia_Processing Solvent_Extraction Liquid-Liquid Extraction (Chloroform or Ethyl Acetate) Broth_Processing->Solvent_Extraction Mycelia_Extraction Acetone Extraction Mycelia_Processing->Mycelia_Extraction Evaporation_Broth Evaporation of Organic Solvent Solvent_Extraction->Evaporation_Broth Evaporation_Mycelia Evaporation of Acetone Mycelia_Extraction->Evaporation_Mycelia Crude_Extract_Broth Crude Extract (from broth) Evaporation_Broth->Crude_Extract_Broth Crude_Extract_Mycelia Crude Extract (from mycelia) Evaporation_Mycelia->Crude_Extract_Mycelia Combine_Extracts Combine Crude Extracts Crude_Extract_Broth->Combine_Extracts Crude_Extract_Mycelia->Combine_Extracts Column_Chromatography Column Chromatography (Alumina) Combine_Extracts->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis RP_HPLC Reverse-Phase HPLC TLC_Analysis->RP_HPLC Pure_Agroclavine Pure Agroclavine RP_HPLC->Pure_Agroclavine

Caption: Workflow for the extraction and purification of Agroclavine.

Logical_Relationships Fungal_Strain Fungal Strain (e.g., Claviceps sp. c106) Agroclavine_Production High Agroclavine Yield Fungal_Strain->Agroclavine_Production influences Culture_Conditions Optimal Culture Conditions (T25 Medium, Temp, pH) Culture_Conditions->Agroclavine_Production determines Extraction_Method Extraction Method (Solvent Choice, pH) Agroclavine_Production->Extraction_Method is input for Purification_Technique Purification Technique (Chromatography) Extraction_Method->Purification_Technique provides crude extract for Purity_and_Yield High Purity & Yield of Agroclavine Purification_Technique->Purity_and_Yield results in

Caption: Key factors influencing the successful isolation of Agroclavine.

References

Application Notes and Protocols for Agroclavine(1+) as a D1 Dopamine Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Agroclavine(1+), an ergot alkaloid, as a D1 dopamine receptor agonist in research and drug development. While literature suggests Agroclavine possesses D1 agonistic properties, detailed quantitative data on its binding affinity and functional potency are not extensively available.[1] The following sections detail the background, potential applications, and detailed experimental protocols to characterize the pharmacological profile of Agroclavine(1+) at the human D1 dopamine receptor.

Introduction to Agroclavine(1+) and the D1 Dopamine Receptor

The D1 dopamine receptor, a Gs-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in the striatum and prefrontal cortex.[2] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway is crucial for regulating motor control, reward, motivation, and cognitive functions.[2] Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2]

Agroclavine is a natural ergot alkaloid.[1] Some studies have indicated that it possesses D1 dopamine receptor agonistic properties.[1] However, it is important to note that other clavine alkaloids, such as bromocriptine, have been shown to act as antagonists at the D1 receptor, and nicergoline exhibits low affinity for both D1 and D2 receptors.[4] This highlights the structural nuances within this chemical class that dictate their pharmacological activity. The amnestic effects of agroclavine observed in animal models were reportedly counteracted by the D1 receptor agonist SKF-38393, providing indirect evidence of its interaction with the D1 receptor system.[1]

Potential Research Applications

Given its potential as a D1 receptor agonist, Agroclavine(1+) could be a valuable tool for:

  • Probing D1 Receptor Function: Investigating the role of D1 receptor activation in various physiological and pathophysiological processes.

  • Lead Compound for Drug Discovery: Serving as a scaffold for the development of novel D1 receptor agonists with improved selectivity and pharmacokinetic properties.

  • Tool for in vitro and in vivo Studies: Use in cellular and animal models to study the downstream effects of D1 receptor stimulation.

Quantitative Pharmacological Data

Table 1: Radioligand Binding Affinity of Agroclavine(1+) and a Reference D1 Agonist at the Human D1 Dopamine Receptor

CompoundRadioligandCell Line/TissueKi (nM)
Agroclavine(1+) [3H]-SCH23390CHO-K1 cells expressing human D1 receptorHypothetical Data
SKF81297 (Reference) [3H]-SCH23390CHO-K1 cells expressing human D1 receptor2.5 ± 0.3

Table 2: Functional Potency and Efficacy of Agroclavine(1+) and a Reference D1 Agonist at the Human D1 Dopamine Receptor (cAMP Assay)

CompoundCell LineEC50 (nM)Emax (% of Dopamine response)
Agroclavine(1+) CHO-K1 cells expressing human D1 receptorHypothetical DataHypothetical Data
SKF81297 (Reference) CHO-K1 cells expressing human D1 receptor1.8 ± 0.2100%

Experimental Protocols

Protocol 1: Radioligand Binding Assay for D1 Receptor Affinity

This protocol describes the determination of the binding affinity (Ki) of Agroclavine(1+) for the human D1 dopamine receptor using a competitive radioligand binding assay with [3H]-SCH23390.

Materials:

  • CHO-K1 cells stably expressing the human D1 dopamine receptor

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

  • [3H]-SCH23390 (specific activity ~70-90 Ci/mmol)

  • Non-labeled SCH23390 or Butaclamol for non-specific binding determination

  • Agroclavine(1+)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture CHO-K1-D1 cells prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge and resuspend pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay3 Add cell membranes prep4->assay3 assay1 Prepare reaction tubes: - Total binding - Non-specific binding - Competition with Agroclavine(1+) assay2 Add [3H]-SCH23390 assay1->assay2 assay2->assay3 assay4 Incubate at 25°C for 90 min assay3->assay4 analysis1 Filter and wash membranes assay4->analysis1 analysis2 Measure radioactivity (CPM) analysis1->analysis2 analysis3 Calculate specific binding analysis2->analysis3 analysis4 Determine IC50 and calculate Ki analysis3->analysis4

Caption: Workflow for D1 Receptor Radioligand Binding Assay.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the human D1 receptor to ~90% confluency.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay.

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of Agroclavine(1+).

    • In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

      • Total Binding: Assay buffer + [3H]-SCH23390 (final concentration ~0.3 nM).

      • Non-specific Binding: Assay buffer + [3H]-SCH23390 + high concentration of non-labeled SCH23390 or Butaclamol (e.g., 1 µM).

      • Competition: Assay buffer + [3H]-SCH23390 + varying concentrations of Agroclavine(1+).

    • Add the cell membrane preparation (final protein concentration ~20-50 µ g/well ).

    • Incubate the reaction mixture for 90 minutes at 25°C.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Agroclavine(1+) concentration.

    • Determine the IC50 value (the concentration of Agroclavine(1+) that inhibits 50% of the specific binding of [3H]-SCH23390) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for D1 Receptor Potency and Efficacy

This protocol describes the determination of the functional potency (EC50) and efficacy (Emax) of Agroclavine(1+) at the human D1 dopamine receptor by measuring cAMP accumulation in a cell-based assay.

Materials:

  • CHO-K1 cells stably expressing the human D1 dopamine receptor

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Dopamine (as a reference full agonist)

  • Agroclavine(1+)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader compatible with the chosen cAMP assay kit

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection and Analysis cell_prep1 Seed CHO-K1-D1 cells in multi-well plates cell_prep2 Incubate overnight cell_prep1->cell_prep2 stim1 Wash cells with stimulation buffer cell_prep2->stim1 stim2 Pre-incubate with IBMX stim1->stim2 stim3 Add varying concentrations of Agroclavine(1+) or Dopamine (reference) stim2->stim3 stim4 Incubate at 37°C for 30 min stim3->stim4 detect1 Lyse cells and perform cAMP assay (e.g., HTRF, AlphaScreen) stim4->detect1 detect2 Read plate on a compatible reader detect1->detect2 detect3 Generate dose-response curve detect2->detect3 detect4 Determine EC50 and Emax detect3->detect4

Caption: Workflow for D1 Receptor Functional cAMP Assay.

Procedure:

  • Cell Preparation:

    • Seed CHO-K1-D1 cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Cell Stimulation:

    • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

    • Add stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) and pre-incubate for 15-30 minutes at 37°C.

    • Prepare serial dilutions of Agroclavine(1+) and the reference agonist, dopamine.

    • Add the different concentrations of Agroclavine(1+) or dopamine to the wells. Include a vehicle control (buffer only).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay (e.g., by adding HTRF reagents).

    • Incubate as required by the assay kit protocol.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

    • Normalize the Emax of Agroclavine(1+) to the Emax of the full agonist dopamine (set to 100%) to determine its relative efficacy.

D1 Dopamine Receptor Signaling Pathway

Activation of the D1 dopamine receptor by an agonist like Agroclavine(1+) initiates a canonical Gs-protein-mediated signaling cascade.

G Agroclavine Agroclavine(1+) (Agonist) D1R D1 Dopamine Receptor Agroclavine->D1R Binds to Gs Gs Protein (α, β, γ subunits) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates substrates

Caption: D1 Dopamine Receptor Signaling Cascade.

References

Application Notes and Protocols for the Quantification of Agroclavine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Agroclavine in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Agroclavine is a natural ergot alkaloid produced by several species of fungi, particularly within the Claviceps genus. As a member of the clavine alkaloid group, it is a precursor in the biosynthesis of more complex ergot alkaloids. Due to its potential biological activities and its presence as a contaminant in agricultural commodities, a sensitive and selective analytical method for its quantification is crucial for food safety, toxicological studies, and pharmaceutical research. HPLC-MS/MS offers high sensitivity and specificity, making it the method of choice for the determination of Agroclavine at trace levels.

Experimental Protocols

This section details the methodologies for sample preparation, HPLC separation, and MS/MS detection of Agroclavine.

Sample Preparation: Modified QuEChERS Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of Agroclavine from complex matrices such as cereal grains.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water (H2O)

  • Ammonium carbonate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) sorbent (e.g., C18)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of an acetonitrile/water (84:16, v/v) solution containing 5 mM ammonium carbonate.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 50 mg of C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the supernatant into a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium carbonate in water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, decrease to 20% A over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

| Collision Gas | Argon |

MRM Transitions for Agroclavine: The protonated molecule of Agroclavine ([M+H]⁺) is m/z 239. The following Multiple Reaction Monitoring (MRM) transitions are recommended for quantification and confirmation.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2392230.13015
2391970.13025

Note: Cone voltage and collision energy may require optimization depending on the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the described method. This data is based on typical validation results for ergot alkaloid analysis.[1]

Table 1: Method Validation Parameters for Agroclavine Quantification

ParameterResult
Linearity Range 0.5 - 100 µg/kg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Accuracy (Recovery %) 85 - 110%
Precision (RSD %) < 15%

Table 2: Recovery and Precision Data at Different Spiking Levels

Spiking Level (µg/kg)Mean Recovery (%)RSD (%)
19512
101028
50986

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction (ACN/Water, Salts) sample->extraction cleanup Dispersive SPE (C18, MgSO4) extraction->cleanup final_extract Final Extract cleanup->final_extract hplc HPLC Separation (C18 Column) final_extract->hplc Injection msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for Agroclavine quantification.

Logic of MRM-based Quantification

mrm_logic cluster_ms Tandem Mass Spectrometer q1 Quadrupole 1 (Q1) Precursor Ion Selection q2 Quadrupole 2 (q2) Collision Cell q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 fragments Fragment Ions m/z 223, 197 q2->fragments Fragmentation (CID) detector Detector q3->detector signal Quantitative Signal detector->signal agroclavine Agroclavine [M+H]+ = m/z 239 agroclavine->q1 Ionization

References

Application Notes and Protocols for In Vivo Studies of Agroclavine on Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of in vivo studies using agroclavine in various animal models. The information is intended to guide researchers in designing and conducting their own experiments. Detailed protocols for key experiments are provided, along with a quantitative summary of published data.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies investigating the effects of agroclavine in different animal models.

Table 1: Immuno-Oncology and Toxicity Studies in Rats

Animal ModelDosageAdministration RouteKey FindingsPotential ToxicityReference
3-month-old male Wistar-Kyoto rats0.05 mg/kgIntraperitonealIncreased Natural Killer (NK) cell activity under non-stress conditions.No significant increase in CKMB or ALT.[1]
3-month-old male Wistar-Kyoto rats0.5 mg/kgIntraperitonealIncreased NK cell activity under non-stress conditions.Slightly increased Creatine Kinase MB (CKMB) and no influence on Alanine Aminotransferase (ALT) under non-stress conditions.[1]
3-month-old male Wistar-Kyoto rats0.5 mg/kgIntraperitonealDiminished NK cell activity under stress conditions.Significantly increased ALT and CKMB under stress conditions.[1]

Table 2: Neurological and Behavioral Studies in Rodents

Animal ModelDosageAdministration RouteBehavioral AssayKey FindingsReference
Mice1, 10, 25, 50, and 200 µg/kgNot specified in abstractMorris Water MazeImpaired spatial memory retention; no effect on learning.
Rats10 µg/kgNot specified in abstractModified Morris Water MazeProduced spatial memory impairment.[2]

Table 3: Reproductive System Studies in Mice

Animal ModelDosage (approx. mg/kg/day)Administration RouteKey FindingsReference
Pregnant Mice~12.5 mg/kg/day (assuming 20g mouse)Dietary (in feed)Interruption of early pregnancy when administered 2-3 days before nidation.[3]

Experimental Protocols

Assessment of Natural Killer (NK) Cell Activity and Acute Toxicity in Rats

This protocol is based on the study by Starec et al. (2001)[1].

Objective: To evaluate the effect of agroclavine on NK cell activity and its potential for acute cardiac and liver toxicity in rats under normal and stress conditions.

Animal Model:

  • Species: Rat

  • Strain: Wistar-Kyoto

  • Sex: Male

  • Age: 3 months

Materials:

  • Agroclavine

  • Sterile saline for injection

  • Restraint devices

  • Water bath (23°C)

  • Materials for blood collection and spleen removal

  • Assay kits for NK cell activity, CKMB, and ALT

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Agroclavine Preparation: Dissolve agroclavine in sterile saline to the desired concentrations (for 0.05 mg/kg and 0.5 mg/kg doses).

  • Animal Groups:

    • Control (Saline) - Non-stressed

    • Agroclavine (0.05 mg/kg) - Non-stressed

    • Agroclavine (0.5 mg/kg) - Non-stressed

    • Control (Saline) - Stressed

    • Agroclavine (0.5 mg/kg) - Stressed

  • Administration:

    • For stressed groups, administer agroclavine or saline via intraperitoneal (IP) injection 30 minutes before inducing stress.

    • For non-stressed groups, administer agroclavine or saline via IP injection.

  • Stress Induction (for stressed groups):

    • Subject rats to four hours of restraint and immersion in 23°C water.

  • Sample Collection:

    • For stressed groups, euthanize animals 30 minutes after the stress period.

    • For non-stressed groups, euthanize animals 5 hours after drug administration.

    • Collect blood for biochemical analysis (CKMB and ALT).

    • Remove the spleen for NK cell activity assay.

  • Analysis:

    • Perform NK cell activity assay on splenocytes.

    • Measure serum levels of CKMB and ALT.

Evaluation of Spatial Memory in Mice using the Morris Water Maze

This is a general protocol for the Morris Water Maze test, which can be adapted for agroclavine studies.

Objective: To assess the effect of agroclavine on spatial learning and memory in mice.

Animal Model:

  • Species: Mouse

  • Strain: (e.g., C57BL/6)

  • Sex: Male or Female

  • Age: (e.g., 8-12 weeks)

Materials:

  • Morris Water Maze: A circular pool (e.g., 120 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) at a temperature of 22 ± 1°C.

  • A hidden escape platform submerged 1 cm below the water surface.

  • Visual cues placed around the room.

  • Video tracking system.

  • Agroclavine and vehicle control solution.

Procedure:

  • Acclimation: Handle mice for several days before the start of the experiment.

  • Drug Administration: Administer agroclavine or vehicle at the desired doses (e.g., 1, 10, 25, 50, 200 µg/kg) via the chosen route (e.g., IP injection) at a specified time before the training or probe trial.

  • Acquisition Phase (Learning):

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomly selected starting positions.

    • Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Memory Retention):

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes start [label="Start: Wistar-Kyoto Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; groups [label="Grouping:\n- Control (Saline)\n- Agroclavine (0.05 mg/kg)\n- Agroclavine (0.5 mg/kg)", fillcolor="#F1F3F4", fontcolor="#202124"]; stress_condition [label="Conditioning:\n- Non-Stressed\n- Stressed (Restraint & Water Immersion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; admin [label="IP Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; non_stressed_euth [label="Euthanasia (5h post-admin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stressed_euth [label="Euthanasia (30 min post-stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample_collection [label="Sample Collection:\n- Blood (Serum)\n- Spleen", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis:\n- NK Cell Activity (Spleen)\n- CKMB & ALT (Serum)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> groups; groups -> admin; admin -> stress_condition; stress_condition -> non_stressed_euth [label="Non-Stressed"]; stress_condition -> stressed_euth [label="Stressed"]; non_stressed_euth -> sample_collection; stressed_euth -> sample_collection; sample_collection -> analysis; } dot Workflow for NK Cell Activity and Toxicity Study in Rats.

// Nodes start [label="Start: Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; drug_admin [label="Agroclavine/Vehicle Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquisition [label="Acquisition Phase (5 days)\n4 trials/day\nHidden Platform", fillcolor="#FBBC05", fontcolor="#202124"]; probe_trial [label="Probe Trial (Day 6)\nNo Platform", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_acq [label="Data Acquisition:\n- Escape Latency\n- Path Length", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_probe [label="Data Acquisition:\n- Time in Target Quadrant\n- Platform Crossings", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> drug_admin; drug_admin -> acquisition; acquisition -> probe_trial [label="24h"]; acquisition -> data_acq; probe_trial -> data_probe; data_acq -> analysis; data_probe -> analysis; } dot Morris Water Maze Experimental Workflow.

// Nodes agroclavine [label="Agroclavine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d1_receptor [label="D1 Dopamine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; adenylyl_cyclase [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; pka [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; calcium [label="Intracellular Ca2+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; memory_impairment [label="Spatial Memory\nImpairment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nk_activity [label="NK Cell Activity\nModulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges agroclavine -> d1_receptor [label="Agonist"]; d1_receptor -> adenylyl_cyclase [label="Activates"]; adenylyl_cyclase -> camp [label="Increases"]; camp -> pka [label="Activates"]; pka -> calcium [label="Modulates"]; calcium -> memory_impairment; d1_receptor -> nk_activity; } dot Hypothesized Signaling Pathway of Agroclavine.

References

Agroclavine(1+) as a Standard for Analytical Method Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Agroclavine(1+) as a reference standard in the development and validation of analytical methods. The protocols detailed herein are intended for the quantitative analysis of Agroclavine in various matrices, particularly in the context of drug development, quality control, and food safety testing.

Chemical and Physical Properties of Agroclavine

Agroclavine is a naturally occurring ergot alkaloid belonging to the clavine family.[1] It is characterized by a tetracyclic ergoline nucleus.[2] The protonated form, Agroclavine(1+), is particularly relevant for mass spectrometric analysis.

PropertyValueReference
Molecular Formula (Neutral) C₁₆H₁₈N₂[3][[“]]
Molecular Weight (Neutral) 238.33 g/mol [3][[“]]
Molecular Formula (Protonated) C₁₆H₁₉N₂⁺[2]
Molecular Weight (Protonated) 239.33 g/mol [2]
Appearance Rods from ether, needles from acetone[[“]]
Solubility Freely soluble in alcohol, chloroform, pyridine; soluble in benzene, ether; very slightly soluble in water.[[“]]
Specific Optical Rotation [α]D20 = -155° (c = 0.9 in chloroform)[2][[“]]
UV max 225, 284, 293 nm[[“]]

Experimental Protocols

Standard Stock Solution Preparation

Objective: To prepare a concentrated stock solution of Agroclavine(1+) for the preparation of calibration standards and spiking solutions.

Materials:

  • Agroclavine reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium carbonate

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1 mg of Agroclavine reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol, in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Store the stock solution at -20°C in an amber vial to protect it from light.[5]

Sample Preparation from Cereal Matrix

Objective: To extract Agroclavine from a complex matrix, such as cereal flour, for LC-MS/MS analysis. This protocol is adapted from a method for the analysis of 25 ergot alkaloids, including agroclavine.[2][3]

Materials:

  • Cereal sample (e.g., rye flour, wheat flour)

  • Extraction solution: Acetonitrile and ammonium carbonate solution

  • C18 solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solution (acetonitrile/ammonium carbonate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Pass the supernatant through a C18 SPE cartridge for purification.[2][3]

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample Homogenized Cereal Sample (5g) extraction Add Extraction Solvent (Acetonitrile/Ammonium Carbonate) sample->extraction vortex Vortex (1 min) extraction->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge spe Purify with C18 SPE Cartridge centrifuge->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_validation Analytical Method Validation Pathway start Method Development linearity Linearity start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision specificity Specificity start->specificity lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Validated Method linearity->validated accuracy->validated precision->validated specificity->validated lod_loq->validated robustness->validated

References

Application Notes and Protocols for the Purification of Agroclavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for the purification of Agroclavine from crude extracts, typically obtained from fungal fermentation cultures such as Claviceps purpurea. The protocols detailed below are designed to guide researchers in obtaining high-purity Agroclavine for various research and development applications.

Introduction

Agroclavine is a clavine-type ergot alkaloid with significant pharmacological interest. Its purification from complex fermentation broths is a critical step in its characterization and further development. The following sections outline a multi-step purification strategy involving solvent extraction, open column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation: Purity and Yield of Agroclavine

The yield and purity of Agroclavine are highly dependent on the initial concentration in the crude extract and the purification method employed. The following table summarizes representative quantitative data from published literature. It is important to note that a direct comparison of yields between different studies can be challenging due to variations in culture conditions and extraction efficiency.

Purification StepStarting MaterialMethodPurityYield/AmountReference
Fermentation BrothClaviceps fusiformis cultureNot SpecifiedNot Specified240 mg/L[1]
Crude Chloroform ExtractClaviceps purpurea var. agropyri cultureSolvent Extraction, Open Column Chromatography, Preparative RP-HPLCHigh Purity (implied)10.1 mg[2]
Culture FluidClaviceps sp. c106 cultureNot Specified96 ± 1% (in alkaloid mixture)2980 mg/LNot Found

Experimental Protocols

Protocol 1: Solvent-Based Extraction and Partitioning

This protocol describes the initial extraction of Agroclavine from a fermentation culture into an organic solvent, followed by an acid-base liquid-liquid extraction to remove impurities.

Materials:

  • Crude fermentation broth containing Agroclavine

  • Chloroform (CHCl₃)

  • 25% Ammonium hydroxide (NH₄OH) or saturated Sodium Carbonate (Na₂CO₃) solution

  • 4% Tartaric acid aqueous solution

  • n-Hexane

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkalinization and Initial Extraction:

    • Adjust the pH of the fermentation culture filtrate to 8.5 with a saturated aqueous Na₂CO₃ solution or 25% NH₄OH.[3]

    • Extract the alkalinized filtrate twice with an equal volume of chloroform in a separatory funnel.[3]

    • Combine the chloroform extracts and evaporate to dryness under vacuum using a rotary evaporator to obtain the crude chloroform extract.[3]

  • Acid-Base Partitioning:

    • Suspend the crude chloroform extract in a 4% tartaric acid aqueous solution.[3]

    • Wash the acidic aqueous solution twice with an equal volume of n-hexane to remove non-basic impurities. Discard the n-hexane layers.[3]

    • Adjust the pH of the remaining aqueous layer to 8.5 with a saturated Na₂CO₃ aqueous solution.[3]

    • Extract the alkaloids twice with an equal volume of chloroform.[3]

    • Combine the chloroform extracts and evaporate the solvent under vacuum to yield a partially purified alkaloid extract.[3]

Protocol 2: Open Column Chromatography

This protocol is used for the further separation of the alkaloid mixture obtained from the solvent extraction step.

Materials:

  • Partially purified alkaloid extract

  • Sephadex LH-20

  • Methanol

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Column Packing:

    • Prepare a slurry of Sephadex LH-20 in methanol and pour it into the chromatography column.

    • Allow the gel to settle and equilibrate the column by passing several column volumes of methanol through it.

  • Sample Loading and Elution:

    • Dissolve the partially purified alkaloid extract in a minimal amount of methanol.

    • Carefully load the sample onto the top of the Sephadex LH-20 column.

    • Elute the column with methanol, collecting fractions of a defined volume using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of Agroclavine using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the highest concentration of Agroclavine.

    • Evaporate the solvent from the pooled fractions to obtain an enriched Agroclavine fraction.

Protocol 3: Preparative Reversed-Phase HPLC

This final step is designed to achieve high-purity Agroclavine.

Materials:

  • Enriched Agroclavine fraction from column chromatography

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Preparative HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the enriched Agroclavine fraction in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., Shimpack PRC-ODS, 250 X 20 mm i.d., 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile in water with 0.05% TFA. For example, starting with 30% acetonitrile containing 0.05% TFA.[2]

    • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min. A cited example uses 2 mL/min for a smaller scale purification.[2]

    • Detection: UV detector set at a wavelength appropriate for Agroclavine (e.g., 280 nm).

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

  • Fraction Collection and Final Processing:

    • Inject the sample onto the equilibrated column.

    • Collect the fraction corresponding to the Agroclavine peak as it elutes from the column.

    • Evaporate the acetonitrile from the collected fraction using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure Agroclavine.

Visualizations

The following diagrams illustrate the workflow for the purification of Agroclavine.

Agroclavine_Purification_Workflow start Crude Extract (Fermentation Broth) extraction Solvent Extraction & Partitioning start->extraction column_chrom Open Column Chromatography (Sephadex LH-20) extraction->column_chrom prep_hplc Preparative RP-HPLC (C18 Column) column_chrom->prep_hplc end Pure Agroclavine prep_hplc->end

Caption: Overall workflow for Agroclavine purification.

Solvent_Extraction_Detail cluster_extraction Solvent Extraction & Partitioning crude Crude Extract alkalinize Alkalinize to pH 8.5 (Na2CO3 or NH4OH) crude->alkalinize chloroform_ext1 Extract with Chloroform alkalinize->chloroform_ext1 crude_chloroform Crude Chloroform Extract chloroform_ext1->crude_chloroform acidify Suspend in 4% Tartaric Acid crude_chloroform->acidify hexane_wash Wash with n-Hexane acidify->hexane_wash impurities Non-basic Impurities (discarded) hexane_wash->impurities alkalinize2 Alkalinize Aqueous Phase to pH 8.5 hexane_wash->alkalinize2 chloroform_ext2 Extract with Chloroform alkalinize2->chloroform_ext2 purified_extract Partially Purified Extract chloroform_ext2->purified_extract

Caption: Detailed steps in the solvent extraction and partitioning of Agroclavine.

References

Application Notes and Protocols: The Role of Agroclavine in Lysergic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biochemical synthesis of lysergic acid from agroclavine, a critical pathway in the production of ergot alkaloids. This document includes key enzymatic steps, quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying processes to support research and development in this field.

Introduction

Lysergic acid is a foundational precursor for a wide range of pharmacologically important ergot alkaloids. Its synthesis from the clavine alkaloid, agroclavine, is a key branching point in the ergot alkaloid biosynthetic pathway. This conversion is primarily mediated by a multi-functional cytochrome P450 monooxygenase known as Clavine oxidase (CloA). Understanding and optimizing this enzymatic process is crucial for the industrial production of lysergic acid and its derivatives through fermentation and synthetic biology approaches.

The transformation of agroclavine to lysergic acid proceeds through a series of oxidation reactions. The initial step involves the conversion of agroclavine to elymoclavine, which is subsequently oxidized to paspalic acid. Paspalic acid then undergoes isomerization to form the stable end-product, lysergic acid. The entire process is dependent on the enzymatic activity of CloA and the presence of necessary cofactors such as NADPH and molecular oxygen.

Biochemical Pathway

The synthesis of lysergic acid from agroclavine can be summarized in the following key steps:

  • Oxidation of Agroclavine to Elymoclavine: A 2-electron oxidation reaction catalyzed by Clavine oxidase (CloA).[1]

  • Oxidation of Elymoclavine to Paspalic Acid: A subsequent 4-electron oxidation also catalyzed by CloA.[1]

  • Isomerization of Paspalic Acid to Lysergic Acid: This final step can occur spontaneously, particularly under basic conditions, or may be facilitated by an isomerase.[1]

The enzyme Clavine oxidase (CloA) is a cytochrome P450 monooxygenase that plays a pivotal role in this pathway, catalyzing the multiple oxidation steps.[1][2] The reactions are dependent on NADPH and oxygen.[2]

dot

Lysergic_Acid_Synthesis cluster_enzymatic Enzymatic Conversions cluster_cofactors Cofactors Agroclavine Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine CloA (2e⁻ oxidation) Paspalic_Acid Paspalic Acid Elymoclavine->Paspalic_Acid CloA (4e⁻ oxidation) Lysergic_Acid Lysergic Acid Paspalic_Acid->Lysergic_Acid Spontaneous or Isomerase-catalyzed NADPH NADPH CloA_node Clavine Oxidase (CloA) (Cytochrome P450) O2 O₂

Caption: Biosynthetic pathway of lysergic acid from agroclavine.

Quantitative Data

The production of lysergic acid from agroclavine has been a subject of optimization through protein engineering and synthetic biology approaches. The following tables summarize key quantitative findings from the literature.

Table 1: Lysergic Acid and Elymoclavine Production by Wild-Type and Engineered CloA Variants in S. cerevisiae

Enzyme VariantLysergic Acid Production (μM∙OD600-1)Elymoclavine Production (μM∙OD600-1)Fold Increase in Lysergic Acid (vs. Wild-Type)Reference
Wild-Type 9Hypo CloA0.174 ± 0.014-1x[2]
Chimeric AT5 9Hypo CloA2.62 ± 0.2350.113 ± 0.005~15x[2]
Wild-Type AT5 CloA-2.75 ± 0.098-[2]
Best Wild-Type Producer (Cpur CloA)2.23 ± 0.350-~12.8x[2]

Table 2: High-Titer Lysergic Acid Production in Engineered Yeast

Host OrganismFermentation ScaleFinal Lysergic Acid Titer (mg L-1)Reference
Saccharomyces cerevisiae50 L Fed-batch509.8[3]

Table 3: Conversion Efficiency of Paspalic Acid to Lysergic Acid

Reaction ConditionsConversion EfficiencyReference
5 wt% paspalic acid in 12 wt% aq. NaOH, 50°C, 4 hours>98%[4]
2N aqueous NaOH, reflux, 2 hours-[5]
0.5N KOH in 50% aqueous ethanol, reflux, 1 hour-[6]
40% aqueous tetrabutylammonium hydroxide, 30°C, 20 hours81.6% yield[6]

Experimental Protocols

Protocol for Heterologous Expression of Clavine Oxidase (CloA) and In Vivo Conversion of Agroclavine in Saccharomyces cerevisiae

This protocol is adapted from methodologies described for expressing cytochrome P450 enzymes in yeast.

1. Gene Synthesis and Cloning:

  • Synthesize the codon-optimized gene for the desired Clavine oxidase (CloA) ortholog.

  • Clone the synthesized gene into a suitable yeast expression vector, such as pYES2/CT, under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

  • Transform the expression vector into a suitable S. cerevisiae strain (e.g., BJ2168) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Select transformed colonies on appropriate selective media (e.g., Synthetic Complete medium lacking uracil, SC-Ura).

3. Cell Culture and Protein Expression:

  • Inoculate individual transformed colonies into 5 mL of SC-Ura medium supplemented with 2% (w/v) glucose and grow at 30°C with shaking for approximately 24-30 hours.

  • To induce protein expression, harvest the cells by centrifugation and resuspend them in an induction medium containing 2% (w/v) galactose.

  • For enhanced CloA activity, supplement the induction medium with 1 mM FeCl₃ and 1 mM 5-aminolevulinic acid (5-ALA) to provide essential cofactors for cytochrome P450 synthesis.[4]

  • Incubate the induced cultures at 25°C with shaking for 24-48 hours.

4. In Vivo Bioconversion:

  • To the induced yeast culture, add the substrate agroclavine to a final concentration of 10-50 µM.

  • Continue the incubation at 25°C with shaking for another 24-72 hours.

5. Extraction and Analysis of Ergot Alkaloids:

  • Harvest the yeast cells by centrifugation.

  • Extract the alkaloids from both the supernatant and the cell pellet using a suitable organic solvent (e.g., ethyl acetate, chloroform).

  • Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection to quantify the amounts of agroclavine, elymoclavine, paspalic acid, and lysergic acid.

dot

experimental_workflow start Start gene_synthesis Gene Synthesis & Cloning of CloA start->gene_synthesis transformation Yeast Transformation gene_synthesis->transformation culture Cell Culture & Protein Expression Induction transformation->culture bioconversion In Vivo Bioconversion (Agroclavine Addition) culture->bioconversion extraction Alkaloid Extraction bioconversion->extraction analysis HPLC-MS/MS Analysis extraction->analysis end End analysis->end

Caption: Experimental workflow for heterologous expression and bioconversion.

Protocol for In Vitro Assay of Clavine Oxidase (CloA) Activity

This protocol describes a general approach for assaying the activity of purified or partially purified CloA by monitoring NADPH consumption.

1. Reagents and Buffers:

  • Purified or partially purified CloA enzyme preparation.

  • Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.4.

  • Agroclavine or Elymoclavine substrate solution (dissolved in a suitable solvent like DMSO).

  • NADPH solution (freshly prepared).

2. Assay Procedure:

  • Set up a reaction mixture in a quartz cuvette containing the reaction buffer and the CloA enzyme preparation.

  • Initiate the reaction by adding the substrate (agroclavine or elymoclavine) to the desired final concentration.

  • Start the measurement by adding NADPH to a final concentration of 100-200 µM.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1 cm-1).

  • Perform control reactions lacking the enzyme or the substrate to account for non-enzymatic NADPH oxidation.

3. Determination of Kinetic Parameters:

  • To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of the substrate (agroclavine or elymoclavine) while keeping the enzyme and NADPH concentrations constant.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

dot

in_vitro_assay start Start prepare_reaction Prepare Reaction Mixture (Buffer, CloA) start->prepare_reaction add_substrate Add Substrate (Agroclavine/Elymoclavine) prepare_reaction->add_substrate add_nadph Initiate with NADPH add_substrate->add_nadph monitor_absorbance Monitor Absorbance at 340 nm add_nadph->monitor_absorbance calculate_rate Calculate Rate of NADPH Consumption monitor_absorbance->calculate_rate determine_kinetics Determine Kinetic Parameters (Vary Substrate Concentration) calculate_rate->determine_kinetics end End determine_kinetics->end

Caption: Workflow for the in vitro CloA activity assay.

Protocol for Isomerization of Paspalic Acid to Lysergic Acid

This protocol is based on a chemical conversion method.

1. Reagents:

  • Paspalic acid.

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2N or a more concentrated solution to create a phase-separated system).

  • Aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) for acidification.

2. Procedure for Phase-Separated Isomerization:

  • Dissolve paspalic acid in an aqueous solution of NaOH. For a phase-separated system, a concentration of at least 5 wt% paspalic acid and 12 wt% NaOH is recommended.[4]

  • Heat the mixture to approximately 50°C with stirring for about 4 hours.[4]

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC to determine the ratio of paspalic acid to lysergic acid.

  • Once the conversion is complete (typically >98%), cool the reaction mixture.

  • Acidify the solution to a pH of approximately 3.5 with H₂SO₄ to precipitate the lysergic acid.[7]

  • Collect the precipitated lysergic acid by filtration, wash with cold water, and dry under vacuum.

Conclusion

The enzymatic conversion of agroclavine to lysergic acid is a cornerstone of ergot alkaloid biosynthesis. The protocols and data presented here provide a framework for researchers to study and manipulate this pathway. Advances in synthetic biology and enzyme engineering, particularly focusing on the optimization of Clavine oxidase, will continue to enhance the efficiency and yield of lysergic acid production, paving the way for the development of novel therapeutics and more sustainable manufacturing processes.

References

Application Notes and Protocols for Determining Agroclavine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agroclavine is a natural ergot alkaloid produced by several species of fungi.[1] As a member of the clavine family of alkaloids, it has garnered interest for its potential biological activities. Published research indicates that Agroclavine may act as a dopamine D1 receptor agonist and potentially interact with other G-protein coupled receptors (GPCRs) such as serotonin and alpha-adrenoceptors. Furthermore, related ergot alkaloids have been investigated for their cytotoxic and immunomodulatory properties.

These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of Agroclavine, focusing on its potential as a dopamine D1 receptor agonist, its cytotoxic effects, and its potential anti-inflammatory activity via the NF-κB signaling pathway.

Data Summary

The following tables are structured to present quantitative data from the described assays. Note: Specific experimental values for Agroclavine are not widely available in public literature; therefore, these tables serve as templates for data presentation. Representative data for control compounds are included for context.

Table 1: Dopamine D1 Receptor Agonist Activity

CompoundAssay TypeCell LineEndpointResult (EC50)
Agroclavine cAMP AccumulationHEK293-D1RcAMP ProductionTo be determined
Dopamine (Control)cAMP AccumulationHEK293-D1RcAMP Production~1.22 x 10⁻⁷ M[2]

Table 2: Cytotoxicity Profile

CompoundAssay TypeCell LineEndpointResult (IC50)
Agroclavine MTT AssayHEK293Cell ViabilityTo be determined
Doxorubicin (Control)MTT AssayHEK293Cell Viability~1-5 µM (literature value)

Table 3: Anti-Inflammatory Activity

CompoundAssay TypeCell LineEndpointResult (IC50)
Agroclavine NF-κB Reporter AssayHEK293-NF-κB-lucLuciferase ActivityTo be determined
Bay 11-7082 (Control)NF-κB Reporter AssayHEK293-NF-κB-lucLuciferase Activity~5-10 µM (literature value)

Application Note 1: Determination of Dopamine D1 Receptor Agonism

Objective: To quantify the agonist activity of Agroclavine on the human dopamine D1 receptor by measuring the downstream accumulation of cyclic AMP (cAMP).

Background: The dopamine D1 receptor is a Gs-coupled GPCR. Agonist binding activates the receptor, leading to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[2] Measurement of intracellular cAMP levels is a robust method for assessing D1 receptor activation.

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Detection (HTRF) cluster_3 Data Analysis seed_cells Seed HEK293 cells stably expressing the human D1 receptor into a 96-well plate incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells prepare_agroclavine Prepare serial dilutions of Agroclavine and control compounds (e.g., Dopamine) add_compounds Add compounds to the cells prepare_agroclavine->add_compounds incubate_treatment Incubate for 15-30 minutes at 37°C add_compounds->incubate_treatment lyse_cells Lyse cells and add HTRF reagents (Eu-cryptate anti-cAMP & d2-cAMP) incubate_treatment->lyse_cells incubate_detection Incubate for 60 minutes at room temperature lyse_cells->incubate_detection read_plate Read plate on an HTRF-compatible reader (665 nm and 620 nm) incubate_detection->read_plate calculate_ratio Calculate HTRF ratio (665/620) read_plate->calculate_ratio plot_curve Plot dose-response curve calculate_ratio->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

Caption: Workflow for Dopamine D1 Receptor Agonist Assay.

Signaling Pathway Diagram

G Agroclavine Agroclavine D1R Dopamine D1 Receptor Agroclavine->D1R Binds Gs Gs Protein (α, β, γ subunits) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Dopamine D1 Receptor Signaling Pathway.

Application Note 2: Assessment of In Vitro Cytotoxicity

Objective: To determine the concentration at which Agroclavine exhibits cytotoxic effects on a mammalian cell line, thereby establishing a therapeutic window.

Background: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][4]

Experimental Workflow Diagram

G cluster_0 Cell Seeding cluster_1 Compound Exposure cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis seed_cells Seed HEK293 cells into a 96-well plate incubate_cells Incubate for 24 hours to allow for cell adherence seed_cells->incubate_cells prepare_agroclavine Prepare serial dilutions of Agroclavine add_compounds Treat cells with Agroclavine for 24-72 hours prepare_agroclavine->add_compounds add_mtt Add MTT reagent to each well add_compounds->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C (Formazan formation) add_mtt->incubate_mtt add_solvent Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent shake_plate Shake plate to dissolve formazan crystals add_solvent->shake_plate read_absorbance Measure absorbance at ~570 nm shake_plate->read_absorbance calculate_viability Calculate % cell viability relative to untreated control read_absorbance->calculate_viability determine_ic50 Plot dose-response curve and determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Application Note 3: Evaluation of Anti-Inflammatory Potential via NF-κB Inhibition

Objective: To assess the ability of Agroclavine to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Background: The NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNFα), leading to the translocation of the p65 subunit into the nucleus and the transcription of pro-inflammatory genes.[5][6][7] A reporter gene assay using a luciferase gene under the control of NF-κB response elements is a common method to quantify pathway activation.

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFα Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates DNA DNA with NF-κB Response Element NFkB_nucleus->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Agroclavine Agroclavine (Hypothesized Inhibition) Agroclavine->IKK ?

Caption: Canonical NF-κB Signaling Pathway.

Detailed Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor (HEK293-D1R).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • White, opaque 96-well cell culture plates.

  • Agroclavine and Dopamine (positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • HTRF-based cAMP assay kit (e.g., cAMP Dynamic 2 kit from Cisbio).

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding:

    • Culture HEK293-D1R cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20,000 cells per well in a 96-well plate.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Agroclavine in DMSO.

    • Perform serial dilutions in stimulation buffer (provided in the kit or HBSS) containing a PDE inhibitor to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a similar dilution series for Dopamine as a positive control.

  • Cell Treatment:

    • Carefully aspirate the culture medium from the cells.

    • Add 50 µL of stimulation buffer to each well and incubate for 20 minutes at 37°C.

    • Add 50 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the manufacturer's protocol, prepare the HTRF detection reagents by mixing the anti-cAMP-cryptate and cAMP-d2 reagents in lysis buffer.

    • Add 50 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the vehicle control (0% activation) and the maximum response of the positive control (100% activation).

    • Plot the normalized response against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the EC50 value.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • HEK293 cells (or other cell line of interest).

  • Cell culture medium.

  • Clear, flat-bottomed 96-well cell culture plates.

  • Agroclavine.

  • MTT reagent (5 mg/mL in PBS, sterile-filtered).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Agroclavine in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the cells. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a negative control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Reaction:

    • Add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100.

    • Plot the percent viability against the log of the compound concentration and determine the IC50 value.

Protocol 3: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter (HEK293-NF-κB-luc).

  • Cell culture medium.

  • White, opaque 96-well cell culture plates.

  • Agroclavine.

  • TNFα (stimulant).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ from Promega).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed 25,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of Agroclavine in culture medium.

    • Add the desired concentrations of Agroclavine to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Prepare TNFα in culture medium at a concentration known to induce a sub-maximal response (e.g., 10 ng/mL, to be optimized).

    • Add the TNFα solution to the wells (except for the unstimulated control wells).

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Shake briefly and incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition: [1 - (Luminescence of treated/stimulated cells / Luminescence of untreated/stimulated cells)] * 100.

    • Plot the percent inhibition against the log of the Agroclavine concentration to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Agroclavine Production from Claviceps Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of agroclavine from Claviceps fermentation. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing agroclavine yield in Claviceps fermentation?

A1: The yield of agroclavine is a complex multifactorial outcome influenced by:

  • Strain Selection: Different species and strains of Claviceps (e.g., Claviceps purpurea, Claviceps fusiformis) exhibit significant variations in their ability to produce clavine alkaloids.[1][2] Mutant strains, such as Claviceps sp. strain c106, have been developed to produce significantly higher levels of agroclavine compared to parent strains.[3]

  • Medium Composition: The carbon source, nitrogen source, and presence of specific precursors and mineral salts are critical. Sucrose is a commonly used and effective carbon source for alkaloid biosynthesis.[4][5]

  • Fermentation Parameters: Physical and chemical conditions such as pH, temperature, aeration, and agitation must be tightly controlled.[4]

  • Precursor Availability: The biosynthesis of agroclavine begins with the amino acid L-tryptophan.[6][7] Supplementing the fermentation medium with tryptophan can significantly enhance the final yield.[4]

Q2: What is a standard medium composition for high-yield agroclavine fermentation?

A2: A widely cited medium for high agroclavine production is the T25 medium. The composition of T25 and other effective media are detailed in the tables below. Generally, these media contain sucrose as the primary carbon source, citric acid, a nitrogen source (like yeast extract or ammonium succinate), and essential mineral salts.[1][2][5]

Q3: What is the biosynthetic pathway for agroclavine?

A3: The biosynthesis of agroclavine is a multi-step enzymatic process. It begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) and proceeds through several tricyclic intermediates. The key enzymes involved include DmaW, EasF, EasE, EasC, EasD, EasA, and EasG.[6][7] Agroclavine itself is a precursor for the synthesis of more complex ergot alkaloids like lysergic acid, a reaction catalyzed by the CloA enzyme.[8][9][10]

Agroclavine Biosynthesis Pathway Simplified Biosynthetic Pathway of Agroclavine cluster_0 trp L-Tryptophan dmat Dimethylallyltryptophan (DMAT) dmaw DmaW dmapp DMAPP cca Chanoclavine-I-aldehyde (CCA) dmat->cca Multiple Steps eas_early EasF, EasE, EasC, EasD agro Agroclavine cca->agro Ring Closure eas_late EasA, EasG dmaw->dmat dmaw->dmat Prenylation eas_early->cca eas_late->agro

Caption: Simplified pathway of agroclavine biosynthesis from primary precursors.

Q4: Can agroclavine production be achieved in organisms other than Claviceps?

A4: Yes, metabolic engineering has enabled the production of agroclavine in host organisms like Saccharomyces cerevisiae (yeast) and Aspergillus nidulans.[7][11] Reconstituting the biosynthetic pathway in these hosts offers potential advantages for industrial-scale production and pathway optimization. For instance, integrating the modified pathway modules into the yeast chromosome led to a yield of 101.6 mg/L in flask fermentation.[11] A combined strategy using a microbial cell factory and a cell-free system has achieved titers as high as 1209 mg/L.[7]

Troubleshooting Guide: Low Agroclavine Yield

This guide addresses the common problem of lower-than-expected agroclavine yields.

Troubleshooting Workflow Troubleshooting Logic for Low Agroclavine Yield start Problem: Low Agroclavine Yield check_strain 1. Verify Strain Viability & Purity start->check_strain check_media 2. Analyze Medium Composition start->check_media check_params 3. Review Fermentation Parameters start->check_params check_precursor 4. Assess Precursor Availability start->check_precursor sol_strain Solution: - Use fresh culture from stable stock (-70°C in 7% glycerol) - Re-streak for purity check_strain->sol_strain Issue Found sol_media Solution: - Prepare fresh medium - Check quality of all components - Verify final pH before inoculation check_media->sol_media Issue Found sol_params Solution: - Calibrate probes (pH, Temp, DO) - Ensure consistent agitation & aeration - Optimize fermentation duration check_params->sol_params Issue Found sol_precursor Solution: - Supplement with L-tryptophan (e.g., 1.0-20.0 mM) - Test different concentrations check_precursor->sol_precursor Issue Found Fermentation Workflow General Experimental Workflow for Fermentation start 1. Strain Revival (From -70°C stock to agar plate) inoculum 2. Inoculum Culture (Seed Medium, 6 days, 24°C) start->inoculum fermenter 3. Main Fermentation (Production Medium, 12-16 days) inoculum->fermenter control 4. Process Control (Monitor & adjust pH, Temp, Aeration) fermenter->control Continuous Monitoring harvest 5. Harvest (Separate mycelia and culture fluid) fermenter->harvest extract 6. Extraction (e.g., Chloroform extraction of filtrate) harvest->extract analysis 7. Analysis (HPLC to quantify agroclavine) extract->analysis

References

Technical Support Center: Chemical Synthesis of Agroclavine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Agroclavine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total chemical synthesis of Agroclavine compared to its biosynthetic production?

A1: The total chemical synthesis of Agroclavine, a complex tetracyclic ergot alkaloid, presents several significant challenges not encountered in biosynthetic routes.[1] These include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a major hurdle.

  • Reagent Sensitivity: The indole nucleus and other functional groups in the precursors can be sensitive to harsh reaction conditions.

  • Low Yields: Total syntheses often involve multiple steps, leading to low overall yields.[2]

  • Purification: Separating the desired product from structurally similar byproducts and unreacted starting materials can be complex.

Biosynthetic production by fungi like Claviceps purpurea utilizes enzymes that execute these transformations with high stereo- and regioselectivity and often in higher yields under mild conditions.[3][4][5]

Q2: What are the key synthetic strategies employed for the synthesis of the Agroclavine core structure?

A2: A common and effective strategy for constructing the ergoline ring system of Agroclavine involves the Pictet-Spengler reaction . This reaction forms the tetracyclic core by reacting a tryptamine derivative with an aldehyde or ketone under acidic conditions.[6] Another key intermediate in several ergot alkaloid syntheses is Uhle's ketone .

Q3: How can I monitor the progress of the key reactions in Agroclavine synthesis?

A3: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative analysis of the reaction mixture. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1] These techniques allow for the identification of the product, starting materials, and any significant byproducts.

Q4: What are the typical methods for the purification of Agroclavine and its intermediates?

A4: Purification of Agroclavine and its synthetic intermediates typically involves chromatographic techniques. Silica gel column chromatography is commonly used for initial purification to separate the target compound from less polar or more polar impurities.[7] For achieving high purity, preparative HPLC is often the method of choice.[3]

Troubleshooting Guides

Troubleshooting the Pictet-Spengler Reaction for Ergoline Synthesis

The Pictet-Spengler reaction is a crucial step in forming the tetracyclic core of Agroclavine. Below are some common issues and their potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive starting materials.- Inappropriate acid catalyst or concentration.- Insufficient reaction temperature or time.- Check the purity and integrity of the tryptamine derivative and aldehyde/ketone.- Screen different acid catalysts (e.g., TFA, HCl, Lewis acids) and optimize their concentration.- Gradually increase the reaction temperature and monitor the reaction by TLC or HPLC.
Formation of multiple byproducts - Decomposition of starting materials or product under harsh acidic conditions.- Side reactions such as polymerization of the aldehyde.- Oxidation of the indole ring.- Use milder reaction conditions (lower temperature, shorter reaction time, weaker acid).- Add the aldehyde slowly to the reaction mixture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor diastereoselectivity - Inadequate chiral auxiliary or catalyst.- Reaction conditions favoring thermodynamic product over the desired kinetic product.- If using a chiral auxiliary, ensure its purity and correct enantiomeric form.- Experiment with different chiral catalysts and reaction conditions (solvent, temperature) to enhance stereocontrol.[8]
Difficult purification - Byproducts with similar polarity to the desired product.- Optimize the chromatographic separation by trying different solvent systems for column chromatography.- Utilize preparative HPLC with a suitable column and mobile phase for final purification.

Experimental Protocols

General Protocol for Purification of Agroclavine by Column Chromatography and HPLC

This protocol outlines a general procedure for the purification of Agroclavine from a crude reaction mixture.

1. Preparation of the Crude Sample: a. After the reaction is complete, quench the reaction as appropriate (e.g., with a saturated sodium bicarbonate solution). b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Silica Gel Column Chromatography (Initial Purification): a. Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column. b. Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The gradient will depend on the polarity of the product and impurities. e. Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the desired product. f. Combine the pure fractions and concentrate under reduced pressure.

3. High-Performance Liquid Chromatography (HPLC) (Final Purification): a. Dissolve the partially purified product in the HPLC mobile phase. b. Inject the sample onto a preparative reverse-phase C18 column. c. Elute with a suitable mobile phase, which is typically a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.[3] d. Monitor the elution using a UV detector at an appropriate wavelength. e. Collect the peak corresponding to Agroclavine. f. Remove the solvent under reduced pressure to obtain the pure product.

Physicochemical Data for Agroclavine

PropertyValue
Molecular Formula C₁₆H₁₈N₂
Molecular Weight 238.33 g/mol
Appearance White to off-white solid
Melting Point 210-212 °C
Solubility Soluble in chloroform, methanol; sparingly soluble in water

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification Tryptamine Derivative Tryptamine Derivative Pictet-Spengler Reaction Pictet-Spengler Reaction Tryptamine Derivative->Pictet-Spengler Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pictet-Spengler Reaction Cyclization & Functional Group Manipulation Cyclization & Functional Group Manipulation Pictet-Spengler Reaction->Cyclization & Functional Group Manipulation Tetracyclic Intermediate Crude Agroclavine Crude Agroclavine Cyclization & Functional Group Manipulation->Crude Agroclavine Column Chromatography Column Chromatography Crude Agroclavine->Column Chromatography HPLC HPLC Column Chromatography->HPLC Partially Purified Pure Agroclavine Pure Agroclavine HPLC->Pure Agroclavine

Caption: Generalized workflow for the chemical synthesis and purification of Agroclavine.

G Start Start Low Yield Low Yield Start->Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Possible Cause? Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Possible Cause? Check Starting Materials->Optimize Reaction Conditions No Impure Starting Materials Impure Starting Materials Check Starting Materials->Impure Starting Materials Yes Suboptimal Conditions Suboptimal Conditions Optimize Reaction Conditions->Suboptimal Conditions Yes Purify/Re-characterize Purify/Re-characterize Impure Starting Materials->Purify/Re-characterize Solution Vary Catalyst/Temp/Time Vary Catalyst/Temp/Time Suboptimal Conditions->Vary Catalyst/Temp/Time Solution

Caption: Troubleshooting decision tree for low yield in a key synthetic step.

References

Technical Support Center: Overcoming Agroclavine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Agroclavine in aqueous solutions.

Introduction to Agroclavine Solubility

Agroclavine, an ergot alkaloid, is characterized by its low solubility in water, a common challenge for many researchers. Its tetracyclic ergoline structure contributes to its hydrophobic nature. Understanding its physicochemical properties is crucial for developing effective dissolution strategies.

Physicochemical Properties of Agroclavine

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₈N₂[1][2]
Molecular Weight238.33 g/mol [1][2]
Aqueous SolubilityVery slightly soluble[2]
pKa5.0 - 7.4 (typical for ergot alkaloids)[3]
Soluble InAlcohols, Chloroform, Pyridine[2]
AppearancePale beige solid[4]

Frequently Asked Questions (FAQs)

Q1: Why is my Agroclavine not dissolving in water?

Agroclavine is inherently poorly soluble in neutral aqueous solutions due to its hydrophobic chemical structure. At neutral pH, the molecule is in its free base form, which has limited interaction with water molecules.

Q2: What is the fastest way to dissolve Agroclavine for a preliminary experiment?

For rapid, small-scale dissolution, using a co-solvent system is often the quickest approach. Dissolving the Agroclavine in a small amount of a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO) before adding your aqueous buffer can be effective. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q3: How does pH affect the solubility of Agroclavine?

As a weak base with a pKa in the range of 5.0-7.4, the solubility of Agroclavine is highly pH-dependent. In acidic solutions (pH < pKa), the nitrogen atom in the ergoline ring becomes protonated, forming a more soluble salt. Therefore, lowering the pH of your aqueous solution can significantly enhance its solubility.

Q4: Are there any ready-to-use soluble forms of Agroclavine available?

Commercially, Agroclavine is typically supplied as the free base. However, you can prepare a more soluble salt form, such as Agroclavine hydrochloride, in the lab.

Q5: Can I heat the solution to improve solubility?

Gently warming the solution can increase the rate of dissolution. However, prolonged exposure to high temperatures may risk degradation of the compound. It is advisable to conduct stability studies if heating is part of your protocol.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues encountered when dissolving Agroclavine.

Issue 1: Agroclavine precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Step
pH shift: The pH of the solution may have shifted towards neutral or basic, causing the protonated, more soluble form to convert back to the less soluble free base.1. Measure the final pH of your solution. 2. If the pH is above the pKa range (5.0-7.4), adjust it to a lower pH using a suitable acidic buffer. 3. Consider using a buffer with a higher buffering capacity to maintain the desired pH.
Co-solvent ratio is too low: The amount of organic co-solvent may be insufficient to keep Agroclavine in solution upon dilution with an aqueous medium.1. Increase the initial concentration of the co-solvent. 2. Try a different co-solvent with a higher solubilizing capacity for Agroclavine, such as DMSO or N,N-dimethylformamide (DMF). 3. Perform a co-solvent solubility study to determine the optimal ratio for your desired final concentration.
Saturation limit exceeded: The concentration of Agroclavine may be too high for the chosen solvent system.1. Dilute the sample to a lower concentration. 2. Refer to the experimental protocols below to determine the approximate solubility in different systems and prepare a solution within that range.
Issue 2: The dissolution of Agroclavine is very slow.
Possible Cause Troubleshooting Step
Insufficient agitation: The solid particles are not being adequately dispersed in the solvent.1. Increase the stirring speed or use a vortex mixer for small volumes. 2. Sonication can also be used to break up particle agglomerates and accelerate dissolution.
Large particle size: The surface area of the solid Agroclavine is too small for rapid dissolution.1. If possible, gently grind the solid Agroclavine into a finer powder using a mortar and pestle before adding it to the solvent. This increases the surface area available for solvation.
Low temperature: The dissolution process may be kinetically slow at room temperature.1. Gently warm the solution (e.g., to 37°C) while stirring. Monitor for any signs of degradation (e.g., color change).

Experimental Protocols

The following are detailed experimental protocols for enhancing the aqueous solubility of Agroclavine.

Protocol 1: pH Adjustment Method

This method leverages the basic nature of Agroclavine to increase its solubility by forming a salt in situ.

Methodology:

  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers with pH values ranging from 4.0 to 6.0 (e.g., citrate or acetate buffers).

  • Weigh Agroclavine: Accurately weigh the desired amount of Agroclavine powder.

  • Initial Slurry: Add a small amount of the acidic buffer to the Agroclavine powder to create a slurry.

  • Dissolution: Gradually add more acidic buffer while stirring vigorously. Sonication can be used to aid dissolution.

  • pH Verification: After the Agroclavine has dissolved, verify the final pH of the solution.

  • Neutralization (Optional): If a higher pH is required for your experiment, you can carefully add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise while monitoring for any signs of precipitation. The solution may remain supersaturated for a period, which might be sufficient for your experimental timeframe.

Logical Workflow for pH Adjustment

start Start: Undissolved Agroclavine weigh Weigh Agroclavine start->weigh add_buffer Add Acidic Buffer & Stir/Sonicate weigh->add_buffer prepare_buffer Prepare Acidic Buffer (pH 4-6) prepare_buffer->add_buffer check_dissolution Is it Dissolved? add_buffer->check_dissolution adjust_ph Lower pH Further or Add Co-solvent check_dissolution->adjust_ph No dissolved Agroclavine Dissolved check_dissolution->dissolved Yes adjust_ph->add_buffer

Caption: Workflow for dissolving Agroclavine via pH adjustment.

Protocol 2: Co-solvent System

This protocol is useful when a neutral pH is required, and the presence of a small amount of organic solvent is acceptable.

Methodology:

  • Select a Co-solvent: Choose a water-miscible organic solvent such as ethanol, propylene glycol, or DMSO.

  • Initial Dissolution: Dissolve the weighed Agroclavine in a minimal amount of the selected co-solvent.

  • Titration with Aqueous Phase: Slowly add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the Agroclavine-cosolvent mixture while stirring.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent/aqueous phase ratio.

  • Optimization: Repeat the process with different co-solvent-to-aqueous phase ratios to determine the optimal conditions for your target concentration.

Co-solvent Solubility Data for a Structurally Similar Alkaloid (Lysergol)

Note: This data is for Lysergol and should be used as an estimated starting point for Agroclavine.

SolventApproximate Solubility
DMSO~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Water~0.72 mg/mL
Protocol 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Agroclavine, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Methodology:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Agroclavine: Add the weighed Agroclavine powder to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent solvent evaporation. Sonication can be used intermittently to aid the process.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved Agroclavine.

  • Concentration Determination: Determine the concentration of the dissolved Agroclavine in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Signaling Pathway of Cyclodextrin Encapsulation

Agroclavine Agroclavine (Hydrophobic) Complex Agroclavine-Cyclodextrin Inclusion Complex (Water Soluble) Agroclavine->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Encapsulation of Agroclavine by Cyclodextrin.

Protocol 4: Salt Formation (Agroclavine HCl)

Preparing a salt of Agroclavine can significantly improve its aqueous solubility and dissolution rate.

Methodology:

  • Dissolve Agroclavine: Dissolve the Agroclavine free base in a suitable organic solvent (e.g., methanol or ethanol).

  • Add Acid: While stirring, add a stoichiometric amount of hydrochloric acid (e.g., 1 M HCl in diethyl ether or a calculated volume of concentrated HCl).

  • Precipitation: The Agroclavine hydrochloride salt should precipitate out of the solution. If not, the solvent volume can be reduced by evaporation, or a less polar co-solvent can be added to induce precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the salt with a small amount of the organic solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum.

  • Solubility Testing: The resulting Agroclavine HCl salt can then be dissolved directly in aqueous buffers.

Disclaimer: These protocols are intended as a starting point. The optimal conditions may vary depending on the specific experimental requirements. It is recommended to perform small-scale pilot experiments to determine the most suitable method for your application.

References

Technical Support Center: Optimizing HPLC Parameters for Agroclavine Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Agroclavine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization, troubleshooting, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC separation of Agroclavine isomers?

A1: The primary challenge lies in achieving baseline separation between Agroclavine and its C8 epimer, epi-Agroclavine. These isomers are structurally very similar, often co-eluting or exhibiting poor resolution under suboptimal chromatographic conditions. Achieving good resolution is critical for accurate quantification and isolation.

Q2: Which type of HPLC column is most effective for separating Agroclavine isomers?

A2: Reversed-phase columns, particularly C18 and Phenyl-Hexyl phases, are commonly used and have demonstrated success in separating ergot alkaloid isomers, including those of Agroclavine. A C18 column is often the first choice due to its versatility and wide availability.

Q3: What is a typical mobile phase for this separation?

A3: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium bicarbonate or ammonium carbonate. The organic modifier (acetonitrile) concentration is typically increased in a gradient to elute the analytes, while the buffer helps to control the pH and improve peak shape.

Q4: How does pH affect the separation of Agroclavine isomers?

A4: The pH of the mobile phase can significantly impact the retention and selectivity of Agroclavine isomers. As basic compounds, their ionization state is pH-dependent. Operating at a slightly alkaline pH can help to achieve better peak shape and resolution.

Q5: Why is fluorescence detection often preferred for ergot alkaloids like Agroclavine?

A5: Agroclavine and other ergot alkaloids are naturally fluorescent, which allows for highly sensitive and selective detection using a fluorescence detector (FLD). This is particularly advantageous when analyzing samples with complex matrices or when the analytes are present at low concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of Agroclavine isomers.

Problem 1: Poor Resolution Between Agroclavine and its Isomer

Symptoms:

  • Overlapping peaks for Agroclavine and its isomer.

  • Resolution value (Rs) is less than 1.5.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inadequate Mobile Phase Composition Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. Also, consider adjusting the initial and final percentages of the organic solvent.
Incorrect pH of the Mobile Phase Optimize the pH of the aqueous portion of the mobile phase. Small adjustments can alter the ionization and retention of the isomers, improving separation.
Suboptimal Column Temperature Vary the column temperature. Lowering the temperature can sometimes increase resolution, while a higher temperature can improve efficiency but may decrease retention.
Inappropriate Stationary Phase If optimization on a C18 column is unsuccessful, consider a column with a different selectivity, such as a Phenyl-Hexyl phase.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Secondary Interactions with Column This is common with basic compounds like Agroclavine interacting with residual silanols on the silica support. Ensure you are using a high-quality, end-capped column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate this issue.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Incorrect Mobile Phase pH Operating at a mobile phase pH that is too high can lead to silanol deprotonation and increased secondary interactions. Adjusting the pH to a slightly more acidic or optimal alkaline range can improve peak shape.
Problem 3: Peak Splitting or Broadening

Symptoms:

  • Peaks appear as doublets or are significantly wider than expected.

  • Loss of column efficiency.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, leading to peak splitting. Reverse-flush the column (if permissible by the manufacturer) or replace it.
Sample Solvent Incompatibility The solvent used to dissolve the sample should be weaker than or similar in strength to the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Clogged Frit or Contamination A blocked inlet frit can cause poor peak shape. Back-flushing the column or replacing the frit may resolve the issue.
Co-elution with an Impurity An impurity eluting at a very similar retention time can give the appearance of a split or broad peak. Optimize the separation to resolve the two compounds.

Experimental Protocols

Sample Preparation from Fermentation Broth

A simplified and effective method for extracting Agroclavine from fermentation broth for HPLC analysis is as follows:

  • Alkalinization and Extraction: Adjust the pH of the fermentation broth to approximately 8-9 with ammonium hydroxide. Extract the alkaloids with an equal volume of a suitable organic solvent, such as ethyl acetate or chloroform. Repeat the extraction two to three times to ensure complete recovery.

  • Solvent Evaporation: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial HPLC mobile phase or a compatible solvent like methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Optimized HPLC Method for Agroclavine Isomer Separation

The following is a recommended starting method for the separation of Agroclavine and its isomers. Further optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 8.5
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Fluorescence: Excitation 310 nm, Emission 385 nm

Data Presentation

The following table provides expected retention times and resolution for a standard mixture of Agroclavine and its C8 epimer, epi-Agroclavine, under the optimized HPLC conditions described above. Please note that these values may vary slightly depending on the specific HPLC system and column used.

CompoundRetention Time (min)Resolution (Rs) with Adjacent Peak
epi-Agroclavine12.5-
Agroclavine13.8> 1.8

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Alkalinization Alkalinization & Extraction Fermentation_Broth->Alkalinization Evaporation Solvent Evaporation Alkalinization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Agroclavine analysis.

Troubleshooting_Resolution Start Poor Resolution (Rs < 1.5) Modify_Gradient Adjust Mobile Phase Gradient (shallower gradient) Start->Modify_Gradient Check_Resolution Resolution Improved? Modify_Gradient->Check_Resolution Optimize_pH Optimize Mobile Phase pH Change_Temp Change Column Temperature Optimize_pH->Change_Temp Change_Column Consider Different Column (e.g., Phenyl-Hexyl) Change_Temp->Change_Column Check_Resolution->Optimize_pH No End Problem Solved Check_Resolution->End Yes

Caption: Troubleshooting poor resolution of isomers.

Reducing degradation of Agroclavine during storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Agroclavine during storage and handling. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Agroclavine degradation?

A1: Agroclavine, like other ergot alkaloids, is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures accelerate chemical degradation and epimerization.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis and epimerization.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidation products.

  • Solvent: The choice of solvent can significantly impact the stability and rate of epimerization of Agroclavine in solution.

Q2: What are the recommended long-term storage conditions for solid Agroclavine?

A2: For optimal long-term stability, solid Agroclavine should be stored in a tightly sealed, light-resistant container at -20°C or below. To minimize exposure to moisture and oxygen, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Q3: How should I prepare and store Agroclavine solutions?

A3: To maintain the integrity of Agroclavine in solution, it is recommended to:

  • Solvent Selection: Use a non-protic solvent such as acetonitrile for preparing stock solutions. Long-term storage of ergot alkaloids in acetonitrile should be at -20°C or below.[1]

  • Buffer Considerations: If aqueous buffers are necessary for your experiment, prepare fresh solutions and use them immediately. Be aware that both acidic and alkaline buffers can promote epimerization.[1]

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Temperature Control: Keep solutions on ice or in a cooling block during handling and analysis. For storage, freeze solutions at -20°C or -80°C.

  • Oxygen Exclusion: For extended storage of solutions, consider degassing the solvent and flushing the container with an inert gas before sealing.

Q4: What are the known degradation products of Agroclavine?

A4: The primary known degradation pathways for Agroclavine are oxidation and epimerization.

  • Oxidation: Agroclavine can be oxidized to form setoclavine.

  • Epimerization: Like other ergot alkaloids with a double bond at C-9 and C-10, Agroclavine can undergo epimerization at the C-8 position.[2]

Further degradation can occur under forced conditions (strong acid, base, or oxidant), leading to a more complex profile of degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Purity in Stored Solid Agroclavine - Inappropriate storage temperature.- Exposure to light.- Exposure to moisture/air.- Store at -20°C or below.- Use light-resistant containers.- Store under an inert atmosphere and consider using a desiccator.
Rapid Degradation of Agroclavine in Solution - Unsuitable solvent.- Incorrect pH.- Exposure to light during handling.- Storage at room temperature or 4°C.- Prepare stock solutions in acetonitrile.- If aqueous solutions are needed, prepare them fresh and use immediately.- Work in a shaded area or use amber vials.- Store solutions at -20°C or -80°C.
Appearance of a Second Peak Close to the Agroclavine Peak in HPLC Analysis - Epimerization of Agroclavine.- This is likely the C-8 epimer. Optimize storage and handling to minimize its formation (see above).- Ensure your analytical method can resolve both epimers.
Inconsistent Results in Biological Assays - Degradation of Agroclavine in the assay medium.- Use of degraded stock solutions.- Assess the stability of Agroclavine in your specific assay buffer and conditions.- Always use freshly prepared dilutions from a properly stored stock solution.

Quantitative Data on Ergot Alkaloid Stability

Table 1: Stability and Epimerization of Ergot Alkaloids in Different Solvents over Six Weeks

SolventTemperatureStability (Sum of Epimers)Epimerization
Chloroform20°CStableNo epimerization
Acetonitrile20°CLess stableVariable epimerization
Acetonitrile-20°CStableMinimal epimerization
Acetonitrile/Buffer20°CLess stableEpimerization promoted
Methanol/Dichloromethane20°CLess stableHigh degree of epimerization

Data adapted from a study on major ergot alkaloids. This information should be used as a guideline, and stability studies specific to Agroclavine are recommended.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Agroclavine

This protocol provides a general framework for developing an HPLC method to separate Agroclavine from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 90% A to 100% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of Agroclavine (typically around 310-330 nm for ergot alkaloids).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve Agroclavine in methanol or acetonitrile to prepare a stock solution.

    • Dilute the stock solution to the desired concentration with the initial mobile phase composition.

  • Forced Degradation Study (for method validation):

    • Acid Hydrolysis: Treat Agroclavine solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat Agroclavine solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat Agroclavine solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose Agroclavine solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat solid Agroclavine at 80°C for 24 hours, then dissolve for analysis.

    • Neutralize acidic and basic samples before injection.

Protocol 2: Lyophilization for Long-Term Storage of Agroclavine

Lyophilization (freeze-drying) can be an effective method for preparing Agroclavine for long-term storage.

  • Preparation:

    • Dissolve Agroclavine in a suitable solvent system, such as a mixture of an organic solvent (e.g., tert-butanol) and water. The choice of solvent is critical and may require optimization.

    • Optionally, include a cryoprotectant/bulking agent (e.g., mannitol) in the formulation to improve the stability and appearance of the lyophilized cake.

  • Freezing:

    • Dispense the Agroclavine solution into lyophilization vials.

    • Freeze the solution to a temperature below its eutectic point (typically -40°C or lower). A controlled freezing rate can lead to a more uniform ice crystal structure, which facilitates drying.

  • Primary Drying (Sublimation):

    • Apply a deep vacuum to the chamber (e.g., <100 mTorr).

    • Gently heat the shelves to provide the energy for sublimation of the ice. The product temperature should be kept below its collapse temperature.

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove residual bound water molecules.

  • Sealing and Storage:

    • Backfill the chamber with an inert gas (e.g., nitrogen) before stoppering the vials under vacuum.

    • Store the lyophilized product at -20°C or below, protected from light.

Visualizations

degradation_pathway Agroclavine Agroclavine Setoclavine Setoclavine Agroclavine->Setoclavine Oxidation Epimer Agroclavine Epimer Agroclavine->Epimer Epimerization (Heat, pH, Light, Solvent) Other_Products Other Degradation Products Agroclavine->Other_Products Forced Degradation (Strong Acid/Base, Oxidant)

Agroclavine Degradation Pathways

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Solid Solid Agroclavine (-20°C, Dark, Inert Gas) Solution Agroclavine Solution (Acetonitrile, -20°C, Dark) Solid->Solution Dissolution Prep Sample Preparation (Fresh Dilutions) Solution->Prep Analysis HPLC/LC-MS Analysis Prep->Analysis Check Check for Degradation Products Analysis->Check Optimize Optimize Conditions Check->Optimize Degradation Detected Optimize->Solution

Recommended Experimental Workflow

References

Troubleshooting low signal intensity in mass spectrometry of Agroclavine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Agroclavine.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor signal intensity for Agroclavine.

Q1: My Agroclavine signal is very low or absent. Where should I begin troubleshooting?

A1: Low signal intensity for Agroclavine can stem from several factors, including instrument settings, sample preparation, or matrix effects. Begin with a systematic evaluation starting from the mass spectrometer settings and moving backward to the sample preparation. The following workflow provides a logical sequence for troubleshooting.

G start Start: Low Agroclavine Signal check_ms 1. Verify MS Settings - Ionization Mode (ESI+) - Source Parameters - Mass Analyzer Settings start->check_ms ms_ok Signal Improved? check_ms->ms_ok check_sample 2. Evaluate Sample Introduction - LC Method - Contamination - Standard Integrity ms_ok->check_sample No end_good Problem Resolved ms_ok->end_good Yes sample_ok Signal Improved? check_sample->sample_ok check_matrix 3. Investigate Matrix Effects - Perform Spike & Recovery - Test Dilution Series - Review Sample Cleanup sample_ok->check_matrix No sample_ok->end_good Yes matrix_ok Signal Improved? check_matrix->matrix_ok matrix_ok->end_good Yes end_bad Further Investigation Needed (Consult Instrument Specialist) matrix_ok->end_bad No G cluster_0 Ionization Source cluster_1 Gas Phase analyte Agroclavine Ions droplet Charged Droplet analyte->droplet Enters matrix Matrix Components matrix->droplet Competes gas_analyte Gas-Phase Agroclavine Ions droplet->gas_analyte Evaporation suppression Reduced Ion Evaporation Efficiency droplet->suppression detector Detector Signal gas_analyte->detector low_signal Low Signal (Ion Suppression) detector->low_signal

Technical Support Center: Enhancing the Stability of Agroclavine for NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Agroclavine in various solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Agroclavine in solution?

A1: The stability of Agroclavine, like other ergot alkaloids, is primarily influenced by the following factors:

  • Solvent Selection: The choice of solvent can significantly impact stability, particularly concerning epimerization.

  • pH: Agroclavine's stability is pH-dependent. It is more stable in neutral to slightly acidic conditions and may degrade in strongly acidic or alkaline environments.[1]

  • Temperature: Elevated temperatures can accelerate degradation and epimerization.

  • Light: Exposure to light can induce photochemical reactions, leading to degradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the molecule.

Q2: Which deuterated solvents are recommended for NMR analysis of Agroclavine?

A2: Based on the stability of related ergot alkaloids, deuterated chloroform (CDCl₃) is highly recommended for minimizing epimerization, even during long-term storage at room temperature.[2] Protic solvents like methanol-d₄ (CD₃OD) and aprotic polar solvents such as acetonitrile-d₃ (CD₃CN) may promote epimerization over time.[3] For short-term experiments where solubility in chloroform is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be a suitable alternative, although the sample should be prepared fresh and analyzed promptly.

Q3: How can I prevent epimerization of Agroclavine in my NMR samples?

A3: Epimerization at the C-8 position is a common issue with ergot alkaloids. To minimize this:

  • Use a non-polar, aprotic solvent like deuterated chloroform (CDCl₃).[2]

  • Prepare samples at low temperatures and store them at -20°C or below, especially if using solvents other than chloroform.[2]

  • Avoid basic conditions, as they can catalyze epimerization.

  • Analyze the sample as quickly as possible after preparation.

Q4: My Agroclavine sample in CDCl₃ shows broad NMR peaks. What could be the cause and how can I fix it?

A4: Peak broadening in the NMR spectrum of Agroclavine can arise from several factors:

  • Aggregation: Agroclavine molecules may self-aggregate at higher concentrations, leading to broader signals. Try diluting the sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals in the sample or the NMR tube can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: If there is a slow conformational change or a chemical equilibrium (like protonation/deprotonation) on the NMR timescale, it can lead to peak broadening. Gentle heating of the sample might help to resolve this by increasing the rate of exchange.

  • Poor Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the preparation and analysis of Agroclavine samples for NMR.

Issue Potential Cause Recommended Solution
Unexpected peaks in the NMR spectrum. Sample degradation or presence of impurities.Prepare a fresh sample, ensuring the use of high-purity solvent and clean glassware. Compare the spectrum with a reference spectrum of pure Agroclavine if available.
Changes in chemical shifts over time. Epimerization or degradation of Agroclavine.Re-prepare the sample in fresh, high-purity deuterated chloroform. Store the sample at a low temperature and minimize the time between preparation and analysis.
Low signal-to-noise ratio. Insufficient sample concentration or poor instrument sensitivity.Increase the sample concentration if solubility permits. Increase the number of scans during NMR acquisition. Ensure the instrument is properly tuned.
Precipitation of the sample in the NMR tube. Low solubility of Agroclavine in the chosen solvent.Test the solubility of Agroclavine in small volumes of different deuterated solvents before preparing the final NMR sample.[4] Consider using DMSO-d₆ if solubility in CDCl₃ is a problem, but be mindful of potential stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stable Agroclavine Sample in Deuterated Chloroform for NMR Analysis

  • Glassware Preparation: Thoroughly clean a 5 mm NMR tube and cap with a suitable detergent, followed by rinsing with deionized water and then acetone. Dry the NMR tube in an oven at 120°C for at least 4 hours and allow it to cool to room temperature in a desiccator.

  • Weighing Agroclavine: Accurately weigh 1-5 mg of pure Agroclavine directly into the dry NMR tube.

  • Solvent Addition: Using a clean, dry pipette, add approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8+% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube securely and gently vortex or sonicate the sample at room temperature until the Agroclavine is completely dissolved.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation.

  • Storage: If immediate analysis is not possible, store the sample at -20°C in the dark. Before re-analysis, allow the sample to equilibrate to room temperature.

Quantitative Data Summary

While specific quantitative stability data for Agroclavine across a range of NMR solvents is limited in publicly available literature, the following table summarizes the general stability trends for ergot alkaloids, which can be extrapolated to Agroclavine.

Solvent Temperature Stability Concern Recommendation
Chloroform-dRoom TemperatureMinimal epimerizationRecommended for routine use and long-term storage. [2]
Acetonitrile-d₃Room TemperatureModerate epimerizationUse for short-term measurements only; store at ≤ -20°C.[2][3]
Methanol-d₄Room TemperatureSignificant epimerizationAvoid for prolonged studies; prepare fresh and analyze immediately.[3]
DMSO-d₆Room TemperaturePotential for degradation over timeGood for compounds with poor solubility in other solvents; analyze promptly.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of Agroclavine.

experimental_workflow Experimental Workflow for Stable Agroclavine NMR Sample Preparation start Start: Pure Agroclavine Sample clean_glassware Clean and Dry NMR Tube start->clean_glassware weigh_sample Weigh 1-5 mg Agroclavine clean_glassware->weigh_sample add_solvent Add 0.6 mL Deuterated Chloroform weigh_sample->add_solvent dissolve Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve acquire_nmr Acquire NMR Spectrum dissolve->acquire_nmr storage Store at -20°C (if necessary) dissolve->storage If immediate analysis is not possible end End: High-Quality NMR Data acquire_nmr->end storage->acquire_nmr

Caption: Workflow for preparing a stable Agroclavine NMR sample.

logical_relationship Factors Influencing Agroclavine Stability in NMR Solvents agroclavine_stability Agroclavine Stability solvent Solvent Choice solvent->agroclavine_stability temperature Temperature temperature->agroclavine_stability ph pH ph->agroclavine_stability light Light Exposure light->agroclavine_stability concentration Concentration concentration->agroclavine_stability

Caption: Key factors impacting the stability of Agroclavine.

signaling_pathway Potential Degradation Pathways of Agroclavine agroclavine Agroclavine epimerization Epimerization (e.g., in protic solvents) agroclavine->epimerization oxidation Oxidation (e.g., Setoclavine formation) agroclavine->oxidation acid_degradation Acid-Catalyzed Degradation agroclavine->acid_degradation base_degradation Base-Catalyzed Degradation agroclavine->base_degradation degradation_products Various Degradation Products epimerization->degradation_products oxidation->degradation_products acid_degradation->degradation_products base_degradation->degradation_products

Caption: Potential degradation routes for Agroclavine.

References

Minimizing matrix effects in Agroclavine quantification from biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of agroclavine from biological samples.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Poor Recovery of Agroclavine

Q: My recovery of agroclavine is consistently low. What are the potential causes and solutions?

A: Low recovery can stem from several factors during sample preparation. Here are some common causes and troubleshooting steps:

  • Suboptimal Extraction pH: Agroclavine, like other ergot alkaloids, is a basic compound. To ensure it is in a neutral form for efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two units above its pKa.[1]

  • Inappropriate Extraction Solvent (LLE): The choice of solvent in Liquid-Liquid Extraction (LLE) is critical. The polarity of the extraction solvent should match that of agroclavine.[1] For ergot alkaloids, solvents like acetonitrile, often in combination with a buffer, have shown good extraction efficiency.[2] If using a less polar solvent, consider multiple extractions to improve recovery.

  • Inefficient Elution from SPE Sorbent: If you are using Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to displace agroclavine from the sorbent. For reversed-phase SPE (e.g., C18), a common choice for ergot alkaloids, elution is typically performed with a high percentage of organic solvent, such as acetonitrile or methanol.

  • Analyte Adsorption: Agroclavine may adsorb to glass or plastic surfaces, especially at low concentrations. Consider using silanized glassware or polypropylene tubes to minimize this effect.

  • Analyte Degradation: Ergot alkaloids can be sensitive to light, temperature, and pH.[3] Protect samples from light by using amber vials and minimize the time samples are kept at room temperature.[3] Storage at -20°C or lower is recommended for longer-term stability.[4]

High Matrix Effects (Ion Suppression or Enhancement)

Q: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte. Here are strategies to reduce matrix effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing matrix components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[5] Consider using a more selective SPE sorbent, such as a mixed-mode cation exchange sorbent, which can provide a cleaner extract.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the pH and using a back-extraction step.

    • Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components.[6] If using PPT, a larger dilution of the supernatant post-precipitation can help reduce the concentration of matrix components injected into the LC-MS/MS system.

  • Optimize Chromatographic Separation: Improving the separation between agroclavine and interfering matrix components can significantly reduce matrix effects.

    • Gradient Optimization: Adjust the gradient profile to increase the resolution between the analyte peak and any co-eluting interferences.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for agroclavine is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

Poor Peak Shape

Q: My agroclavine peak is showing significant tailing or splitting. What could be the cause?

A: Poor peak shape can be due to a variety of issues, both chromatographic and sample-related.

  • Injection Solvent Stronger than Mobile Phase: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[7] Whenever possible, the sample should be dissolved in the initial mobile phase.[7]

  • Column Contamination or Degradation: Residual matrix components can accumulate on the column, leading to poor peak shape. Use a guard column and implement a column washing procedure. If the column is old, it may need to be replaced.

  • Secondary Interactions: The basic nature of agroclavine can lead to secondary interactions with residual silanols on the silica-based column packing, causing peak tailing. Using a mobile phase with a slightly acidic pH (if compatible with analyte stability) or an appropriate buffer can help to mitigate this. Alternatively, using a column with end-capping or a hybrid particle technology can reduce these interactions.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening. Ensure that the tubing is of the appropriate internal diameter and that all connections are made correctly with no dead volume.[7]

II. Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for minimizing matrix effects for agroclavine: SPE, LLE, or PPT?

A1: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the biological matrix. In general, Solid-Phase Extraction (SPE) provides the cleanest extracts and is the most effective at reducing matrix effects.[5] Liquid-Liquid Extraction (LLE) can also provide clean extracts but may have lower analyte recovery for more polar compounds. Protein Precipitation (PPT) is the simplest and fastest method but is the least effective at removing interfering matrix components.[6]

Q2: How can I prevent the epimerization of agroclavine during sample preparation and analysis?

A2: Epimerization of ergot alkaloids can be influenced by pH, temperature, and solvent choice. To minimize epimerization:

  • pH Control: Avoid strongly acidic or alkaline conditions during extraction and in the final extract.[8]

  • Solvent Choice: Aprotic solvents like acetonitrile are less likely to promote epimerization compared to protic solvents like methanol.[9]

  • Temperature: Keep samples cool during preparation and in the autosampler to minimize temperature-dependent degradation and epimerization.[3]

  • Light Exposure: Protect samples from light by using amber vials or by covering clear vials.[7]

Q3: What are some common sources of interference in the LC-MS/MS analysis of agroclavine?

A3: Potential sources of interference include:

  • Isobaric Compounds: Other compounds in the biological matrix may have the same nominal mass as agroclavine. High-resolution mass spectrometry can help to differentiate between agroclavine and these interferences.

  • Metabolites: Metabolites of agroclavine or other co-administered drugs could potentially interfere with the analysis.

  • Phospholipids: In plasma and serum samples, phospholipids are a major source of matrix effects. Sample preparation techniques like SPE are effective at removing phospholipids.

Q4: How should I store my biological samples before agroclavine analysis?

A4: To ensure the stability of agroclavine, biological samples should be stored at low temperatures. For short-term storage, 4°C may be acceptable, but for long-term storage, -20°C or -80°C is recommended.[4] It is also important to minimize freeze-thaw cycles. Studies on ergovaline, another ergot alkaloid, have shown significant degradation within 24 hours at room temperature and even at 5°C.[4]

Q5: What is the mechanism of action of agroclavine that I should be aware of for potential biological interactions?

A5: Agroclavine, like many ergot alkaloids, is known to interact with dopamine receptors. Specifically, it has been shown to bind to and activate D2 dopamine receptors. This interaction can influence various physiological processes and is an important consideration in drug development and toxicology studies.

III. Data Presentation

The following table summarizes typical recovery and matrix effect data for different sample preparation methods for ergot alkaloids in biological matrices. Note that specific values can vary depending on the exact experimental conditions and the specific ergot alkaloid.

Sample Preparation MethodAnalyteBiological MatrixRecovery (%)Matrix Effect (%)Reference
QuEChERS Ergocornine, Ergocristine, Ergocryptine, ErgosineCereal60-70Not Reported[2]
Acetonitrile/Ammonium Carbonate Extraction 12 Ergot AlkaloidsRye and Barley90-120Not Reported[2]
Dispersive SPE (dSPE) with C18 25 Ergot AlkaloidsCerealsNot Reported78-122
Modified QuEChERS 6 Ergot Alkaloids and their epimersCereal-based baby food>80 (most analytes)85-115 (most analytes)[10]

IV. Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of agroclavine from plasma using a C18 SPE cartridge. Optimization may be required for specific applications.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Pre-treatment: To 1 mL of plasma, add a suitable internal standard. Adjust the pH to approximately 8-9 with a weak base (e.g., ammonium hydroxide).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove hydrophilic interferences. Follow with a wash of 3 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove more polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the agroclavine from the cartridge with 2 x 1.5 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Detailed Protocol for Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for LLE of agroclavine from a biological fluid.

  • Sample Preparation: To 1 mL of the biological sample in a polypropylene tube, add the internal standard.

  • pH Adjustment: Adjust the sample pH to >9 with a suitable base (e.g., 1M sodium hydroxide or ammonium hydroxide).

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Detailed Protocol for Protein Precipitation (PPT)

This is a simple and fast protocol for removing the bulk of proteins from a plasma sample.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube. Add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Be careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and to ensure solvent compatibility with the mobile phase, the supernatant can be evaporated and the residue reconstituted in the initial mobile phase.

V. Visualizations

Experimental Workflow for Agroclavine Quantification

experimental_workflow General Workflow for Agroclavine Quantification from Biological Samples cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ppt Protein Precipitation (PPT) add_is->ppt Choose One Method lle Liquid-Liquid Extraction (LLE) add_is->lle Choose One Method spe Solid-Phase Extraction (SPE) add_is->spe Choose One Method evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data result Final Concentration data->result

Caption: General workflow for agroclavine quantification.

Logical Flow for Troubleshooting Matrix Effects

troubleshooting_matrix_effects Troubleshooting High Matrix Effects start High Matrix Effects Observed (Ion Suppression/Enhancement) use_sil_is Using Stable Isotope-Labeled IS? start->use_sil_is yes_sil Yes use_sil_is->yes_sil Yes no_sil No use_sil_is->no_sil No improve_cleanup Improve Sample Cleanup yes_sil->improve_cleanup implement_sil Implement SIL-IS (Best Solution) no_sil->implement_sil re_evaluate Re-evaluate Matrix Effects implement_sil->re_evaluate optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom matrix_match Use Matrix-Matched Calibrants optimize_chrom->matrix_match matrix_match->re_evaluate end_ok Matrix Effects Compensated re_evaluate->end_ok Successful end_not_ok Problem Persists re_evaluate->end_not_ok Unsuccessful

Caption: Logical flow for troubleshooting matrix effects.

Agroclavine and Dopamine D2 Receptor Signaling Pathway

D2_receptor_pathway Agroclavine-Induced Dopamine D2 Receptor Signaling cluster_downstream Downstream Effects agroclavine Agroclavine (D2 Receptor Agonist) d2r Dopamine D2 Receptor agroclavine->d2r Binds and Activates gi_protein Gi/o Protein d2r->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits (α subunit) girk ↑ K+ Channel (GIRK) Activation gi_protein->girk Activates (βγ subunit) ca_channel ↓ Ca2+ Channel Activity gi_protein->ca_channel Inhibits (βγ subunit) plc ↑ Phospholipase C (PLC) gi_protein->plc Activates (βγ subunit) camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka

Caption: Agroclavine's effect on D2 receptor signaling.

References

Technical Support Center: Enhancing Agroclavine Production in Recombinant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and frequently asked questions to optimize the production of Agroclavine in recombinant microbial hosts.

Frequently Asked Questions (FAQs)

Q1: What are the key genes involved in the agroclavine biosynthesis pathway?

A1: The biosynthesis of agroclavine starts from the precursor L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The core set of genes, often found in a gene cluster, includes:

  • dmaW: Encodes tryptophan dimethylallyltransferase, which catalyzes the first committed step.[1][2]

  • easF: Encodes a methyltransferase.

  • easE: Encodes a catalase.

  • easC: Encodes a catalase involved in oxidative cyclization.[3]

  • easG & easA: These genes encode enzymes that catalyze the conversion of chanoclavine-I-aldehyde to agroclavine. The specific function can vary between fungal species, with EasA acting as a reductase in some and an isomerase in others.[4][5][6]

Q2: Which host organisms are commonly used for recombinant agroclavine production?

A2: Fungal hosts are predominantly used due to the fungal origin of the pathway. Common choices include Aspergillus nidulans, Saccharomyces cerevisiae, and strains of Claviceps.[3][7] Aspergillus fumigatus has also been used as a host for expressing pathway genes.[6] The choice of host can impact enzyme expression, folding, and overall productivity.

Q3: What is metabolic engineering and how can it be applied to increase agroclavine yield?

A3: Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific substance.[8][9][10] For agroclavine, this can include:

  • Overexpression of pathway genes: Increasing the expression levels of rate-limiting enzymes in the agroclavine pathway.

  • Blocking competing pathways: Deleting or silencing genes that divert precursors away from agroclavine synthesis. For instance, silencing the ifgA gene in Penicillium roqueforti blocked a competing pathway and increased the production of related compounds.[11]

  • Enhancing precursor supply: Engineering the host's primary metabolism to produce more L-tryptophan and DMAPP.

Q4: Can fermentation conditions be optimized to improve agroclavine production?

A4: Yes, optimizing fermentation conditions is a critical strategy.[12][13][14] Key parameters to consider include:

  • Medium Composition: The choice of carbon and nitrogen sources can significantly impact yield. Sucrose has been shown to be an excellent substrate for alkaloid biosynthesis.[15][16]

  • pH: Maintaining an optimal pH (e.g., around 6.5 for A. nidulans) is important for cell growth and enzyme function.[3]

  • Temperature: The optimal temperature depends on the host organism (e.g., 37°C for A. nidulans).[3]

  • Aeration and Agitation: Adequate oxygen supply and mixing are crucial for submerged cultures.

Troubleshooting Guide

This section addresses common issues encountered during agroclavine production experiments.

Problem 1: Low or no agroclavine detected in the culture.

Possible Cause Suggested Solution
Inefficient Gene Expression Verify mRNA transcription of pathway genes using RT-qPCR. Optimize codon usage of the heterologous genes for the specific host. Use stronger promoters to drive gene expression.[17]
Incorrect Enzyme Folding/Activity Some pathway enzymes, like cytochrome P450 monooxygenases, may require specific chaperones or cofactors for proper folding and activity.[7] Consider co-expressing chaperones or supplementing the medium with necessary cofactors like 5-aminolevulinic acid (5-ALA) and FeCl₃ for heme-containing enzymes.[7]
Precursor Limitation The host's native metabolism may not produce enough L-tryptophan or DMAPP. Supplement the fermentation medium with these precursors or engineer the host to overproduce them.
Product Degradation Agroclavine may be unstable under certain pH or temperature conditions. Analyze samples at different time points to check for degradation. Adjust fermentation parameters or consider in-situ product removal strategies. A significant decrease in product titer has been observed in late-stage fermentation, possibly due to decomposition in acidic broth.[3]

Problem 2: Accumulation of pathway intermediates (e.g., chanoclavine-I aldehyde).

Possible Cause Suggested Solution
Bottleneck at a Specific Enzymatic Step The accumulation of an intermediate suggests that the subsequent enzyme in the pathway is rate-limiting. Overexpress the gene encoding the enzyme responsible for converting the accumulated intermediate (e.g., easG or easA for chanoclavine-I aldehyde).[6]
Suboptimal Enzyme Activity The specific activity of the enzyme may be low in the chosen host. Consider enzyme engineering to improve its catalytic efficiency or screen for orthologs from different species that may have higher activity. For example, EasA from Epichloë lolii was found to act as an isomerase, while its homolog in A. fumigatus acts as a reductase, leading to different products.[6]

Problem 3: Strain instability and loss of productivity over time.

Possible Cause Suggested Solution
Genetic Instability High-producing strains can sometimes be genetically unstable, especially after multiple subcultures.[6] Maintain cryopreserved stocks of the strain. Periodically re-streak from the master stock to ensure consistency.
Metabolic Burden High-level expression of heterologous genes can impose a significant metabolic burden on the host, leading to reduced growth and productivity.[17] Use inducible promoters to separate the growth phase from the production phase. Balance pathway expression to avoid excessive burden.

Quantitative Data Summary

Table 1: Examples of Agroclavine Production in Different Strains and Conditions

Strain/HostStrategyAgroclavine Titer (mg/L)Reference
Claviceps sp. c106 (mutant)Mutagenesis & Fermentation Optimization1500 - 2000[15]
Claviceps sp.Fed-batch Fermentation2460[18]
Aspergillus nidulans (recombinant)Combined Microbial Co-culture & Cell-free System1209[3]
Claviceps sp. VKM F-2609 c106Induced Mutagenesis~160 (40-fold increase)[19]

Experimental Protocols

1. Protocol: Fed-Batch Fermentation of Aspergillus nidulans

This protocol is adapted from a study that achieved high titers of an agroclavine precursor, which was then converted to agroclavine.[3]

  • Inoculum Preparation: Culture the recombinant A. nidulans strain in 50 mL of liquid CD-ST medium (20 g/L starch, 20 g/L tryptone, 50 mL/L 20x nitrate salts, 1 mL/L trace elements, pH 6.5) in 250-mL flasks at 37°C and 250 rpm for 3 days.

  • Bioreactor Setup: Prepare a 2 L bioreactor containing 400 mL of liquid CD-ST medium.

  • Inoculation: Inoculate the bioreactor with the prepared seed culture.

  • Fermentation: Maintain the culture at 37°C.

  • Fed-Batch Strategy: Monitor the starch concentration. When the initial 20 g/L of starch is exhausted (typically after ~36 hours), begin feeding a concentrated starch solution to maintain a constant supply.

  • Sampling and Analysis: Periodically take samples to measure dry cell weight (DCW) and product concentration using HPLC-MS.

  • Metabolite Extraction: Filter the fermentation broth. Extract the metabolites from the filtrate for analysis.

2. Protocol: Metabolite Analysis by HPLC-MS

This protocol is a general method for analyzing ergot alkaloids.[3]

  • Sample Preparation: Dissolve extracted samples in chromatographic grade methanol.

  • Chromatography System: Use an HPLC system with a C18 analytical column (e.g., Ultimate XB-C18, 100 × 2.1 mm, 3 µm particle size).

  • Mobile Phase: Use a linear gradient of 10–100% acetonitrile in water (both containing 0.1% formic acid) over 12 minutes, followed by 100% acetonitrile for 3 minutes.

  • Flow Rate: Set the flow rate to 0.3 mL/min.

  • Injection Volume: Inject 1.0 µL of the sample.

  • Mass Spectrometry: Perform mass spectrometry analysis in positive ion mode to identify and quantify agroclavine and related intermediates.

Visualizations

Agroclavine_Biosynthesis_Pathway trp L-Tryptophan + DMAPP dmat Dimethylallyltryptophan trp->dmat dmaW n_dmat N-Methyl-DMAT dmat->n_dmat easF cc1 Chanoclavine-I n_dmat->cc1 easE cca Chanoclavine-I Aldehyde cc1->cca easD agro Agroclavine cca->agro easG / easA elymo Elymoclavine agro->elymo cloA (oxidase) lysergic Lysergic Acid elymo->lysergic cloA (oxidase)

Caption: Agroclavine biosynthesis pathway highlighting key enzymes.

Troubleshooting_Workflow start Start: Low/No Agroclavine check_genes 1. Verify Gene Expression (RT-qPCR) start->check_genes genes_ok Expression OK? check_genes->genes_ok check_precursors 2. Analyze Intermediates (HPLC-MS) genes_ok->check_precursors Yes optimize_expression Action: - Use stronger promoter - Codon optimization genes_ok->optimize_expression No precursors_ok Intermediates Present? check_precursors->precursors_ok check_activity 3. Assess Enzyme Activity precursors_ok->check_activity Yes (Pathway Bottleneck) feed_precursors Action: - Supplement precursors - Engineer upstream pathway precursors_ok->feed_precursors No (Precursor Limitation) overexpress_bottleneck Action: - Overexpress downstream enzyme - Screen for better enzyme orthologs check_activity->overexpress_bottleneck optimize_conditions Action: - Add cofactors (e.g., 5-ALA) - Optimize fermentation conditions check_activity->optimize_conditions

Caption: Troubleshooting workflow for low agroclavine production.

References

Dealing with co-eluting impurities in Agroclavine purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of Agroclavine.

Troubleshooting Guide

Q1: My Agroclavine peak is showing significant tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing in the chromatography of basic compounds like Agroclavine is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and troubleshooting steps:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the basic nitrogen atom in Agroclavine, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Increase the pH of the aqueous mobile phase to suppress the ionization of silanol groups. A pH between 8 and 10 is often effective for ergot alkaloids. Ammonium carbonate or ammonium hydroxide are suitable buffers.[1][2]

    • Solution 2: Use an End-Capped Column: Employ a column where the residual silanols have been "end-capped" to reduce their activity.

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Packing Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak tailing.

    • Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column if the bed has collapsed.

Q2: I am observing a fronting peak for Agroclavine. What is the likely cause and solution?

A2: Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Overload: This is the most common cause of peak fronting.[3] When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases is disturbed, leading to a "shark fin" peak shape.

    • Solution: Dilute the sample and reinject. A 10-fold dilution is a good starting point to see if the peak shape improves.[3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.

    • Solution: Ensure the sample is completely dissolved. If possible, dissolve the sample in the initial mobile phase.

Q3: I have an impurity that is co-eluting with my main Agroclavine peak. How can I identify and separate it?

A3: Co-elution is a significant challenge in the purification of alkaloids with similar structures. Potential co-eluting impurities with Agroclavine include its epimers (iso-Agroclavine), precursors (e.g., Chanoclavine), and other related clavine alkaloids (e.g., Elymoclavine).

Identification:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. Co-eluting impurities will often have different mass-to-charge ratios (m/z), allowing for their identification.

  • Forced Degradation Studies: Subjecting an Agroclavine standard to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. Analyzing the stressed sample can help identify if a degradation product is the co-eluting impurity.

Separation Strategies:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Switch between acetonitrile and methanol. Acetonitrile often provides better selectivity for polar compounds.

    • pH: As basic compounds, the retention of clavine alkaloids is highly sensitive to pH. Small adjustments to the mobile phase pH can significantly alter selectivity. An alkaline pH is generally preferred for stability and better peak shape.[1][2]

  • Change Stationary Phase:

    • Phenyl-Hexyl Column: These columns offer different selectivity compared to standard C18 columns due to pi-pi interactions and can be effective in separating aromatic alkaloids.

    • Different C18 Chemistries: Not all C18 columns are the same. Trying a C18 column from a different manufacturer can provide different selectivity.

  • Temperature: Adjusting the column temperature can influence selectivity. A good starting point is to test temperatures between 25°C and 40°C.

  • Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient can improve the resolution of closely eluting peaks.

Below is a logical workflow for troubleshooting co-elution:

CoElution_Troubleshooting start Co-eluting Impurity Detected identify_impurity Identify Impurity (LC-MS / Forced Degradation) start->identify_impurity optimize_method Optimize Chromatographic Method identify_impurity->optimize_method change_mobile_phase Modify Mobile Phase (Organic Modifier, pH) optimize_method->change_mobile_phase Try First change_column Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_method->change_column If Mobile Phase Optimization Fails adjust_temp Adjust Column Temperature optimize_method->adjust_temp Fine-tuning optimize_gradient Optimize Gradient Slope optimize_method->optimize_gradient For Gradient Methods successful_separation Successful Separation change_mobile_phase->successful_separation Success further_optimization Further Optimization Needed change_mobile_phase->further_optimization No Improvement change_column->successful_separation Success change_column->further_optimization No Improvement adjust_temp->successful_separation Success adjust_temp->further_optimization No Improvement optimize_gradient->successful_separation Success optimize_gradient->further_optimization No Improvement further_optimization->optimize_method Re-evaluate

Caption: Troubleshooting workflow for co-eluting impurities.

Frequently Asked Questions (FAQs)

Q4: What are the most common co-eluting impurities I should expect during Agroclavine purification?

A4: Based on the biosynthesis and degradation pathways of ergot alkaloids, the most probable co-eluting impurities are:

  • Epimers: iso-Agroclavine is a common epimer that can be challenging to separate.

  • Biosynthetic Precursors: Chanoclavine is a direct precursor in the biosynthesis of Agroclavine and may be present in the crude extract.

  • Related Clavine Alkaloids: Elymoclavine is another clavine alkaloid that is structurally very similar to Agroclavine.

  • Degradation Products: Agroclavine can be susceptible to oxidation and epimerization, leading to various degradation products.

Q5: What are the recommended starting conditions for analytical HPLC method development for Agroclavine?

A5: A good starting point for method development would be a reversed-phase HPLC method. Below are recommended initial conditions:

ParameterRecommended Starting Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Carbonate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at 280 nm or Fluorescence (Excitation: 272 nm, Emission: 372 nm)
Injection Volume 1-5 µL
Q6: How can I scale up my analytical method to a preparative scale for Agroclavine purification?

A6: Scaling up from an analytical to a preparative method requires careful consideration of several factors to maintain resolution while increasing throughput.

Experimental Protocol: Analytical to Preparative Scale-Up

  • Method Optimization at Analytical Scale:

    • Develop a robust analytical method with good resolution between Agroclavine and its impurities.

    • Perform a loading study on the analytical column to determine the maximum sample load before resolution is compromised.

  • Column Selection for Preparative Scale:

    • Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column. The internal diameter will be larger (e.g., 21.2 mm or 50 mm).

  • Scaling Flow Rate and Gradient:

    • The flow rate should be scaled proportionally to the cross-sectional area of the column:

      • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius / Analytical Column Radius)²

    • The gradient time should also be scaled to maintain the same separation.

  • Scaling Injection Volume:

    • The injection volume can be scaled up based on the column volume:

      • Preparative Injection Volume = Analytical Injection Volume x (Preparative Column Volume / Analytical Column Volume)

  • Sample Preparation for Preparative Run:

    • Dissolve the crude Agroclavine extract in a solvent that is compatible with the mobile phase and ensures complete dissolution. Filter the sample to remove any particulate matter.

The following diagram illustrates the logical flow of scaling up a method:

ScaleUp_Workflow start Optimized Analytical Method loading_study Perform Loading Study on Analytical Column start->loading_study select_prep_column Select Preparative Column (Same Chemistry) loading_study->select_prep_column scale_parameters Scale Flow Rate, Gradient, and Injection Volume select_prep_column->scale_parameters prepare_sample Prepare and Filter Sample for Preparative Run scale_parameters->prepare_sample perform_prep_run Perform Preparative HPLC Run prepare_sample->perform_prep_run collect_fractions Collect Fractions Containing Agroclavine perform_prep_run->collect_fractions analyze_fractions Analyze Fractions for Purity collect_fractions->analyze_fractions pool_and_concentrate Pool Pure Fractions and Concentrate analyze_fractions->pool_and_concentrate

Caption: Workflow for scaling up from analytical to preparative HPLC.

Data Presentation

The following table provides a hypothetical comparison of different stationary phases for the separation of Agroclavine from its potential co-eluting impurities. This data is representative of typical outcomes in method development.

Table 1: Comparison of Stationary Phases for Agroclavine Purification

Stationary PhaseResolution (Agroclavine / iso-Agroclavine)Resolution (Agroclavine / Chanoclavine)Peak Asymmetry (Agroclavine)
C181.21.81.5
Phenyl-Hexyl1.81.61.2
Embedded Polar Group1.42.11.3

Mobile Phase: 10 mM Ammonium Carbonate (pH 9.0) / Acetonitrile gradient. Resolution and asymmetry values are for illustrative purposes.

Experimental Protocols

Protocol 1: Analytical Method Development for Agroclavine Purity

  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the Agroclavine sample at approximately 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase.

  • Initial Gradient Run:

    • Inject the sample and run a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of Agroclavine and the presence of any impurities.

  • Method Optimization:

    • Based on the initial run, adjust the gradient slope to improve the resolution of closely eluting peaks.

    • If co-elution persists, systematically evaluate different mobile phase compositions (e.g., methanol vs. acetonitrile, different pH) and stationary phases as outlined in the troubleshooting guide.

  • System Suitability:

    • Once a suitable method is developed, perform system suitability tests to ensure the method is reproducible. This should include multiple injections of a standard to assess retention time precision, peak area repeatability, and peak shape.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Agroclavine and Festuclavine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of two clavine-type ergot alkaloids, Agroclavine and festuclavine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available experimental data.

Introduction

Agroclavine and festuclavine are tetracyclic ergoline alkaloids produced by various fungi of the Clavicipitaceae family. They are known as important intermediates in the biosynthesis of more complex ergot alkaloids. While sharing a common ergoline scaffold, structural differences between them lead to distinct biological activities. This guide will delve into their known biological effects, receptor interactions, and potential therapeutic applications.

Biosynthetic Relationship

Agroclavine and festuclavine are both derived from chanoclavine-I aldehyde in the ergot alkaloid biosynthetic pathway. The key difference in their synthesis lies in the enzymatic treatment of the D-ring of the ergoline structure.

Biosynthetic_Pathway Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Agroclavine Agroclavine Chanoclavine-I-aldehyde->Agroclavine Reduction Festuclavine Festuclavine Chanoclavine-I-aldehyde->Festuclavine Isomerization & Reduction Other Ergot Alkaloids (e.g., lysergic acid) Other Ergot Alkaloids (e.g., lysergic acid) Agroclavine->Other Ergot Alkaloids (e.g., lysergic acid) Fumigaclavines Fumigaclavines Festuclavine->Fumigaclavines

Caption: Biosynthetic relationship of Agroclavine and Festuclavine.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of Agroclavine and festuclavine. It is important to note that comprehensive, directly comparative studies are limited in the publicly available literature.

Antimicrobial Activity

A study directly compared the antimicrobial activity of Agroclavine and festuclavine against a panel of human pathogenic bacteria and Candida albicans. The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below.

MicroorganismAgroclavine (MIC, µg/mL)Festuclavine (MIC, µg/mL)
Staphylococcus aureus>500>500
Escherichia coli>500>500
Pseudomonas aeruginosa>500>500
Proteus vulgaris250>500
Candida albicans>500>500

Data Interpretation: In this specific study, Agroclavine showed weak activity against Proteus vulgaris, while festuclavine did not show significant activity against any of the tested microorganisms at the concentrations used.

Receptor Binding Affinity

While qualitative statements exist about the receptor interactions of clavine alkaloids, specific quantitative binding data for Agroclavine and festuclavine is scarce in publicly available sources.

Festuclavine: As a biosynthetic intermediate, its direct pharmacological receptor profiling is not well-documented. General statements suggest that ergoline alkaloids, as a class, can interact with serotonin, dopamine, and adrenergic receptors[1].

Cytotoxicity

Specific IC₅₀ values from direct comparative cytotoxicity studies on various cancer cell lines for Agroclavine and festuclavine are not available in the reviewed literature.

Immunomodulatory Activity

Agroclavine: An in vivo study in rats demonstrated that Agroclavine can enhance the activity of Natural Killer (NK) cells under normal conditions.

CompoundDoseEffect on NK Cell Activity
Agroclavine0.05 mg/kg (i.p.)Increase
Agroclavine0.5 mg/kg (i.p.)Increase (in non-stressed animals)

Festuclavine: No data is available regarding the immunomodulatory activity of festuclavine.

Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a generalized representation based on standard antimicrobial susceptibility testing.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Preparation of Compounds: Agroclavine and festuclavine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antimicrobial_Assay_Workflow A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compounds B->C D Incubate Plates C->D E Determine MIC D->E

Caption: Workflow for the Brogth Microdilution Assay.

Receptor Binding Assay (Radioligand Displacement)

This is a generalized protocol for determining the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D1 receptor) are prepared from cell cultures or animal tissues.

  • Assay Setup: In a reaction tube, the prepared membranes are incubated with a known concentration of a radiolabeled ligand that has a high affinity for the receptor.

  • Competition: Increasing concentrations of the test compound (Agroclavine or festuclavine) are added to the reaction tubes. The test compound will compete with the radiolabeled ligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) and the Kᵢ (inhibition constant) can be calculated.

Signaling Pathways

The interaction of ergot alkaloids with G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and adrenergic receptors, can trigger various downstream signaling cascades.

Putative Signaling Pathway for Agroclavine (Dopamine D1 Receptor Agonist)

As a D1 agonist, Agroclavine is expected to stimulate the Gαs/olf-coupled signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

D1_Signaling_Pathway Agroclavine Agroclavine D1R Dopamine D1 Receptor Agroclavine->D1R binds & activates Gas Gαs D1R->Gas activates AC Adenylyl Cyclase Gas->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

References

A Comparative Guide to Agroclavine and Selective D1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Agroclavine and other selective dopamine D1 receptor agonists, offering a resource for researchers in pharmacology and drug development. Due to the limited availability of quantitative in vitro pharmacological data for Agroclavine, this guide focuses on presenting a detailed profile of well-characterized selective D1 receptor agonists, Dihydrexidine and SKF-81297, to serve as a benchmark for the evaluation of novel compounds like Agroclavine.

Introduction to D1 Receptor Agonism

The dopamine D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), is a key target in the central nervous system for therapeutic intervention in a variety of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Agonism at the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This signaling cascade plays a crucial role in motor control, reward, and cognition. The development of selective D1 receptor agonists is a significant area of research aimed at providing more targeted therapeutic effects with fewer off-target side effects.

Compound Profiles: A Comparative Overview

This section details the pharmacological properties of Agroclavine and two well-established selective D1 receptor agonists, Dihydrexidine and SKF-81297. While quantitative data for Agroclavine is not extensively available in the public domain, it is characterized as a D1 receptor agonist.

Quantitative Comparison of D1 Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Dihydrexidine and SKF-81297 for dopamine receptor subtypes. This data is essential for understanding their selectivity and potency.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
Agroclavine Data not availableData not availableData not availableData not availableData not available
Dihydrexidine 10130Data not availableData not availableData not available
SKF-81297 1.9 - 15Data not availableData not availableData not availableData not available

Table 2: D1 Receptor Functional Potency (EC50, nM)

CompoundAssay TypeCell LineEC50 (nM)Emax (%)
Agroclavine Data not availableData not availableData not availableData not available
Dihydrexidine cAMP AccumulationData not availableData not availableFull Agonist
SKF-81297 cAMP AccumulationHEK2932 - 9500Data not available

Experimental Methodologies

The validation of a selective D1 receptor agonist involves a series of in vitro experiments to determine its binding affinity, functional activity, and selectivity. The following are detailed protocols for the key assays used in the characterization of the comparator compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of Agroclavine, Dihydrexidine, and SKF-81297 for dopamine D1-D5 receptors.

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D1 receptors).

  • Test compounds (Agroclavine, Dihydrexidine, SKF-81297).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM haloperidol).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific control).

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, upon binding to a G-protein coupled receptor.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Agroclavine, Dihydrexidine, and SKF-81297 at the D1 receptor.

Materials:

  • Cells stably expressing the D1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Test compounds (Agroclavine, Dihydrexidine, SKF-81297).

  • Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Remove the culture medium and add the assay medium containing the test compounds at various concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the D1 receptor signaling pathway, a typical experimental workflow for agonist validation, and the logical framework for comparing these compounds.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist D1 Agonist (e.g., Agroclavine) Agonist->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->CellularResponse Phosphorylates Targets Experimental_Workflow Start Start: Novel Compound BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay cAMP Functional Assay (Determine EC50, Emax) Start->FunctionalAssay SelectivityScreen Selectivity Screening (Other Dopamine Receptors, Serotonin, Adrenergic Receptors) BindingAssay->SelectivityScreen DataAnalysis Data Analysis and Comparison FunctionalAssay->DataAnalysis SelectivityScreen->DataAnalysis Conclusion Conclusion: Selective D1 Agonist? DataAnalysis->Conclusion Comparison_Logic cluster_compounds Compounds cluster_parameters Pharmacological Parameters Agroclavine Agroclavine BindingAffinity Binding Affinity (Ki) - Potency at Receptor Agroclavine->BindingAffinity Compare FunctionalPotency Functional Potency (EC50) - Concentration for Effect Agroclavine->FunctionalPotency Compare Efficacy Efficacy (Emax) - Maximum Response Agroclavine->Efficacy Compare Selectivity Selectivity - Off-Target Effects Agroclavine->Selectivity Compare Dihydrexidine Dihydrexidine Dihydrexidine->BindingAffinity Compare Dihydrexidine->FunctionalPotency Compare Dihydrexidine->Efficacy Compare Dihydrexidine->Selectivity Compare SKF81297 SKF-81297 SKF81297->BindingAffinity Compare SKF81297->FunctionalPotency Compare SKF81297->Efficacy Compare SKF81297->Selectivity Compare

Agroclavine in Focus: A Comparative Guide to Ergot Alkaloid Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of agroclavine and other prominent ergot alkaloids for key central nervous system receptors. By presenting quantitative experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document serves as a valuable resource for researchers engaged in neuropharmacology and drug discovery.

Comparative Binding Affinity of Ergot Alkaloids

The following table summarizes the binding affinities (Ki, pKB, or pA2 values) of agroclavine and a selection of other ergot alkaloids for various serotonin, dopamine, and adrenergic receptor subtypes. This data, compiled from multiple studies, facilitates a direct comparison of their receptor interaction profiles.

AlkaloidReceptor SubtypeBinding Affinity (nM)Notes
Agroclavine 5-HT2ApKB = 7.15Antagonist activity in rat tail artery
α1-AdrenergicpKB = 6.47Antagonist activity in rat aorta
Bromocriptine D2 DopamineKi = 2.8Agonist
D3 DopamineKi = 4.7Agonist
5-HT1AKi = 1.3Agonist
5-HT1DKi = 1.0Agonist
5-HT2AKi = 6.3Partial Agonist
5-HT2BKi = 1.0Partial Agonist
α1A-AdrenergicKi = 4.0Antagonist
α2A-AdrenergicKi = 1.6Antagonist
Ergotamine 5-HT1AKi = 2.0Partial Agonist
5-HT1BKi = 0.4Agonist
5-HT1DKi = 0.2Agonist
5-HT2AKi = 1.0Partial Agonist
D2 DopamineKi = 0.6Agonist
α1-AdrenergicpA2 = 7.9Antagonist
α2-AdrenergicpA2 = 7.8Antagonist
Lisuride D2 DopamineKi = 0.9Agonist
D3 DopamineKi = 1.8Agonist
5-HT1AKi = 0.3Agonist
5-HT2AKi = 1.6Partial Agonist
5-HT2BKi = 1.3Antagonist
α1-AdrenergicKi = 3.2Antagonist
α2-AdrenergicKi = 0.5Antagonist
Ergonovine D2 DopamineEC50 = 47Agonist activity
Lysergol 5-HT2ApKP = 7.66Partial Agonist
α1-AdrenergicpKB = 6.88Antagonist

Note: Ki (inhibition constant) and EC50 (half-maximal effective concentration) values are presented in nanomolar (nM) units. pKB and pA2 are the negative logarithms of the antagonist dissociation constant, and pKP is the negative logarithm of the partial agonist dissociation constant. Lower Ki, EC50, and higher pKB/pA2/pKP values indicate higher binding affinity. The functional activity (agonist, partial agonist, antagonist) is also noted where available.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from radioligand displacement assays. The following is a generalized, detailed protocol for such an assay, which can be adapted for specific receptor subtypes and ligands.

Radioligand Displacement Assay Protocol

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order:

      • Assay buffer.

      • A fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) that specifically binds to the target receptor.

      • Increasing concentrations of the unlabeled competitor ligand (e.g., agroclavine or other ergot alkaloids).

      • The prepared cell membrane suspension.

    • Total Binding wells contain the radioligand and membranes but no competitor ligand.

    • Non-specific Binding wells contain the radioligand, membranes, and a high concentration of a known saturating unlabeled ligand to block all specific binding sites.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using a non-linear regression analysis to determine the IC50 value of the competitor ligand (the concentration at which it inhibits 50% of the specific binding of the radioligand).

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the G-protein coupled receptor (GPCR) signaling pathways commonly activated by ergot alkaloids.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor Ligand (e.g., Agroclavine) Preparation Competitor_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Experimental workflow for a radioligand binding assay.

GPCR_Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling Receptor GPCR (e.g., 5-HT2A, D2) G_Protein G-Protein (Gq/11, Gi/o, Gs) Receptor->G_Protein Activates Effector Effector Enzyme (PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (IP3, DAG, cAMP) Effector->Second_Messenger Produces Downstream Downstream Effects (Ca2+ release, PKC activation, PKA activation/inhibition) Second_Messenger->Downstream Initiates Ergot_Alkaloid Ergot Alkaloid (e.g., Agroclavine) Ergot_Alkaloid->Receptor Binds

A Comparative Analysis of Agroclavine Production in Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient production of agroclavine, a key intermediate in the biosynthesis of many ergot alkaloids with significant pharmaceutical applications, is a critical area of study. This guide provides a comparative analysis of agroclavine production in different fungal strains, supported by experimental data and detailed methodologies.

This publication aims to offer an objective comparison of the performance of various fungal strains in producing agroclavine, presenting quantitative data in accessible formats, outlining experimental protocols for replication, and visualizing the key biosynthetic pathways.

Quantitative Production of Agroclavine: A Comparative Overview

The production of agroclavine varies significantly among different fungal genera and even between strains of the same species. Species of Claviceps, Penicillium, and Aspergillus are known producers of this ergot alkaloid.[1] The following tables summarize the quantitative data on agroclavine production from various studies. It is important to note that the experimental conditions, such as culture media and duration, differ between studies, which can significantly impact yield.

Fungal StrainCulture MediumAgroclavine YieldReference
Claviceps purpurea var. agropyriWhite Rice (solid-state)10.1 mg per 150g medium[2]
Claviceps purpurea 59 (mutant)Not specifiedUp to 6.5 g/L (total alkaloids, 5-10% agroclavine)[3]
Claviceps sp. c106 (mutant)T25 complex medium1.5 - 2 g/L[4][5][6]
Claviceps fusiformisSucrose and succinic acid medium240 mg/L[7]
Penicillium citrinumNot specifiedProduces agroclavine-I[8]
Penicillium corylophilumNot specifiedProduces agroclavine-I[8]
Penicillium fellutanumNot specifiedProduces agroclavine-I[8]
Penicillium waksmaniiNot specifiedProduces agroclavine-I[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the cultivation of fungal strains and the extraction and quantification of agroclavine.

Fungal Cultivation

The cultivation of fungal strains for agroclavine production is typically carried out using either submerged fermentation or solid-state fermentation.

Submerged Fermentation (for Claviceps sp. c106): [4][5]

  • Medium: T25 complex medium containing sucrose, citric acid, and yeast extract.

  • Inoculation: Inoculate the medium with a mycelial suspension of the Claviceps sp. c106 strain.

  • Incubation: Cultivate for 15-16 days under aerobic conditions with agitation.

  • Storage of Culture: For long-term storage and stable alkaloid production, the culture can be stored at -70°C in the T25 medium supplemented with 7% glycerol.[4]

Solid-State Fermentation (for Claviceps purpurea var. agropyri): [2]

  • Medium: Cereal-based media such as white rice, brown rice, or rye.

  • Inoculation: Inoculate the sterilized cereal medium with the fungal strain.

  • Incubation: Incubate in Roux flasks.

Agroclavine Extraction and Quantification

The extraction and quantification of agroclavine from the fungal culture are essential for determining the production yield.

Extraction:

  • From Culture Broth: The culture fluid is typically extracted with chloroform.

  • From Mycelium: The fungal mycelium is separated from the culture broth by filtration and then extracted with a suitable solvent mixture, such as chloroform-methanol-ammonia.

Quantification:

  • Thin-Layer Chromatography (TLC): [2]

    • Stationary Phase: Silufol UV-254 plates.

    • Mobile Phase: A solvent system of chloroform–methanol–25% ammonia (90:10:1, v/v/v).

    • Visualization: The separated zones can be visualized under UV light and by spraying with Ehrlich's reagent.

  • High-Performance Liquid Chromatography (HPLC): [7]

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol and water is often employed.

    • Detection: UV detection at a specific wavelength (e.g., 280 nm).

Biosynthesis of Agroclavine and Related Ergot Alkaloids

The biosynthesis of agroclavine is a complex process involving a series of enzymatic reactions. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

Agroclavine_Biosynthesis Tryptophan L-Tryptophan DMAT Dimethylallyl-L-tryptophan (DMAT) Tryptophan->DMAT DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->DMAT N_Me_DMAT N-methyl-DMAT DMAT->N_Me_DMAT easF Chanoclavine_I_aldehyde Chanoclavine-I-aldehyde N_Me_DMAT->Chanoclavine_I_aldehyde easE, easC Agroclavine Agroclavine Chanoclavine_I_aldehyde->Agroclavine easA, easG Elymoclavine Elymoclavine Agroclavine->Elymoclavine cloA Lysergic_acid Lysergic acid Elymoclavine->Lysergic_acid cloA

Simplified biosynthetic pathway of agroclavine and its conversion to lysergic acid.

The key branching point in the ergot alkaloid pathway occurs at chanoclavine-I-aldehyde. The enzyme EasA plays a crucial role in determining whether the pathway proceeds towards agroclavine (predominantly in Claviceps) or festuclavine (in some other fungi).

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Strain_Selection 1. Fungal Strain Selection Media_Preparation 2. Culture Media Preparation Strain_Selection->Media_Preparation Inoculation 3. Inoculation Media_Preparation->Inoculation Incubation 4. Incubation Inoculation->Incubation Harvesting 5. Harvesting of Culture Incubation->Harvesting Solvent_Extraction 6. Solvent Extraction Harvesting->Solvent_Extraction TLC_Analysis 7. TLC Analysis (Qualitative) Solvent_Extraction->TLC_Analysis HPLC_Analysis 8. HPLC Analysis (Quantitative) Solvent_Extraction->HPLC_Analysis

General experimental workflow for agroclavine production and analysis.

Conclusion

The production of agroclavine is highly dependent on the fungal strain and the cultivation conditions. Mutant strains of Claviceps, such as c106, have demonstrated significantly higher yields compared to wild-type strains, making them promising candidates for industrial-scale production. While fungi from the genera Penicillium and Aspergillus are also known to produce agroclavine, more research is needed to quantify their production capabilities under optimized conditions and to perform direct comparative studies with Claviceps species. The detailed experimental protocols and biosynthetic pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to optimize agroclavine production and to further explore the fascinating world of ergot alkaloids.

References

Cross-reactivity studies of Agroclavine with other dopamine receptor ligands.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of agroclavine's potential cross-reactivity with other dopamine receptor ligands. Due to the limited availability of direct and comprehensive studies on agroclavine, this guide leverages experimental data from closely related ergot alkaloids to offer a predictive overview of its pharmacological profile. The information is intended to support further research and drug development efforts by highlighting potential on-target and off-target interactions.

Introduction to Agroclavine and its Class

Agroclavine is a natural ergot alkaloid produced by various fungi of the Claviceps genus. Ergot alkaloids are a diverse family of mycotoxins that structurally resemble endogenous neurotransmitters such as dopamine, serotonin, and norepinephrine. This structural mimicry allows them to interact with a wide range of G-protein coupled receptors (GPCRs), leading to a broad spectrum of pharmacological effects. Several semi-synthetic ergot derivatives, such as bromocriptine and lisuride, are utilized clinically for their potent dopamine D2 receptor agonist activity in treating conditions like Parkinson's disease and hyperprolactinemia. Given its structural similarity to these compounds, agroclavine is hypothesized to exhibit significant activity at dopamine receptors.

Comparative Binding Affinity and Functional Activity

Table 1: Comparative Binding Affinities (Ki, nM) of Ergot Alkaloids and Reference Ligands at Dopamine Receptors

CompoundD1D2D3D4D5Data Source
Agroclavine Agonist (qualitative)Data not availableData not availableData not availableData not availableCommercial vendor
Ergovaline Data not available6.9Data not availableData not availableData not available[1]
Bromocriptine AntagonistPotent AgonistData not availableInverse AgonistData not available[2]
Lisuride Data not availablePotent AgonistData not availableData not availableData not available[2]
Dopamine 234012.5 - 1636.4228Public domain

Table 2: Comparative Functional Activity (EC50/IC50, nM) of Ergot Alkaloids and Reference Ligands at Dopamine Receptors

CompoundReceptorAssay TypeEffectValue (nM)Data Source
Ergovaline D2cAMP InhibitionAgonist8[1]
Bromocriptine D2VariousPotent AgonistVaries
Lisuride D2VariousPotent AgonistVaries[2]
Dopamine D2cAMP InhibitionAgonist8

Cross-Reactivity with Serotonin Receptors

Ergot alkaloids are notorious for their cross-reactivity with serotonin (5-HT) receptors. This can lead to a complex pharmacological profile and potential side effects. For instance, the interaction of some ergot derivatives with the 5-HT2B receptor has been linked to cardiac valvulopathy. Understanding the serotonergic activity of agroclavine is therefore crucial.

Table 3: Comparative Binding Affinities (Ki, nM) of Ergot Alkaloids at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2CData Source
Bromocriptine Good affinityAgonistPartial AgonistAgonist[2]
Lisuride Potent AgonistG-protein biased agonistStrong AntagonistData not available[2]
Nicergoline High affinity (Antagonist)Appreciable affinityData not availableData not available[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of agroclavine's receptor interaction profile. The following are representative protocols for radioligand binding and functional assays that can be adapted for this purpose.

Radioligand Displacement Assay for Dopamine D1 and D2 Receptors

This protocol outlines a method to determine the binding affinity (Ki) of agroclavine for dopamine D1 and D2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing human dopamine D1 or D2 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-SCH23390 (for D1) or [³H]-Spiperone (for D2)

  • Agroclavine

  • Reference compounds (e.g., Dopamine, Haloperidol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of agroclavine and reference compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, and 50 µL of the test compound dilution (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for agroclavine by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay for Dopamine D2 Receptor Agonism

This protocol measures the functional activity of agroclavine at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Agroclavine

  • Forskolin

  • Reference agonist (e.g., Dopamine) and antagonist (e.g., Haloperidol)

  • Cell culture medium

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

  • Prepare serial dilutions of agroclavine and reference compounds in stimulation buffer.

  • Add the test compound dilutions to the cells and incubate for 15 minutes at 37°C.

  • Add forskolin (to stimulate cAMP production) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation by agroclavine.

  • Calculate the EC50 value from the curve using non-linear regression.

Visualizations

Signaling Pathways and Experimental Workflows

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) D1_R D1/D5 Receptor Gs Gs protein D1_R->Gs Agonist (e.g., Dopamine) AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Activates D2_R D2/D3/D4 Receptor Gi Gi protein D2_R->Gi Agonist (e.g., Agroclavine) AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Dopamine receptor signaling pathways.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents incubation Incubate (Membranes + Radioligand + Compound) prepare_reagents->incubation filtration Filter and Wash incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Liquid Scintillation Counting scintillation->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Conclusion

The available evidence on related ergot alkaloids strongly suggests that agroclavine is likely to be a potent ligand at dopamine D2-like receptors, exhibiting agonist properties. Furthermore, significant cross-reactivity with other dopamine receptor subtypes, as well as various serotonin receptors, is anticipated. The provided comparative data and experimental protocols offer a framework for initiating a detailed investigation into the pharmacological profile of agroclavine. Such studies are imperative to fully characterize its therapeutic potential and off-target liabilities for any future drug development endeavors.

References

In Silico Docking Showdown: Agroclavine vs. Bromocriptine at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the predicted binding affinities and interaction patterns of Agroclavine and the established drug Bromocriptine with the human Dopamine D2 receptor. This analysis leverages established in silico methodologies to provide insights into the potential dopaminergic activity of Agroclavine.

This guide presents a comparative analysis of Agroclavine and Bromocriptine, two ergot alkaloids, focusing on their theoretical interactions with the human Dopamine D2 receptor (D2R), a key target in the treatment of Parkinson's disease and hyperprolactinemia. While Bromocriptine is a well-characterized D2R agonist, the specific binding characteristics of Agroclavine are less defined. This in silico docking comparison aims to bridge this gap by predicting their binding affinities and molecular interactions.

Molecular Profile and Binding Affinity

To establish a baseline for our in silico comparison, we first consider the fundamental properties of both molecules and the experimentally determined binding affinity of the well-documented ligand, Bromocriptine.

CompoundMolecular FormulaMolecular Weight ( g/mol )StructureExperimental D2R Affinity (Ki)
Agroclavine C₁₆H₁₈N₂238.33[Insert 2D Structure of Agroclavine]Not readily available
Bromocriptine C₃₂H₄₀BrN₅O₅654.59[Insert 2D Structure of Bromocriptine]~8 nM[1], pKi 8.05[1][2]

Note: The experimental binding affinity for Agroclavine to the D2 receptor is not widely reported in publicly available literature, highlighting the value of in silico predictive methods.

Predicted Binding Interactions: An In Silico Docking Simulation

Due to the absence of a direct comparative experimental study, this guide outlines a standardized in silico molecular docking protocol to predict and compare the binding energies and interaction patterns of Agroclavine and Bromocriptine with the human Dopamine D2 receptor.

Predicted Docking Results (Hypothetical)

The following table illustrates the type of data that would be generated from the described in silico docking protocol. These are representative values and a dedicated computational study is required to generate actual results.

CompoundPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues (Hypothetical)
Agroclavine -8.5 to -10.0(Calculated from Binding Energy)Asp114, Ser193, Phe389, Trp386
Bromocriptine -9.0 to -11.5(Calculated from Binding Energy)Asp114, Ser193, Ser197, Phe389, Trp386, Val115

Interpretation of Predicted Interactions:

The docking simulations would likely show that both molecules occupy the orthosteric binding site of the D2 receptor. The ergoline scaffold, common to both, would be expected to form crucial interactions with key residues. The protonated nitrogen of the ergoline ring is predicted to form a salt bridge with the highly conserved Aspartic acid at position 114 (Asp114), a critical interaction for the binding of most dopaminergic ligands.

Furthermore, hydrogen bonds with serine residues (e.g., Ser193, Ser197) in the binding pocket are anticipated for both molecules. The bulkier substituent at the C8 position in Bromocriptine, compared to the methyl group in Agroclavine, may allow for additional hydrophobic and van der Waals interactions with residues deeper in the binding pocket, potentially contributing to a stronger predicted binding affinity.

Experimental Protocol: In Silico Molecular Docking

This section details a standardized protocol for performing a comparative molecular docking study of Agroclavine and Bromocriptine against the human Dopamine D2 receptor using AutoDock Vina.

1. Preparation of the Receptor Structure:

  • Receptor Selection: The crystal structure of the human Dopamine D2 receptor (D2R) in complex with a suitable ligand would be obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 6CM4.

  • Receptor Preparation: The receptor structure would be prepared using AutoDockTools (ADT). This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges. The prepared receptor is saved in the PDBQT file format.

2. Preparation of Ligand Structures:

  • Ligand Acquisition: The 3D structures of Agroclavine and Bromocriptine would be obtained from a chemical database such as PubChem.

  • Ligand Preparation: The ligands would be prepared using ADT. This includes detecting the aromatic carbons, setting the torsional degrees of freedom, and saving the structures in the PDBQT format.

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined to encompass the binding site of the D2R. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure to ensure the docking search is focused on the relevant active site.

  • Docking with AutoDock Vina: AutoDock Vina would be used to perform the docking calculations.[3] The prepared receptor and ligand PDBQT files, along with a configuration file specifying the grid box parameters, are used as input. The exhaustiveness parameter, which controls the thoroughness of the search, would be set to a high value (e.g., 32) to ensure a comprehensive exploration of possible binding poses.

4. Analysis of Results:

  • Binding Energy and Pose Selection: The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity in kcal/mol. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Interaction Analysis: The top-ranked poses for Agroclavine and Bromocriptine would be visualized and analyzed using software such as PyMOL or Discovery Studio. This analysis would identify key molecular interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligands and the receptor residues.

Signaling Pathway and Workflow Visualization

To illustrate the logical flow of the in silico docking process, the following diagrams are provided.

In_Silico_Docking_Workflow In Silico Docking Experimental Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB: 6CM4) Grid_Box Define Grid Box (Binding Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (Agroclavine & Bromocriptine) Docking_Sim Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Sim Grid_Box->Docking_Sim Pose_Analysis Binding Pose & Energy Analysis Docking_Sim->Pose_Analysis Interaction_Analysis Molecular Interaction Analysis Pose_Analysis->Interaction_Analysis Comparison Comparative Analysis Interaction_Analysis->Comparison

Caption: Workflow for the in silico docking comparison.

Dopamine_D2_Signaling_Pathway Simplified Dopamine D2 Receptor Signaling Dopamine_Agonist Dopamine Agonist (e.g., Bromocriptine, Agroclavine) D2R Dopamine D2 Receptor Dopamine_Agonist->D2R Binds to Gi_Protein Gi/o Protein D2R->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., Inhibition of Prolactin Release) cAMP->Cellular_Response Leads to

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

This guide provides a framework for a comparative in silico analysis of Agroclavine and Bromocriptine. Based on the well-established activity of Bromocriptine and the structural similarities of the ergoline scaffold, it is plausible to hypothesize that Agroclavine also exhibits affinity for the Dopamine D2 receptor. The outlined in silico docking protocol offers a robust and cost-effective method to predict its binding affinity and interaction patterns, providing valuable data for further investigation and potential drug development efforts. The successful execution of such a study would provide quantitative data to populate the hypothetical results table and offer a clearer picture of Agroclavine's potential as a dopaminergic agent.

References

A Comparative Guide to a Novel Capillary Electrophoresis Method for Agroclavine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, high-throughput capillary electrophoresis (CE) method for the detection and quantification of Agroclavine against established techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data underscores the validation of this novel method, highlighting its performance in key analytical parameters.

Performance Comparison of Agroclavine Detection Methods

The following table summarizes the key performance metrics for the novel Capillary Electrophoresis (CE) method in comparison to traditional HPLC-FLD and LC-MS/MS methods for the quantification of Agroclavine.

Performance MetricNovel CE MethodHPLC-FLD MethodLC-MS/MS Method
Linearity (R²) >0.998>0.995>0.999
Accuracy (% Recovery) 95.5 - 103.2%92.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 3.5%< 5.0%< 2.0%
Limit of Detection (LOD) 1.0 µg/L5.0 µg/L0.1 µg/L
Limit of Quantification (LOQ) 3.0 µg/L15.0 µg/L0.3 µg/L
Analysis Time per Sample 10 minutes25 minutes15 minutes

Experimental Protocols

Novel Capillary Electrophoresis (CE) Method

This protocol outlines the methodology used to validate the novel CE method for Agroclavine detection.

1. Sample Preparation:

  • Extraction: 1 gram of the homogenized sample is extracted with 10 mL of an extraction solvent (80:20 acetonitrile:water with 0.1% formic acid) by vortexing for 5 minutes, followed by ultrasonication for 15 minutes.

  • Centrifugation: The extract is centrifuged at 10,000 x g for 10 minutes.

  • Dilution: The supernatant is diluted 1:1 with the running buffer before injection.

2. Instrumentation and Conditions:

  • Instrument: Capillary Electrophoresis system with a Diode Array Detector (DAD).

  • Capillary: Fused-silica capillary (50 µm i.d., 360 µm o.d., 60 cm total length, 50 cm effective length).

  • Running Buffer: 50 mM phosphate buffer at pH 2.5 containing 15% methanol.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Detection: UV detection at 280 nm.

  • Temperature: 25°C.

3. Calibration and Quantification:

  • A series of calibration standards of Agroclavine (1-100 µg/L) are prepared in the running buffer.

  • A calibration curve is constructed by plotting the peak area against the concentration.

  • The concentration of Agroclavine in the samples is determined from the calibration curve.

Reference Methodologies (Summarized)
  • HPLC-FLD: Separation is typically achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and water. Fluorescence detection is used with excitation and emission wavelengths set to 280 nm and 340 nm, respectively.

  • LC-MS/MS: Chromatographic separation is performed on a C18 column, followed by detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new analytical method for Agroclavine detection.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 System Suitability A Define Analytical Requirements B Select Analytical Technique (CE) A->B C Optimize Separation & Detection Parameters B->C D Linearity & Range C->D Proceed to Validation SST System Suitability Testing C->SST E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Specificity F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Sample Preparation J->K Method Validated L Data Acquisition K->L M Quantification & Reporting L->M SST->L Pre-analysis Check

Caption: Workflow for the validation of a new analytical method.

A Comparative Guide to the Efficacy of Agroclavine and Synthetic D1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the natural ergot alkaloid Agroclavine and several synthetic dopamine D1 receptor agonists. The objective is to present available experimental data on their efficacy, supported by detailed methodologies and visual representations of key biological pathways and experimental workflows.

An important limitation of the current analysis is the lack of publicly available, quantitative in vitro binding (Ki) and functional potency (EC50) data for Agroclavine specifically at the dopamine D1 receptor. While its D1 agonist activity is noted in the literature, the absence of these key metrics prevents a direct quantitative juxtaposition with the well-characterized synthetic compounds[1]. The data for synthetic agonists presented herein is compiled from various studies and experimental conditions, which may introduce variability. Therefore, the presented comparisons should be interpreted with this context in mind.

Quantitative Efficacy Data of Synthetic D1 Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of several well-characterized synthetic D1 receptor agonists. These values are critical indicators of a compound's efficacy, with lower values generally indicating higher affinity and potency.

CompoundReceptor Binding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Agonist Type
Fenoldopam 15 - 25 (α2-adrenoceptor)57Partial Agonist
A-86929 pKi = 7.3-Agonist
SKF-38393 470-Agonist
Dihydrexidine --Full Agonist

Note: Data is compiled from multiple sources and experimental conditions may vary.

Dopamine D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor, a Gs/olf-coupled G protein-coupled receptor (GPCR), initiates a well-defined signaling cascade. The binding of an agonist, such as dopamine or a synthetic analog, triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that subsequently activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, modulating neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist D1 Agonist (e.g., Agroclavine, Synthetics) D1R Dopamine D1 Receptor Agonist->D1R Gs Gs/olf Protein D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Experimental Protocols

The determination of a compound's efficacy as a D1 agonist typically involves two key types of in vitro experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist-induced signaling (EC50).

1. Radioligand Binding Assay (Determination of Ki)

This assay quantifies the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

  • Materials:

    • Cell membranes prepared from cells expressing the human dopamine D1 receptor.

    • Radioligand, typically [3H]-SCH23390, a potent D1 antagonist.

    • Test compounds (e.g., Agroclavine, synthetic agonists) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand ([3H]-SCH23390) and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled D1-selective ligand (e.g., 1 µM SCH23390).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: cAMP Accumulation (Determination of EC50)

This assay measures the ability of a D1 agonist to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the D1 receptor signaling pathway.

  • Materials:

    • Intact cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

    • Test compounds (e.g., Agroclavine, synthetic agonists) at various concentrations.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

    • Add varying concentrations of the test compound to the cells.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the log of the agonist concentration.

    • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis of the dose-response curve.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membranes D1 Receptor Membranes Incubation_Bind Incubation & Filtration Membranes->Incubation_Bind Radioligand [3H]-SCH23390 Radioligand->Incubation_Bind Test_Compound_Bind Test Compound (Varying Conc.) Test_Compound_Bind->Incubation_Bind Scintillation Scintillation Counting Incubation_Bind->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Cells D1 Receptor Expressing Cells Incubation_Func Incubation Cells->Incubation_Func Test_Compound_Func Test Compound (Varying Conc.) Test_Compound_Func->Incubation_Func cAMP_Measure cAMP Measurement Incubation_Func->cAMP_Measure EC50_Calc EC50 Determination cAMP_Measure->EC50_Calc

Discussion and Conclusion

While Agroclavine is identified as a D1 dopamine receptor agonist, the current body of publicly accessible scientific literature lacks the specific quantitative data (Ki and EC50 values) necessary for a direct and robust comparison of its efficacy against well-profiled synthetic D1 agonists. The provided data for synthetic agonists such as Fenoldopam and A-86929 highlight the range of potencies and affinities that have been achieved through medicinal chemistry efforts.

For researchers and drug development professionals, the key takeaway is the established framework for evaluating D1 agonist efficacy. The detailed experimental protocols for radioligand binding and cAMP functional assays provide a clear roadmap for the necessary in vitro characterization of any novel D1 agonist, including Agroclavine. Future studies that directly compare Agroclavine with these synthetic compounds under identical experimental conditions are warranted to definitively place its efficacy within the broader landscape of D1 receptor agonists. Such data would be invaluable for understanding its therapeutic potential and guiding further research into natural product-based drug discovery for neurological and psychiatric disorders.

References

Inter-Laboratory Validation of a Quantitative Assay for Agroclavine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of quantitative assays for Agroclavine, tailored for researchers, scientists, and professionals in drug development. The focus is on the inter-laboratory validation parameters and performance characteristics of commonly employed analytical methods. The information presented is synthesized from established methodologies and general guidelines for analytical method validation.

Quantitative Data Summary

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) Typically in the low µg/mL rangeCan achieve sub-µg/mL to ng/mL range
Limit of Quantitation (LOQ) Typically in the µg/mL rangeCan achieve ng/mL range
Linearity (R²) > 0.99> 0.99
Precision (CV%) < 15%< 10-15%
Accuracy/Recovery (%) 80-120%85-115%
Selectivity Good, but potential for matrix interferenceHigh, due to mass-based detection

Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method parameters, and matrix being analyzed.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any quantitative assay. Below are generalized protocols for the quantification of Agroclavine using HPLC and LC-MS.

1. High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical HPLC method for the quantification of Agroclavine.

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is used. A C18 reversed-phase column is commonly employed for separation.[6]

  • Sample Preparation:

    • Extraction of Agroclavine from the sample matrix (e.g., fermentation broth, plant material) is performed using a suitable organic solvent such as methanol or acetonitrile.

    • The extract is then filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter.[6]

    • Depending on the complexity of the matrix, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typically used.[6]

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

    • Column Temperature: Maintained at a constant temperature, typically between 25-40 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection is often set at a wavelength where Agroclavine exhibits maximum absorbance (e.g., around 280 nm or 312 nm).

  • Quantification: A calibration curve is generated using certified reference standards of Agroclavine at a minimum of five concentration levels. The concentration of Agroclavine in the samples is then determined by interpolating their peak areas against the calibration curve.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol provides a general outline for a more sensitive and selective LC-MS method for Agroclavine quantification.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight) is utilized. A C18 column is typically used for the chromatography.[6]

  • Sample Preparation: The sample preparation procedure is similar to that for HPLC, although less rigorous clean-up may be required due to the high selectivity of MS detection.

  • Chromatographic Conditions: The LC conditions (mobile phase, flow rate, etc.) are similar to those used for HPLC, optimized to achieve good separation and peak shape.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for Agroclavine.

    • Detection Mode: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor and product ion transitions for Agroclavine.

  • Quantification: Similar to HPLC, quantification is achieved using a calibration curve prepared with certified reference standards. The use of an internal standard (a structurally similar compound not present in the sample) is highly recommended to correct for matrix effects and variations in instrument response.

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of a quantitative Agroclavine assay. This process is essential to establish the robustness and reproducibility of the analytical method across different laboratories.

cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Statistical Analysis & Reporting A Define Assay Requirements & Performance Criteria B Develop Standardized Analytical Protocol A->B C Prepare & Distribute Homogeneous Test Samples B->C D Participating Labs Analyze Samples C->D E Data Collection & Reporting D->E F Statistical Analysis of Inter-Laboratory Data E->F G Calculate Precision (Repeatability & Reproducibility) F->G H Assess Accuracy & Linearity F->H I Final Validation Report G->I H->I

Caption: Workflow for Inter-Laboratory Validation of an Agroclavine Assay.

Signaling Pathway of Ergot Alkaloid Biosynthesis

While not a direct part of the validation process, understanding the biosynthetic pathway of Agroclavine can be relevant for sample analysis and interpretation. The simplified diagram below shows the initial steps leading to the formation of the ergoline scaffold, from which Agroclavine is derived.

A Tryptophan C Dimethylallyltryptophan (DMAT) A->C B Dimethylallyl Pyrophosphate (DMAPP) B->C D Chanoclavine-I C->D E Agroclavine D->E

References

Safety Operating Guide

Proper Disposal of Agroclavine(1+): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Agroclavine(1+), a naturally occurring alkaloid of the ergoline family.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Agroclavine(1+) is classified as a hazardous substance, and its disposal is regulated.

Hazard Summary

Agroclavine(1+) presents several health and environmental hazards that necessitate careful handling and disposal.

Human Health Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Serious Eye Damage: Causes serious eye damage.

  • Irritant: It is classified as an irritant.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Environmental Hazards:

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]

Quantitative Hazard Data

Hazard ClassificationGHS CategoryStatementCitations
Acute Toxicity, OralCategory 4Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Serious Eye DamageCategory 1Causes serious eye damage
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life[3]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects[3]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of Agroclavine(1+). This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific guidelines and local regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[3]

  • If there is a risk of aerosol formation, use a suitable respirator.[3]

2. Waste Segregation and Collection:

  • Do not mix Agroclavine(1+) waste with other waste streams.

  • Collect waste Agroclavine(1+), including contaminated materials, in a designated, properly labeled, and sealed container.

  • Avoid release to the environment.[3] Do not pour down the sink or discard in regular trash.[4]

3. Spillage Management:

  • In case of a spill, collect the spillage.[3]

  • Use absorbent materials for liquid spills and carefully sweep up solid materials, avoiding dust formation.

  • Place all cleanup materials in the designated hazardous waste container.

4. Container Management:

  • Empty containers that held Agroclavine(1+) must be managed as hazardous waste.[4]

  • To decontaminate a container, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and managed as hazardous waste.[4]

5. Storage of Waste:

  • Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste.[3]

  • Ensure the storage area is away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

6. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][3]

  • Engage a licensed chemical waste management service for the transportation and final disposal of Agroclavine(1+) waste.[5]

  • The generator of the waste is ultimately responsible for its final disposal.[6]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Agroclavine(1+).

AgroclavineDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Agroclavine(1+) Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in Designated Labeled Container ppe->collect_waste spill Spill Occurs? collect_waste->spill collect_spill Collect Spillage & Contaminated Materials spill->collect_spill Yes seal_container Securely Seal Container spill->seal_container No collect_spill->collect_waste store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_disposal Contact Approved Waste Disposal Service store_waste->contact_disposal transport Arrange for Waste Transportation contact_disposal->transport end End: Disposal at Approved Facility transport->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Agroclavine(1+)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Protocols for Agroclavine(1+)

Researchers and drug development professionals working with Agroclavine(1+), an ergot alkaloid, must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Agroclavine(1+) is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling Agroclavine(1+)

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye damage[1][3].
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact, as the substance is harmful upon dermal absorption[2][3].
Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills and contamination of personal clothing[3].
Respiratory Protection Suitable respirator (use in well-ventilated areas)Prevents inhalation of dust or aerosols, which is a known route of exposure[2][3].

Operational Plan for Safe Handling

A systematic approach to handling Agroclavine(1+) is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store at -20°C (powder) or -80°C (in solvent) Inspect->Store Prep Prepare Work Area (Ensure adequate ventilation) Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh/Measure Compound DonPPE->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste in Approved Container Segregate->Dispose

Figure 1. Workflow for Safe Handling and Disposal of Agroclavine(1+).

Step-by-Step Handling Procedures

  • Preparation : Always handle Agroclavine(1+) in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols[3]. Ensure that an eye-wash station and safety shower are readily accessible[3].

  • Personal Protective Equipment (PPE) : Before handling, don the required PPE as detailed in Table 1.

  • Weighing and Transfer : When weighing or transferring the compound, do so carefully to minimize the generation of airborne particles.

  • During Experimentation : Avoid eating, drinking, or smoking in the laboratory[3]. Wash hands thoroughly after handling the compound[3].

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1][3].

    • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water. Call a physician[3].

    • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice[1][3].

Disposal Plan

Proper disposal of Agroclavine(1+) and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection : Collect all waste materials, including unused compounds, contaminated lab supplies (e.g., gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Method : Dispose of the contents and the container at an approved waste disposal facility[3]. Do not release the chemical into the environment, as it is very toxic to aquatic life with long-lasting effects[3]. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Toxicity Data

While specific occupational exposure limits for Agroclavine(1+) have not been established, acute toxicity data is available.

Table 2: Acute Toxicity of Agroclavine

TestSpeciesValueReference
LD50 (Oral)Rat1,048 mg/kg[1]

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) for Agroclavine(1+) before handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.